Bromacil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5H,4H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLUCNDVMMDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=C(NC1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69484-12-4 (hydrochloride salt) | |
| Record name | Bromacil [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022020 | |
| Record name | Bromacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromacil appears as colorless to white odorless crystalline solid. Used as an herbicide. Commercially available as a wettable powder or in liquid formulations. (NIOSH, 2022), Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS., Odorless, colorless to white, crystalline solid., Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.] | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromacil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Sublimes (NIOSH, 2023), sublimes, Sublimes | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.08 % at 77 °F (NIOSH, 2023), SPARINGLY SOL IN HYDROCARBONS, Moderately soluble in strong aqueous bases, Soluble in 3% aqueous NaOH, In n-hexane 0.023 toluene 3.0, acetonitrile 4.65, acetone 11.4, methylene chloride 12.0 (all in g/100 mL, 20 °C), For more Solubility (Complete) data for BROMACIL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.08, (77 °F): 0.08% | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.55 (NIOSH, 2023) - Denser than water; will sink, 1.55 g/cu cm at 25 °C, 1.55 g/cm³, 1.55 | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0008 mmHg at 212 °F (NIOSH, 2023), 0.00000031 [mmHg], 4.1X10-2 mPa /3.07X10-7 mm Hg/ at 25 °C, Vapor pressure at 25 °C: negligible, 0.0008 mmHg at 212 °F, (212 °F): 0.0008 mmHg | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromacil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White crystalline solid, White to light-tan crystalline solid, Colorless to white, crystalline solid [Note: Commercially available as a wettable powder or in liquid formulations] | |
CAS No. |
314-40-9 | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromacil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromacil [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromacil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I048FFR2J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
317 °F (Sublimes) (NIOSH, 2023), 158 °C, 158-160 °C, 317 °F (sublimes), 317 °F (Sublimes) | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Bromacil: A Technical Guide to its Chemical and Physical Properties for Environmental Modeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of the herbicide Bromacil, with a specific focus on parameters essential for environmental modeling. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's environmental behavior.
Core Chemical and Physical Properties
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide first registered for use in 1961.[1] It is a systemic, soil-acting herbicide primarily absorbed through the roots, and it functions by inhibiting photosynthesis.[2][3] Understanding its fundamental chemical and physical characteristics is paramount for predicting its fate and transport in the environment.
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Temperature (°C) | Reference(s) |
| Identity | ||||
| IUPAC Name | 5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione | - | - | [4] |
| CAS Number | 314-40-9 | - | - | [5] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | - | - | |
| Molar Mass | 261.12 | g/mol | - | |
| Appearance | Odorless, colorless to white crystalline solid | - | - | |
| Physicochemical Properties | ||||
| Density | 1.46 - 1.55 | g/cm³ | 20 | |
| Melting Point | 157.5 - 160 (sublimes) | °C | - | |
| Boiling Point | Sublimes | °C | - | |
| Water Solubility | 815 | mg/L | 25 | |
| Vapor Pressure | 3.3 x 10⁻⁵ | Pa | 25 | |
| Dissociation Constant (pKa) | 9.1 - 9.27 | - | 25 | |
| Octanol-Water Partition Coefficient (log Kow) | 2.11 - 2.61 | - | 25 | |
| Henry's Law Constant | 1.50 x 10⁻⁵ | Pa m³/mol | 25 | |
| Environmental Fate Properties | ||||
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 32 - 126 | mL/g | - | |
| Soil Half-life (t½) | ~60 days (can be up to 8 months) | days | - | |
| Aqueous Photolysis Half-life (t½) | 102 (at pH 7) | days | 25 | |
| Aerobic Soil Metabolism Half-life (t½) | 275 | days | 25 |
Experimental Protocols for Key Parameters
Accurate environmental modeling relies on high-quality data derived from standardized experimental protocols. The following sections outline the methodologies for determining the water solubility, octanol-water partition coefficient, and vapor pressure of this compound, based on internationally recognized OECD guidelines.
Water Solubility (OECD Guideline 105)
The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance like this compound with a solubility above 10⁻² g/L, the Flask Method is the recommended procedure.
Principle: A supersaturated solution of the test substance in water is prepared at a temperature above the test temperature. This solution is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the substance in the aqueous phase is determined.
Procedure:
-
Preparation of the Saturated Solution: An excess amount of this compound is added to a suitable volume of distilled water in a flask. The flask is then agitated (e.g., in a shaker bath) at a temperature several degrees above the test temperature for an extended period (e.g., 24 hours) to ensure saturation.
-
Equilibration: The flask is then transferred to a constant temperature bath set at the desired test temperature (e.g., 25 °C). The solution is stirred for a period sufficient to reach equilibrium (typically 24-48 hours), allowing the excess solid to precipitate.
-
Sampling and Analysis: After equilibration, the solution is allowed to stand to let the undissolved particles settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.
-
Concentration Determination: The concentration of this compound in the filtered aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Octanol-Water Partition Coefficient (OECD Guideline 107)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter for assessing its potential for bioaccumulation. For this compound, with a log Kow in the range of 2-3, the Shake Flask Method is appropriate.
Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken to facilitate partitioning of the substance between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.
Procedure:
-
Solvent Preparation: Both n-octanol and water are mutually saturated before the experiment by stirring them together for 24 hours, followed by a separation period.
-
Test Substance Preparation: A stock solution of this compound is prepared in either water-saturated n-octanol or n-octanol-saturated water. The initial concentration should be chosen to be in the linear range of the analytical method.
-
Partitioning: A known volume of the this compound solution and a known volume of the other solvent are combined in a separatory funnel or a suitable glass vessel with a stopper. The volume ratio of the two phases is varied in different experimental runs (e.g., 1:1, 1:2, 2:1).
-
Equilibration: The vessel is shaken vigorously for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25 °C). The mixture is then centrifuged to ensure a complete separation of the two phases.
-
Sampling and Analysis: A sample is taken from both the n-octanol and the aqueous phase. The concentration of this compound in each sample is determined by a suitable analytical technique like HPLC.
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value (log Kow) is then reported. The experiment is repeated with different initial concentrations and phase volume ratios to ensure consistency.
Vapor Pressure (OECD Guideline 104)
Vapor pressure is a key parameter for assessing the volatility of a chemical. Given this compound's low vapor pressure, a sensitive method such as the Gas Saturation Method or a Vapor Pressure Balance would be suitable.
Principle of the Gas Saturation Method: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, allowing the gas to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined, and from this, the vapor pressure is calculated.
Procedure:
-
Apparatus Setup: The apparatus consists of a gas flow control system, a saturation chamber containing the test substance, and a trapping system to collect the vaporized substance. The saturation chamber is maintained at a constant temperature.
-
Saturation: A slow, constant flow of an inert gas (e.g., nitrogen or argon) is passed through the saturation chamber containing a known amount of this compound. The flow rate is controlled to ensure that the gas stream becomes fully saturated with this compound vapor.
-
Trapping: The gas stream exiting the saturation chamber is passed through a trapping system (e.g., a sorbent tube or a cold trap) to collect the transported this compound.
-
Quantification: The amount of this compound collected in the trap is quantified using an appropriate analytical method (e.g., gas chromatography after solvent extraction of the trap).
-
Calculation: The vapor pressure is calculated from the mass of this compound collected, the volume of gas passed through the chamber, and the temperature, using the ideal gas law.
-
Temperature Dependence: The experiment is repeated at several different temperatures to determine the vapor pressure curve.
Environmental Fate and Transport Pathways
The environmental behavior of this compound is governed by a combination of transport and transformation processes. A conceptual model of these pathways is crucial for environmental risk assessment.
References
Environmental Fate and Transport of Bromacil in Different Soil Types: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth analysis of the environmental fate of the herbicide Bromacil, with a specific focus on its behavior and transport in various soil matrices. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes the complex interactions governing its persistence and mobility.
Introduction to this compound
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide belonging to the substituted uracil chemical family.[1] It is primarily used for non-selective weed and brush control in non-cropland areas and for selective weed management in crops like citrus and pineapple.[1][2][3] Its mechanism of action involves the inhibition of photosynthesis.[2] Due to its chemical properties, this compound can be persistent in the environment and has the potential to leach into groundwater, making its study critical for environmental risk assessment.
Physicochemical Properties of this compound
The environmental behavior of this compound is largely dictated by its inherent physicochemical properties. These characteristics influence its solubility, sorption to soil particles, and potential for volatilization.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃BrN₂O₂ | |
| Molar Mass | 261.12 g/mol | N/A |
| Water Solubility | 815 mg/L (at 25°C) | |
| Vapor Pressure | 3.07 x 10⁻⁷ mm Hg (at 25°C) | |
| Octanol-Water Partition Coefficient (log Kow) | 2.11 | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2.3 - 289 mL/g (Range) | |
| pKa | 9.30 | |
| Henry's Law Constant | 1.3 x 10⁻¹⁰ atm-cu m/mole |
Environmental Fate Processes
The fate of this compound in soil is governed by a combination of three primary processes: sorption, degradation, and transport (leaching). These processes are intricately linked and are influenced by soil properties and environmental conditions.
Sorption
Sorption is the process by which this compound molecules adhere to soil particles. This is a critical process as it reduces the amount of herbicide in the soil solution, thereby limiting its availability for plant uptake, degradation, and leaching.
Key Factors Influencing Sorption:
-
Organic Matter: this compound sorption is strongly and positively correlated with the soil organic matter content. Soils with higher organic matter exhibit greater sorption, leading to reduced mobility.
-
Clay Content: While organic matter is the primary sorbent, clay particles also contribute to the adsorption of this compound.
-
Soil pH: As soil pH increases, the adsorption of this compound may decrease.
The following diagram illustrates the key factors that influence the environmental fate of this compound in soil.
Caption: Factors influencing this compound's fate in soil.
Table 3.1: this compound Sorption Coefficients (Koc) in Various Soils
The Soil Organic Carbon-Water Partitioning Coefficient (Koc) normalizes the distribution coefficient (Kd) to the organic carbon content of the soil, allowing for comparison across different soil types. A low Koc value indicates high mobility.
| Soil Type | Koc (mL/g) | Reference |
| General Range | 32 - 129 | |
| Sand (Florida) | 12 | |
| Loamy Sand (Oregon) | 76 - 129 | |
| Sandy Loam (California) | 33 | |
| Silt Loam (Delaware) | 14 | |
| Clay Loam (Maryland) | 2.3 | |
| Israeli Soils (General) | 25 - 50 | |
| Mucky Peat (Oregon) | 76 - 129 |
Degradation
Degradation is the breakdown of this compound into simpler compounds, or metabolites. This process is crucial for the ultimate removal of the herbicide from the environment.
Key Degradation Pathways:
-
Microbial Degradation: This is the primary pathway for this compound degradation in soil. Soil microorganisms, such as bacteria and fungi, utilize the herbicide as a source of carbon. The rate of microbial degradation is influenced by soil temperature, moisture, pH, and the presence of other organic matter.
-
Abiotic Degradation: this compound is relatively stable and does not readily break down in sunlight (photolysis) on dry soil surfaces. It also does not readily volatilize.
The following diagram provides a simplified representation of the microbial degradation pathway of this compound.
Caption: Simplified microbial degradation pathway of this compound.
Table 3.2: this compound Degradation Half-Life (DT50) in Soil
The half-life (DT50) is the time required for 50% of the initial concentration of this compound to dissipate.
| Soil Type / Condition | Half-Life (DT50) in Days | Reference |
| Average Field Half-Life | 60 - 240 (2 to 8 months) | |
| Silty Clay Loam (Aerobic) | 275 | |
| General Persistence | > 100 | |
| High Organic Matter Soils | 1 to 2 years (Residue persistence) | |
| Low Organic Matter Soils | 3 to 7 months |
Transport (Leaching)
Transport refers to the movement of this compound through the soil profile, primarily with water. Leaching is the downward movement of the herbicide, which can lead to groundwater contamination.
Key Factors Influencing Transport:
-
Soil Texture: this compound has a high potential to leach in sandy soils due to their high permeability and low organic matter content. Conversely, leaching is reduced in soils with higher clay and organic matter content.
-
Rainfall and Irrigation: The amount of water moving through the soil profile is a primary driver of leaching.
-
Sorption: As mentioned, high sorption to soil particles significantly reduces the amount of this compound available for leaching.
Table 3.3: this compound Mobility and Leaching Potential
| Factor | Observation | Implication | Reference |
| Koc Value | Generally low (avg. 32 g/mL) | Weak sorption, high mobility | |
| Water Solubility | High (815 mg/L) | Moves readily with soil water | |
| Soil Type | Greatest leaching in sandy soils | High risk of groundwater contamination | |
| Organic Matter | Less mobile in high OM soils | Lower risk of groundwater contamination |
Experimental Protocols
Studying the environmental fate of this compound requires specific experimental setups. Below are detailed methodologies for common experiments.
Batch Equilibrium Sorption Test
This laboratory experiment quantifies the partitioning of this compound between the soil and water phases at equilibrium.
Methodology:
-
Soil Preparation: Air-dry representative soil samples and sieve through a 2-mm mesh. Characterize the soil for properties such as pH, organic carbon content, and texture.
-
Solution Preparation: Prepare a stock solution of this compound in a background electrolyte solution (e.g., 0.01 M CaCl₂). Create a series of working solutions of varying concentrations through serial dilution.
-
Equilibration: Add a known mass of prepared soil (e.g., 5 g) to centrifuge tubes. Add a specific volume of a working this compound solution (e.g., 25 mL) to each tube.
-
Shaking: Agitate the soil-solution slurries on a mechanical shaker for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to separate the solid and liquid phases.
-
Analysis: Carefully collect the supernatant (aqueous phase) and analyze for the equilibrium concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The distribution coefficient (Kd) and subsequently the Koc can then be calculated.
Soil Column Leaching Study
This experiment simulates the movement of this compound through a soil profile under controlled flow conditions.
Methodology:
-
Column Packing: Uniformly pack a glass or stainless-steel column with the prepared soil to a desired bulk density.
-
Saturation: Slowly saturate the column from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl₂) to ensure the removal of trapped air and establish steady-state flow conditions.
-
Herbicide Application: Apply a pulse of this compound solution of a known concentration and volume to the top of the soil column.
-
Leaching: Continuously pump the background electrolyte solution through the column at a constant flow rate.
-
Effluent Collection: Collect the leachate (effluent) from the bottom of the column at regular time intervals using a fraction collector.
-
Analysis: Analyze the collected fractions for this compound concentration to generate a breakthrough curve (BTC), which plots the herbicide concentration in the effluent versus time or pore volumes.
-
Modeling: Analyze the BTC using transport models (e.g., the convection-dispersion equation) to determine transport parameters like the retardation factor.
The following diagram outlines the typical workflow for a soil column leaching experiment.
Caption: Experimental workflow for a soil column leaching study.
Soil Degradation (Incubation) Study
This laboratory study measures the rate of this compound degradation in soil over time under controlled conditions.
Methodology:
-
Soil Treatment: Treat a known mass of fresh, sieved soil with a solution of this compound to achieve a target concentration. Ensure uniform mixing.
-
Incubation: Place the treated soil samples into incubation vessels (e.g., glass jars). Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
-
Controlled Environment: Incubate the samples in the dark at a constant temperature (e.g., 25°C). Include sterile control samples (e.g., autoclaved soil) to differentiate between microbial and abiotic degradation.
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days), remove replicate soil samples for analysis.
-
Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., chloroform or an aqueous sodium hydroxide solution).
-
Analysis: Quantify the concentration of this compound in the extracts using HPLC or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of this compound remaining in the soil versus time. Fit the data to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT50).
Conclusion
The environmental fate and transport of this compound are complex processes significantly influenced by soil type and environmental conditions. Its properties of high water solubility, low to moderate sorption (low Koc), and moderate to high persistence (long half-life) contribute to its potential as a groundwater contaminant, particularly in coarse-textured, low-organic-matter soils. Understanding the interplay between sorption, degradation, and leaching through detailed experimental investigation is essential for developing effective management strategies and mitigating environmental risks associated with its use.
References
The Persistence of Bromacil in Soil: A Technical Guide to Half-Life Under Varying Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the environmental fate of Bromacil, a broad-spectrum herbicide, with a specific focus on its half-life and persistence in soil. Understanding the degradation kinetics of this compound is crucial for assessing its environmental impact, ensuring agricultural productivity, and informing regulatory decisions. This document summarizes quantitative data from various studies, details common experimental protocols for its analysis, and provides visualizations of the key factors influencing its persistence.
Data Presentation: this compound Half-Life in Soil
The persistence of this compound in soil, quantified by its half-life (t½), is highly variable and dependent on a combination of soil properties and environmental conditions. The following tables summarize the reported half-life of this compound under different experimental setups.
| Soil Type | Half-Life (days) | Organic Matter (%) | pH | Temperature (°C) | Conditions | Reference |
| Silty Clay Loam | 155 | Not Specified | Not Specified | Field | Bare ground plot in Delaware.[1] | |
| Loam | 124 | Not Specified | Not Specified | Field | Bare ground plot in California.[1] | |
| Sandy Loam | 144 - 198 | Not Specified | Not Specified | Laboratory | Saturated soil conditions.[1] | |
| Silty Clay Loam | 275 | Not Specified | 6.6 | 25 | Aerobic laboratory incubation.[2][3] | |
| Loam | 120 - 150 | Not Specified | Not Specified | 13.2 and 31.2 | Laboratory incubation. | |
| Loamy Sand | >60 | Not Specified | Not Specified | Not Specified | Maximum recovery of detectable residues after 18 months. | |
| Silt Loam | 12 - 46 | 2.4 | 5.7 | Not Specified | New Zealand soil. | |
| Silt Loam | 12 - 46 | 3.9 | 5.5 | Not Specified | New Zealand soil. | |
| General | ~60 | Not Specified | Not Specified | Not Specified | General soil half-life. | |
| General | 60 - 240 | <5 | Not Specified | Not Specified | Soils with low organic matter. | |
| General | 90 - 210 | >5 | Not Specified | Not Specified | Soils with high organic matter. |
Experimental Protocols
The determination of this compound residues in soil typically involves solvent extraction followed by chromatographic analysis. Below are detailed methodologies commonly cited in the literature.
Sample Preparation and Extraction
A common method for extracting this compound from soil involves the use of an organic solvent.
-
Objective: To efficiently remove this compound residues from the soil matrix.
-
Procedure:
-
A representative soil sample (typically 25-50 g) is collected and homogenized.
-
The soil is mixed with a solvent such as chloroform or a mixture of acetone and water.
-
The mixture is agitated for a set period (e.g., 30 minutes) using a mechanical shaker to ensure thorough extraction.
-
The extract is then separated from the soil solids by filtration or centrifugation.
-
The extraction process may be repeated multiple times to ensure complete recovery of the analyte.
-
Analytical Determination by Gas Chromatography (GC)
Gas chromatography is a widely used technique for the quantification of this compound.
-
Objective: To separate and quantify this compound from the soil extract.
-
Instrumentation: A gas chromatograph equipped with a suitable detector, such as a thermionic nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD).
-
Procedure:
-
The solvent from the extraction step is evaporated to concentrate the sample.
-
The residue is redissolved in a small, known volume of a suitable solvent (e.g., ethyl acetate).
-
A small aliquot of the concentrated extract is injected into the GC.
-
The GC separates the components of the sample based on their volatility and interaction with the stationary phase of the column.
-
The detector measures the amount of this compound eluting from the column, and the concentration is determined by comparing the peak area to that of a known standard.
-
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of this compound, particularly for samples that may not be suitable for GC analysis without derivatization.
-
Objective: To separate and quantify this compound in the soil extract with high sensitivity and specificity.
-
Instrumentation: An HPLC system with a reverse-phase column (e.g., C18) and a UV or diode-array detector (DAD).
-
Procedure:
-
The soil extract is filtered to remove any particulate matter.
-
A specific volume of the filtered extract is injected into the HPLC system.
-
A mobile phase (e.g., a mixture of acetonitrile and water) carries the sample through the column, where this compound is separated from other components.
-
The detector measures the absorbance of this compound at a specific wavelength (typically around 278 nm).
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key factors influencing the persistence of this compound in soil and a typical experimental workflow for its analysis.
Caption: Factors influencing the persistence of this compound in soil.
References
Bromacil's mode of action on photosystem II in target weed species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mode of action of bromacil, a uracil-class herbicide, on Photosystem II (PSII) in target weed species. It details the molecular mechanisms of inhibition, presents quantitative data on its efficacy, and provides detailed experimental protocols for its study. This compound acts as a potent inhibitor of photosynthetic electron transport by competitively binding to the Q_B site on the D1 protein of the PSII complex. This binding event displaces the native plastoquinone, blocking the electron flow from Q_A to Q_B and leading to the formation of reactive oxygen species, ultimately causing photo-oxidative damage and cell death. This guide is intended to be a valuable resource for researchers in weed science, herbicide development, and plant biochemistry.
Introduction
This compound is a broad-spectrum herbicide widely used for the control of annual and perennial weeds in both crop and non-crop areas.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival.[1] The primary target of this compound is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. This guide will delve into the specific molecular interactions between this compound and PSII, the resulting physiological consequences for the plant, and the experimental methodologies used to characterize this interaction.
Molecular Mode of Action
The herbicidal effect of this compound is a direct consequence of its interference with the photosynthetic electron transport chain. Specifically, this compound disrupts the normal function of Photosystem II.
The Photosystem II Electron Transport Chain
Photosystem II is responsible for the light-dependent reactions of photosynthesis, which involve the oxidation of water and the reduction of plastoquinone. The electron flow within PSII can be summarized as follows:
-
Light Absorption and Charge Separation: Light energy is captured by chlorophyll molecules in the light-harvesting complex and funneled to the reaction center, P680. This excites an electron in P680, which is then transferred to a primary electron acceptor, pheophytin.
-
Electron Transfer to Plastoquinones: The electron is then passed to a tightly bound plastoquinone molecule, Q_A.
-
Reduction of the Mobile Plastoquinone Pool: From Q_A, the electron is transferred to a second, loosely bound plastoquinone, Q_B. After receiving two electrons and two protons from the stroma, Q_B is reduced to plastoquinol (PQH_2) and detaches from the D1 protein, entering the mobile plastoquinone pool in the thylakoid membrane.
This compound's Binding and Inhibition
This compound belongs to the uracil chemical family of herbicides, which are known to be potent inhibitors of PSII.[2] Its mode of action involves the following key steps:
-
Competitive Binding: this compound competes with the native plastoquinone (Q_B) for its binding site on the D1 protein, a core subunit of the PSII reaction center.
-
Blocking Electron Flow: By occupying the Q_B binding niche, this compound physically obstructs the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B.
-
Consequences of Inhibition: This blockage of electron transport has several detrimental effects:
-
Inhibition of ATP and NADPH Production: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH is also halted.
-
Formation of Reactive Oxygen Species (ROS): The highly reduced state of Q_A leads to the formation of triplet chlorophyll and singlet oxygen, highly reactive and damaging molecules.
-
Photo-oxidative Damage: These reactive oxygen species cause lipid peroxidation and protein degradation, leading to the destruction of cell membranes and ultimately cell death.
-
The following diagram illustrates the signaling pathway of this compound's mode of action on Photosystem II.
Caption: Signaling pathway of this compound's inhibition of Photosystem II.
Quantitative Data on this compound's Inhibitory Activity
| Herbicide | Target Process | Plant Species/System | IC_50 | Reference |
| Isocil | Hill Reaction | Isolated Chloroplasts | 2.7 x 10⁻⁶ M |
Note: The Hill reaction is a common in vitro assay to measure the rate of photosynthetic electron transport.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the effects of this compound and other PSII-inhibiting herbicides.
Chlorophyll a Fluorescence Induction Kinetics (OJIP) Assay
This non-invasive technique measures the fluorescence emission from chlorophyll a in PSII, providing insights into the efficiency of photosynthetic electron transport. Inhibition of electron flow by herbicides like this compound causes a characteristic change in the fluorescence induction curve.
Objective: To determine the effect of this compound on the photosynthetic efficiency of a target weed species.
Materials:
-
Healthy, well-watered plants of the target weed species.
-
This compound stock solution of known concentration.
-
Handy-PEA fluorometer (Hansatech Instruments Ltd. or equivalent).
-
Leaf clips for dark adaptation.
-
Distilled water.
-
Surfactant (e.g., Tween 20).
Procedure:
-
Plant Preparation: Grow the target weed species under controlled greenhouse conditions until they reach the 3-4 leaf stage.
-
Herbicide Application: Prepare a series of this compound dilutions in distilled water with a small amount of surfactant (e.g., 0.1% v/v). Spray the plants evenly with the different herbicide concentrations. Include a control group sprayed only with water and surfactant.
-
Dark Adaptation: At various time points after treatment (e.g., 24, 48, 72 hours), select a fully expanded, healthy leaf from each plant. Attach a leaf clip to the adaxial surface of the leaf and allow it to dark-adapt for at least 30 minutes. This ensures that all reaction centers are open.
-
Fluorescence Measurement:
-
Place the fiber optic probe of the fluorometer over the leaf clip.
-
Apply a saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹) for 1 second.
-
The fluorometer will record the fluorescence induction curve (OJIP transient).
-
-
Data Analysis:
-
Extract key fluorescence parameters from the OJIP curve, including:
-
F_o: Minimum fluorescence (all reaction centers open).
-
F_m: Maximum fluorescence (all reaction centers closed).
-
F_v: Variable fluorescence (F_m - F_o).
-
F_v/F_m: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress or damage to PSII.
-
-
Plot the F_v/F_m values against the logarithm of the this compound concentration to determine the IC_50 value.
-
The following diagram illustrates the experimental workflow for the Chlorophyll a Fluorescence assay.
Caption: Experimental workflow for Chlorophyll a Fluorescence assay.
DCPIP Photoreduction (Hill Reaction) Assay
This in vitro assay uses isolated chloroplasts and an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), to measure the rate of photosynthetic electron transport. DCPIP is blue in its oxidized state and becomes colorless when it is reduced by electrons from PSII. The rate of color change is a direct measure of PSII activity.
Objective: To determine the IC_50 value of this compound for the inhibition of PSII electron transport in isolated chloroplasts.
Materials:
-
Fresh spinach leaves or leaves from the target weed species.
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂).
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl₂).
-
DCPIP stock solution (e.g., 1 mM in water).
-
This compound stock solution in a suitable solvent (e.g., ethanol or DMSO).
-
Blender or mortar and pestle.
-
Cheesecloth and Miracloth.
-
Refrigerated centrifuge.
-
Spectrophotometer.
-
Cuvettes.
-
Light source (e.g., a slide projector with a heat filter).
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth and Miracloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to pellet debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 7 min) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of reaction buffer.
-
Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.
-
-
Reaction Setup:
-
Prepare a series of reaction mixtures in cuvettes. Each cuvette should contain:
-
Reaction buffer.
-
DCPIP (final concentration of ~50 µM).
-
Varying concentrations of this compound (or solvent control).
-
-
Keep the cuvettes on ice and in the dark.
-
-
Measurement:
-
Equilibrate the spectrophotometer at 600 nm.
-
To start the reaction, add a known amount of chloroplast suspension to a cuvette, mix quickly, and place it in the spectrophotometer.
-
Record the initial absorbance (A_initial).
-
Illuminate the cuvette with the light source.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).
-
The rate of DCPIP reduction is calculated as the change in absorbance over time (ΔA/min).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration compared to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC_50 value.
-
The following diagram illustrates the experimental workflow for the DCPIP photoreduction assay.
Caption: Experimental workflow for the DCPIP photoreduction assay.
Conclusion
This compound is an effective herbicide that targets a crucial process in plant metabolism: photosynthesis. Its specific mode of action, the inhibition of electron transport in Photosystem II by binding to the D1 protein, has been well-characterized. The experimental protocols detailed in this guide provide robust methods for quantifying the inhibitory effects of this compound and other PSII-inhibiting herbicides. A deeper understanding of the molecular interactions between herbicides and their target sites is essential for the development of new, more effective, and selective weed control agents, as well as for managing the evolution of herbicide resistance. This technical guide serves as a foundational resource for researchers engaged in these critical areas of study.
References
Bromacil's Journey Through the Food Chain: A Technical Analysis of Bioaccumulation and Bioconcentration
An in-depth guide for researchers, scientists, and drug development professionals on the environmental fate of the herbicide Bromacil, focusing on its potential to accumulate in living organisms and magnify through the food chain.
Executive Summary
This compound, a substituted uracil herbicide widely used for non-selective weed and brush control, operates by inhibiting photosynthesis in target plants. Its environmental persistence and mobility in soil raise concerns regarding its potential to enter aquatic and terrestrial food webs. This technical guide synthesizes the current scientific understanding of this compound's bioaccumulation and bioconcentration potential. Through a comprehensive review of existing literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of its mode of action and relevant experimental workflows. The evidence strongly indicates that this compound has a low potential for bioaccumulation in aquatic organisms and is not expected to biomagnify through the food chain. Its bioconcentration factors (BCF) in fish are consistently low, and its rapid metabolism and excretion in animals further limit its accumulation.
Introduction
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a potent, broad-spectrum herbicide effective against a wide range of annual and perennial weeds and grasses.[1] Its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.[2] Due to its relatively long soil half-life, which can extend up to eight months under certain conditions, and its mobility in soil, there is a potential for this compound to leach into groundwater and enter aquatic ecosystems.[3] This raises critical questions for environmental risk assessment regarding its propensity to be taken up by organisms (bioconcentration) and to accumulate to higher concentrations at successively higher levels in the food chain (bioaccumulation and biomagnification).
This whitepaper provides a detailed technical overview of the bioaccumulation and bioconcentration potential of this compound, tailored for an audience of researchers and professionals in the fields of environmental science and drug development.
Quantitative Analysis of Bioaccumulation and Bioconcentration
The potential for a chemical to bioaccumulate is a key factor in its environmental risk assessment. For this compound, the available data consistently points towards a low potential for both bioconcentration and bioaccumulation.
Bioconcentration in Aquatic Organisms
Bioconcentration refers to the accumulation of a chemical from the surrounding water into an aquatic organism. The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical's concentration in the organism to its concentration in the water at steady state.
Studies on fish have demonstrated low BCF values for this compound. A study using a flow-through system and a 17-day exposure period with 14C-labeled this compound found a BCF of only 3.2 in fathead minnows (Pimephales promelas). This low value indicates that this compound does not significantly accumulate in fish tissues from the water. Other sources confirm that this compound does not tend to bioconcentrate appreciably in fish tissue.
| Organism | Species | BCF Value | Exposure Duration | Test System | Reference |
| Fish | Pimephales promelas (Fathead Minnow) | 3.2 | 17 days | Flow-through |
Table 1: Bioconcentration Factor (BCF) of this compound in Fish
Bioaccumulation in Terrestrial Organisms
While specific Bioaccumulation Factor (BAF) data for terrestrial invertebrates is scarce in the reviewed literature, studies on mammals indicate rapid metabolism and excretion, which limits accumulation. For instance, when lactating cows were given 5 ppm of this compound in their food, only small amounts were detected in their milk, with no this compound found in the urine or feces. Experimental animals and occupationally exposed humans excrete both unchanged this compound and its metabolite, 5-bromo-3-sec-butyl-6-hydroxymethyluracil, in the urine.
In plants, this compound is readily absorbed through the roots and translocated to the leaves. A study on isolated barley roots demonstrated that this compound uptake is a passive process.
| Organism | Species | Tissue/Matrix | Observation | Reference |
| Mammal | Cow (Lactating) | Milk | Small amounts detected | |
| Mammal | Cow | Urine, Feces | Not detected | |
| Mammal | Humans, Experimental Animals | Urine | Unchanged this compound and metabolites excreted | |
| Plant | Hordeum vulgare (Barley) | Roots | Passive uptake |
Table 2: Qualitative Bioaccumulation Observations for this compound in Terrestrial Organisms
Trophic Transfer and Biomagnification Potential
Trophic transfer and biomagnification refer to the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. Given the low bioconcentration factors and evidence of metabolism, the potential for this compound to biomagnify is considered to be very low. The available literature consistently states that this compound does not bioaccumulate in aquatic animals, which is a prerequisite for biomagnification.
Experimental Protocols
Standardized methodologies are crucial for generating reliable data on bioaccumulation and bioconcentration. The following sections outline typical protocols for key experiments.
Bioconcentration in Fish: OECD Guideline 305
The OECD Test Guideline 305, "Bioconcentration: Flow-through Fish Test," is the standard protocol for determining the BCF of a chemical in fish.
Objective: To determine the bioconcentration factor (BCF) of a substance in fish under flow-through conditions.
Methodology:
-
Test Organism: A suitable fish species, such as the rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas), is selected.
-
Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water. Semi-static regimes are also permissible.
-
Phases: The test consists of two phases:
-
Uptake Phase: Fish are exposed to at least two concentrations of the test substance for a period of 28 to 60 days.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean water environment to measure the rate of elimination of the substance.
-
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases. The concentration of the test substance in the samples is determined using appropriate analytical methods.
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state. The kinetic BCF (BCFK) can also be calculated from the uptake and depuration rate constants.
-
Lipid Normalization: The BCF should also be expressed in relation to the lipid content of the fish, as lipophilic substances tend to accumulate in fatty tissues.
Analysis of this compound in Biological Tissues
Accurate quantification of this compound in various matrices is essential for bioaccumulation studies. Gas chromatography (GC) is a common analytical technique employed.
Principle: Residues of this compound are extracted from the tissue, cleaned up, and then quantified using a gas chromatograph equipped with a sensitive detector.
Example Protocol for Plant Tissues and Soil:
-
Extraction: A 25g sample is blended with chloroform. The mixture is filtered, and the extraction process is repeated.
-
Cleanup: The chloroform extract is subjected to liquid-liquid partitioning steps to remove interfering substances. This may involve partitioning with hexane and sodium hydroxide solutions.
-
Derivatization (for metabolites): For the analysis of this compound metabolites, a derivatization step using a silylating agent (e.g., BSTFA with 1% TMCS) is performed to make the compounds more volatile for GC analysis.
-
GC Analysis: The final extract is injected into a gas chromatograph equipped with a halogen-sensitive detector, such as a Hall 700A detector.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of this compound.
Mechanism of Action: Inhibition of Photosynthesis
This compound's herbicidal activity stems from its ability to disrupt photosynthesis in susceptible plants. Specifically, it inhibits the electron transport chain in Photosystem II (PSII).
Signaling Pathway:
-
Light Absorption: Chlorophyll and other pigments in the light-harvesting complex of PSII absorb light energy.
-
Electron Excitation: This energy is transferred to the reaction center (P680), exciting an electron.
-
Electron Transfer: The excited electron is transferred through a series of electron acceptors, including plastoquinone (PQ).
-
This compound Interference: this compound, along with other uracil herbicides, binds to the D1 protein within the PSII complex. This binding site is where plastoquinone would normally dock to accept electrons.
-
Blocked Electron Flow: By occupying the binding site, this compound blocks the transfer of electrons to plastoquinone.
-
Consequences: The blockage of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation (the Calvin cycle). This ultimately leads to the starvation and death of the plant. Furthermore, the buildup of high-energy electrons can lead to the formation of reactive oxygen species, which cause cellular damage.
Conclusion
References
The Influence of Soil Organic Matter and pH on Bromacil Sorption and Availability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical roles that soil organic matter and pH play in the sorption and environmental availability of the herbicide Bromacil. Understanding these interactions is paramount for predicting its fate and transport in terrestrial ecosystems, assessing potential groundwater contamination risks, and developing effective remediation strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms.
Introduction to this compound and its Environmental Significance
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide primarily used for non-selective weed and brush control in non-cropland areas, as well as for selective weed control in crops like citrus and pineapple.[1][2] Its mode of action involves the inhibition of photosynthesis.[1] Due to its relatively high water solubility and persistence in soil, with a half-life that can extend to 60 days or more, this compound poses a significant risk for leaching into groundwater, particularly in soils with low organic matter content.[3][4] The sorption of this compound to soil particles is a key process that governs its mobility and bioavailability. This guide focuses on the two most influential soil properties controlling this process: organic matter content and pH.
Data Presentation: Quantitative Influence of Soil Properties on this compound Sorption
The sorption of this compound in soil is quantified using several parameters, including the soil-water distribution coefficient (Kd), the organic carbon-normalized distribution coefficient (Koc), and the Freundlich isotherm constants (Kf and 1/n). These parameters provide a measure of how this compound partitions between the soil solid phase and the soil solution.
Influence of Soil Organic Matter on this compound Sorption
Soil organic matter (SOM) is a primary sorbent for non-ionic organic compounds like this compound. The sorption of this compound generally increases with higher SOM content, which reduces its availability in the soil solution and, consequently, its potential for leaching. The following table summarizes experimental data on the effect of varying organic carbon content on the sorption of this compound.
| Soil Type/Amendment | Organic Carbon (%) | Kd (mL/g) | Koc (mL/g) | Freundlich Kf ((µg/g)(L/µg)^1/n) | Freundlich 1/n | Reference |
| Loamy Sand | 1.5 | 0.087 | 5.8 | - | - | |
| Sandy Soil + 0% PAC | ~0 | 0.081 | - | - | - | |
| Sandy Soil + 0.01% PAC | 0.01 | - | - | - | - | |
| Sandy Soil + 0.05% PAC | 0.05 | - | - | - | - | |
| Sandy Soil + 0.1% PAC | 0.1 | - | - | - | - | |
| Sandy Loam (Calculated R value of 1.76)** | 0.2 | - | - | - | - |
*PAC (Powdered Activated Carbon) is used as a surrogate for highly sorptive organic matter. **Retardation factor (R) is related to Kd and indicates the extent to which this compound transport is slowed relative to water movement. A higher R value implies stronger sorption.
Influence of Soil pH on this compound Sorption
This compound is a weak acid with a pKa value around 9.3. This means that in most agricultural soils (typically with a pH between 5 and 8), this compound will exist predominantly in its neutral, molecular form. However, as the soil pH approaches and exceeds the pKa, a greater proportion of this compound will deprotonate to its anionic form. The neutral form is more readily sorbed to soil organic matter through mechanisms like hydrophobic interactions and hydrogen bonding. In contrast, the anionic form is more water-soluble and is repelled by the negatively charged surfaces of soil colloids (both organic matter and clay minerals), leading to reduced sorption and increased mobility.
Experimental Protocols: Measuring this compound Sorption
The most common method for determining the sorption of pesticides like this compound in soil is the Batch Equilibrium Method , as outlined in the OECD Guideline for the Testing of Chemicals, No. 106. This method allows for the determination of key sorption parameters such as Kd, Koc, and the Freundlich isotherm constants.
OECD Guideline 106: Batch Equilibrium Method
This protocol involves equilibrating a known mass of soil with a known volume of an aqueous solution containing the test substance (this compound) at a specific concentration.
Materials:
-
Test substance: Radiolabeled (e.g., ¹⁴C-Bromacil) or non-labeled this compound of known purity.
-
Soils: A minimum of five different soil types are recommended to cover a range of organic carbon content, clay content, texture, and pH. Soils should be air-dried and sieved (≤ 2 mm).
-
Solution: 0.01 M calcium chloride (CaCl₂) solution to maintain a constant ionic strength and mimic the soil solution.
-
Centrifuge tubes with screw caps (e.g., glass with Teflon-lined septa to minimize sorption to the vessel).
-
Shaker or rotator for agitation.
-
Centrifuge.
-
Analytical instrumentation for quantifying this compound in the aqueous phase (e.g., High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counter for radiolabeled compounds).
Procedure:
-
Preliminary Studies (Tier 1):
-
Soil Characterization: Determine key soil properties including pH, organic carbon content, texture (sand, silt, clay percentages), and cation exchange capacity.
-
Equilibration Time: Conduct a preliminary experiment to determine the time required to reach sorption equilibrium. This is done by analyzing the concentration of this compound in the aqueous phase at various time points until it becomes constant.
-
Soil-to-Solution Ratio: Determine an appropriate soil-to-solution ratio that results in a measurable decrease in the aqueous concentration of this compound (ideally between 20% and 80% sorption). Common ratios are 1:2, 1:5, or 1:10 (w/v).
-
Stability of Test Substance: Verify that this compound does not significantly degrade during the equilibration period. This can be checked by comparing the total amount of substance at the beginning and end of the experiment.
-
-
Screening Test (Tier 2):
-
For each of the five soils, weigh a known amount of soil into duplicate centrifuge tubes.
-
Add a known volume of the 0.01 M CaCl₂ solution containing a single concentration of this compound.
-
Agitate the tubes at a constant temperature (e.g., 20-25°C) in the dark for the predetermined equilibration time.
-
After equilibration, centrifuge the tubes at a speed sufficient to separate the solid and liquid phases.
-
Carefully remove an aliquot of the supernatant (aqueous phase) for analysis.
-
Analyze the concentration of this compound in the supernatant (C_e).
-
Calculate the amount of this compound sorbed to the soil (C_s) by subtracting the amount remaining in solution from the initial amount.
-
Calculate the distribution coefficient (Kd) as the ratio of C_s to C_e.
-
Calculate the organic carbon-normalized distribution coefficient (Koc) using the formula: Koc = (Kd / % Organic Carbon) * 100.
-
-
Main Study - Adsorption Isotherms (Tier 3):
-
To determine the influence of concentration on sorption, a range of initial this compound concentrations (typically 5-6 concentrations) are used for each soil.
-
Follow the same procedure as the screening test for each concentration.
-
Plot the amount of this compound sorbed to the soil (C_s) against the equilibrium concentration in the solution (C_e).
-
Fit the data to the Freundlich isotherm equation: C_s = K_f * C_e^(1/n)
-
Where K_f and 1/n are the Freundlich constants representing the sorption capacity and the intensity of sorption, respectively.
-
-
Visualizations: Mechanisms and Workflows
This compound-Soil Interaction Pathways
The following diagram illustrates the key interactions of this compound with soil components as influenced by soil pH.
Caption: Influence of soil pH on this compound speciation and its interaction with soil organic matter and clay minerals.
Experimental Workflow for Batch Equilibrium Sorption Study
The following diagram outlines the logical steps involved in conducting a batch equilibrium experiment to determine this compound sorption in soil.
Caption: Step-by-step workflow for determining this compound sorption in soil using the batch equilibrium method.
Conclusion
The sorption and subsequent availability of this compound in the soil environment are intricately linked to the soil's organic matter content and pH. Higher organic matter content significantly increases the sorption of this compound, thereby reducing its mobility and potential to contaminate groundwater. Conversely, while specific quantitative data is limited, the established principles for weak acid herbicides indicate that an increase in soil pH, particularly above this compound's pKa, will lead to a higher proportion of the more mobile anionic form, thus increasing its leaching potential. The experimental protocols outlined in this guide, based on the OECD 106 guideline, provide a robust framework for researchers to quantify these critical interactions. A thorough understanding of these relationships is essential for accurate environmental risk assessment and the development of sustainable management practices for this compound and other similar soil-applied herbicides.
References
Bromacil in Aqueous Environments: A Technical Examination of Photodegradation and Hydrolysis
For Immediate Release
This technical guide provides a comprehensive analysis of the photodegradation and hydrolysis rates of the herbicide Bromacil in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of degradation pathways and experimental workflows.
Introduction
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide primarily used for non-cropland weed control. Its presence and persistence in aqueous environments are of significant interest due to potential ecological impacts. Understanding the kinetics and mechanisms of its degradation through photodegradation and hydrolysis is crucial for environmental risk assessment and the development of remediation strategies. This guide focuses on the abiotic degradation pathways of this compound in water.
Photodegradation of this compound in Aqueous Solutions
Photodegradation, or photolysis, is a primary dissipation route for this compound in water, particularly under alkaline conditions. The rate and extent of this degradation are influenced by factors such as pH, the presence of photosensitizers or photocatalysts, and the intensity of light.
Quantitative Data on Photodegradation Rates
The photodegradation of this compound often follows pseudo-first-order kinetics. The table below summarizes key quantitative data from various studies.
| Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Aqueous solution, pH 7, 25°C | - | 102 days | [1] |
| Aqueous Au/TiO₂ suspension, simulated sunlight | 0.0271 ± 0.0023 min⁻¹ | 25.66 ± 1.60 min | [2] |
| Alkaline conditions, pH 9 | Rapid degradation | - | [1] |
Note: The presence of a photocatalyst like Au/TiO₂ significantly accelerates the degradation of this compound.
Experimental Protocols for Photodegradation Studies
2.2.1. Photocatalytic Degradation using a Solar Simulator
This protocol describes a typical experimental setup for studying the photocatalytic degradation of this compound.
-
Preparation of this compound Solution: A stock solution of this compound is prepared in deionized water. The working solution is then prepared by diluting the stock solution to the desired concentration (e.g., 20 mg/L).
-
Catalyst Suspension: A specific amount of the photocatalyst (e.g., 0.2 g/L of Au/TiO₂) is added to the this compound solution.
-
Irradiation: The suspension is placed in a photoreactor equipped with a simulated sunlight source. The reactor is often stirred continuously to ensure a homogenous suspension.
-
Sampling: Aliquots of the suspension are collected at regular time intervals.
-
Analysis: The samples are filtered to remove the catalyst, and the concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis: The degradation rate constant and half-life are calculated from the change in this compound concentration over time, typically by plotting ln(C₀/C) versus time.
Photodegradation Pathway of this compound
The photocatalytic degradation of this compound involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the this compound molecule. The proposed degradation pathway involves several steps, including hydroxylation, debromination, and the opening of the uracil ring, leading to the formation of smaller organic molecules and eventual mineralization to CO₂, H₂O, and inorganic ions.
Photocatalytic degradation pathway of this compound.
Hydrolysis of this compound in Aqueous Solutions
Hydrolysis is a chemical process in which a molecule of water reacts with another molecule, causing it to split. In the context of this compound, hydrolysis appears to be a significantly slower degradation pathway compared to photodegradation under typical environmental conditions.
Quantitative Data on Hydrolysis Rates
Studies have consistently shown that this compound is stable to hydrolysis at neutral pH.
| Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Aqueous solution, pH 7, 25°C | - | Stable | [1] |
Note: "Stable" indicates that no significant degradation was observed over the course of the experiment (e.g., 30 days).
Experimental Protocols for Hydrolysis Studies
3.2.1. Standard Hydrolysis Test
This protocol outlines a standard method for assessing the hydrolysis of a substance like this compound.
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (e.g., pH 5, 7, and 9).
-
Spiking with this compound: A known concentration of this compound is added to each buffer solution. The solutions are prepared in sterile, sealed containers to prevent microbial degradation.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Samples are taken from each solution at regular intervals over an extended period (e.g., 30 days). The concentration of this compound is determined by HPLC.
-
Data Analysis: The rate of hydrolysis is determined by monitoring the decrease in this compound concentration over time. If no significant decrease is observed, the compound is considered stable under those conditions.
Experimental workflow for this compound hydrolysis study.
Conclusion
The degradation of this compound in aqueous solutions is dominated by photodegradation, a process that is significantly accelerated in the presence of photocatalysts and under alkaline conditions. In contrast, hydrolysis is a very slow degradation pathway for this compound at neutral pH. This technical guide provides a foundational understanding of these processes, which is essential for predicting the environmental fate of this compound and for developing effective water treatment technologies. Further research into the identification of all degradation intermediates and their potential toxicity is recommended for a complete environmental risk profile.
References
The Impact of Bromacil on Soil Microbial Community Structure and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromacil, a broad-spectrum uracil-based herbicide, is widely utilized for non-selective weed and brush control. Its persistence in the soil raises significant concerns regarding its impact on non-target soil microorganisms, which are crucial for maintaining soil health and ecosystem functionality. This technical guide provides a comprehensive overview of the effects of this compound on soil microbial community structure and function. It synthesizes available data on changes in microbial biomass, enzyme activity, and community diversity. Detailed experimental protocols for assessing these impacts are provided, along with visual representations of experimental workflows and conceptual frameworks to aid in understanding the complex interactions between this compound and the soil microbiome. While direct quantitative data for this compound is limited in the public domain, this guide utilizes illustrative data from studies on other herbicides to provide a framework for data presentation and interpretation.
Introduction
Soil microorganisms are fundamental to numerous ecosystem processes, including nutrient cycling, organic matter decomposition, and the maintenance of soil structure. The introduction of xenobiotic compounds, such as herbicides, can disrupt the delicate balance of these microbial communities, leading to alterations in their structure and function. This compound (5-bromo-3-sec-butyl-6-methyluracil) is a potent inhibitor of photosynthesis at photosystem II. Its application can lead to direct and indirect effects on the soil microbiome. Understanding these impacts is critical for assessing the environmental risks associated with this compound use and for developing strategies to mitigate its adverse effects.
Impact of this compound on Soil Microbial Community Structure
The structure of the soil microbial community is a key indicator of soil health. Changes in microbial biomass and diversity can have cascading effects on soil processes.
Microbial Biomass
Table 1: Illustrative Example of Herbicide Impact on Soil Microbial Biomass (Data from a study on Bromoxynil) [1]
| Parameter | Soil with Herbicide History (Soil A) | Soil without Herbicide History (Soil B) |
| Microbial Biomass Carbon (MBC) (µg g⁻¹) | 131 - 457 | 187 - 573 |
| Microbial Biomass Nitrogen (MBN) (µg g⁻¹) | 1.22 - 13.1 | 1.70 - 14.4 |
| Microbial Biomass Phosphorus (MBP) (µg g⁻¹) | 0.59 - 3.70 | 0.72 - 4.12 |
| Bacterial Population (cfu g⁻¹ soil) | 0.67 - 1.84 x 10⁸ | 0.87 - 2.37 x 10⁸ |
Note: This table is for illustrative purposes and shows the impact of a different herbicide, bromoxynil. Similar studies are required to quantify the specific effects of this compound.
Microbial Diversity
Herbicides can alter the diversity of the soil microbial community by selectively inhibiting or promoting the growth of certain microbial groups. Diversity indices such as the Shannon and Simpson indices are commonly used to quantify these changes. While specific data tables for this compound are lacking, studies on other herbicides have shown significant impacts on these indices[2].
Table 2: Illustrative Example of Herbicide Impact on Bacterial Diversity Indices [2]
| Treatment | Shannon Diversity Index (H') | Simpson Diversity Index (D) |
| Unexposed Control | 3.5 ± 0.2 | 0.95 ± 0.01 |
| Pesticide-Exposed | 2.8 ± 0.3 | 0.88 ± 0.02 |
Note: This table presents hypothetical data based on general findings from pesticide impact studies and is for illustrative purposes. Specific studies on this compound are needed to determine its precise effects on microbial diversity.
Impact of this compound on Soil Microbial Community Function
The functional capacity of the soil microbial community is critical for ecosystem services. Soil enzymes, which mediate key biochemical processes, are often used as indicators of microbial function.
Soil Enzyme Activities
Dehydrogenase, urease, and phosphatase are key enzymes involved in the carbon, nitrogen, and phosphorus cycles, respectively. Their activities can be affected by the presence of herbicides. A study on the herbicides atrazine and butachlor provides an example of how such data can be presented[3].
Table 3: Illustrative Example of Herbicide Impact on Soil Enzyme Activities (Data from a study on Atrazine and Butachlor)
| Herbicide | Concentration | Dehydrogenase Activity (µg TPF g⁻¹ soil 24h⁻¹) | Urease Activity (mg NH₄⁺-N g⁻¹ soil 2h⁻¹) | Phosphatase Activity (µg p-nitrophenol g⁻¹ soil h⁻¹) |
| Control | 0 | 55.3 ± 2.1 | 45.1 ± 1.8 | 28.4 ± 1.1 |
| Atrazine | Low | 48.7 ± 1.9 | 42.5 ± 1.5 | 25.9 ± 1.0 |
| High | 42.1 ± 1.5 | 38.9 ± 1.3 | 22.1 ± 0.9 | |
| Butachlor | Low | 51.2 ± 2.0 | 44.2 ± 1.7 | 27.3 ± 1.2 |
| High | 46.5 ± 1.8 | 41.3 ± 1.6 | 24.8 ± 1.1 |
Note: This table is for illustrative purposes and shows the impact of different herbicides. The specific effects of this compound on these enzyme activities require dedicated investigation.
Soil Respiration
Soil respiration, the release of CO₂ from the soil, is a measure of the overall metabolic activity of the soil microbial community. Herbicide application can either stimulate or inhibit soil respiration, depending on the compound, its concentration, and the ability of the microbial community to degrade it.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on soil microbial communities.
Soil Sampling and this compound Application
-
Soil Collection : Collect soil samples from the target field, typically from the top 0-15 cm layer. Homogenize the collected soil by passing it through a 2 mm sieve.
-
Microcosm Setup : Place a known weight of the homogenized soil (e.g., 500 g) into individual microcosms (e.g., glass jars).
-
This compound Application : Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, followed by dilution in water). Apply the this compound solution to the soil surface of the microcosms to achieve the desired concentrations (e.g., recommended field rate, 10x field rate). Include a control group treated with the solvent and water only.
-
Incubation : Incubate the microcosms under controlled conditions (e.g., 25°C, 60% water holding capacity) for a specified period (e.g., 7, 14, 28, and 60 days).
Microbial Biomass Carbon (MBC) and Nitrogen (MBN) Analysis
The chloroform fumigation-extraction method is a standard procedure for determining MBC and MBN.
-
Fumigation : Fumigate a subsample of soil with ethanol-free chloroform for 24 hours in a desiccator.
-
Extraction : Extract both the fumigated and a non-fumigated control soil sample with a 0.5 M K₂SO₄ solution.
-
Analysis : Analyze the extracts for total organic carbon (for MBC) and total nitrogen (for MBN) using a TOC/TN analyzer.
-
Calculation : Calculate MBC as (Organic C in fumigated sample - Organic C in non-fumigated sample) / k_EC, where k_EC is an extraction efficiency factor (typically 0.45). Calculate MBN similarly using a k_EN factor (typically 0.54).
Soil Enzyme Activity Assays
-
Incubation : Incubate a soil sample with 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to triphenyl formazan (TPF) by dehydrogenase activity.
-
Extraction : Extract the TPF with methanol.
-
Quantification : Measure the absorbance of the methanol extract at 485 nm and quantify TPF using a standard curve.
-
Incubation : Incubate a soil sample with a urea solution in a buffered medium.
-
Ammonium Determination : Measure the amount of ammonium released from the hydrolysis of urea, typically using a colorimetric method (e.g., Berthelot reaction).
-
Quantification : Measure the absorbance at a specific wavelength (e.g., 670 nm) and calculate the urease activity based on a standard curve of ammonium.
-
Incubation : Incubate a soil sample with p-nitrophenyl phosphate (pNPP) in a buffered solution.
-
p-Nitrophenol Quantification : Measure the amount of p-nitrophenol released, which is yellow in alkaline conditions, by measuring the absorbance at 400-420 nm.
-
Calculation : Calculate phosphatase activity based on a standard curve of p-nitrophenol.
Soil Microbial Community Structure Analysis
PLFA analysis provides a quantitative profile of the living microbial community.
-
Lipid Extraction : Extract lipids from a freeze-dried soil sample using a chloroform-methanol-phosphate buffer mixture.
-
Fractionation : Separate the phospholipids from other lipids using solid-phase extraction chromatography.
-
Methylation : Convert the fatty acids in the phospholipid fraction to fatty acid methyl esters (FAMEs).
-
GC-FID Analysis : Analyze the FAMEs by gas chromatography with flame ionization detection (GC-FID) to identify and quantify the different fatty acids. Specific fatty acids serve as biomarkers for different microbial groups (e.g., bacteria, fungi).
High-throughput sequencing of marker genes provides detailed information on the taxonomic composition of the microbial community.
-
DNA Extraction : Extract total DNA from the soil samples using a commercial kit.
-
PCR Amplification : Amplify the V4 region of the 16S rRNA gene (for bacteria and archaea) and the ITS2 region of the internal transcribed spacer (for fungi) using specific primers.
-
Sequencing : Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis : Process the sequence data to identify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), assign taxonomy, and calculate diversity indices.
Signaling Pathways Potentially Affected by this compound
As a uracil-based herbicide, this compound may interfere with microbial signaling pathways that involve uracil or its derivatives. One such pathway is quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate their behavior in a density-dependent manner.
A study on Pseudomonas aeruginosa, a common soil bacterium, demonstrated that uracil can influence all three of its major QS systems (Las, Rhl, and PQS). This suggests that the presence of uracil analogs like this compound in the soil could potentially disrupt QS-regulated processes such as biofilm formation, motility, and the production of virulence factors.
Conclusion
The application of this compound has the potential to significantly impact the structure and function of soil microbial communities. While direct quantitative data for this compound remains limited, evidence from studies on other herbicides suggests that its effects can manifest as changes in microbial biomass, diversity, and enzyme activities. The uracil-based structure of this compound also points to a potential for interference with microbial signaling pathways like quorum sensing.
To fully understand the ecological implications of this compound use, further research is imperative. This research should focus on generating quantitative data on the effects of this compound at environmentally relevant concentrations on a range of soil types and microbial communities. The experimental protocols outlined in this guide provide a robust framework for conducting such studies. A deeper understanding of these interactions will enable the development of more sustainable agricultural practices and effective environmental risk assessment strategies.
References
The Double-Edged Sword: Unpacking the Leaching Potential of Bromacil and Its Threat to Groundwater Resources
An In-depth Technical Guide for Researchers and Environmental Scientists
The herbicide Bromacil, a potent tool in the agricultural and industrial sectors for the control of a wide array of weeds and brush, presents a significant environmental challenge due to its high potential for leaching into groundwater. This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, and experimental evaluation of this compound's mobility in soil, offering critical insights for researchers, environmental scientists, and water resource management professionals. Understanding the intricate mechanisms governing its transport is paramount in developing strategies to mitigate the risk of groundwater contamination.
Physicochemical Properties Governing Leaching Potential
The environmental behavior of any pesticide is largely dictated by its inherent physical and chemical properties. For this compound, a combination of high water solubility and low affinity for soil particles creates a perfect storm for its downward movement through the soil profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Leaching |
| Molecular Weight | 261.12 g/mol | - |
| Water Solubility | 815 mg/L at 25°C[1] | High solubility facilitates its dissolution in soil water and transport with infiltrating water. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 32 - 93 L/kg[1][2] | A low Koc value indicates weak adsorption to soil organic matter, leading to high mobility.[3] |
| Vapor Pressure | 1.1 x 10⁻⁷ mmHg at 25°C | Low volatility means it is unlikely to dissipate into the atmosphere and is more likely to remain in the soil and water phases. |
| Henry's Law Constant | 1.17 x 10⁻⁸ atm-m³/mol | A low value suggests that this compound will not readily volatilize from water, increasing its persistence in the aqueous phase. |
| pKa | 9.1 | As a weak acid, its charge and, consequently, its interaction with soil particles can be influenced by soil pH. |
Environmental Fate: Persistence and Mobility in the Subsurface
Once introduced into the environment, the fate of this compound is governed by a complex interplay of transport and transformation processes. Its persistence in the soil, measured by its degradation half-life (DT50), coupled with its mobility, determines the ultimate risk to groundwater.
Soil Sorption and Mobility
The primary factor controlling this compound's mobility is its weak sorption to soil particles.[3] The soil distribution coefficient (Kd) quantifies this partitioning between the soil and water phases. This is often normalized to the organic carbon content of the soil to derive the Koc value.
Table 2: Soil Sorption Coefficients (Kd and Koc) of this compound in Various Soil Types
| Soil Type | Organic Carbon (%) | pH | Kd (mL/g) | Koc (L/kg) | Reference |
| Loamy Sand | 1.5 | - | 0.087 | 5.8 | |
| Sandy Loam | 0.2 | - | - | - | |
| Silt Loam | - | - | - | 32 | |
| Silty Clay Loam | - | 6.6 | - | 25-93 |
As evidenced by the low Koc values, this compound exhibits a high potential for leaching across a range of soil textures. Soils with low organic matter and clay content are particularly vulnerable to rapid downward movement of the herbicide.
Degradation and Persistence
This compound is considered a persistent herbicide, with microbial degradation being a primary dissipation pathway. Its degradation rate is influenced by soil type, temperature, moisture, and microbial activity.
Table 3: Degradation Half-Life (DT50) of this compound in Soil
| Condition | Soil Type | DT50 (days) | Reference |
| Aerobic | Neutral pH soil (pH 6.6) | 275 | |
| Field Dissipation | Silty Clay Loam | 155 | |
| Field Dissipation | Loam | 124 | |
| General Field Conditions | - | 60 - 240 |
The relatively long half-life of this compound allows ample time for it to be transported through the vadose zone and into the underlying groundwater aquifers.
Experimental Protocols for Assessing Leaching Potential
Standardized laboratory and field studies are crucial for quantifying the leaching potential of pesticides like this compound. The following are detailed methodologies for key experiments.
Determination of Soil Sorption Coefficient (Kd/Koc) - OECD 106 Batch Equilibrium Method
This method determines the extent to which a substance is adsorbed by soil.
Methodology:
-
Preparation of Soil and Test Substance: A range of characterized soils (typically 5 different types with varying properties) are air-dried and sieved. A stock solution of the test substance (e.g., ¹⁴C-labeled this compound) in a 0.01 M CaCl₂ solution is prepared.
-
Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for adsorption to the test vessels and substance stability.
-
Adsorption Kinetics (Tier 2): Soil samples are equilibrated with the test substance solution at a single concentration. Samples of the aqueous phase are taken at various time intervals and analyzed to determine the time required to reach equilibrium.
-
Adsorption Isotherms (Tier 3): Soil samples are equilibrated with a series of test substance solutions of different concentrations for the predetermined equilibrium time.
-
Analysis: After equilibration, the soil suspension is separated by centrifugation. The concentration of the test substance in the supernatant is measured using an appropriate analytical technique (e.g., Liquid Scintillation Counting for radiolabeled compounds or HPLC-UV for non-labeled compounds).
-
Calculation: The amount of adsorbed substance is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil distribution coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water. The Koc is then calculated by normalizing Kd to the soil's organic carbon content.
Determination of Degradation Half-Life (DT50) - OECD 307 Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate of degradation of a chemical in soil under controlled laboratory conditions.
Methodology:
-
Soil Selection and Preparation: Fresh soil samples are collected and characterized. The soil is typically sieved and its moisture content adjusted. For anaerobic studies, the soil is saturated with water and purged with an inert gas.
-
Application of Test Substance: The test substance (often ¹⁴C-labeled to facilitate tracking of transformation products) is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. For aerobic studies, a continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in an alkaline solution. For anaerobic studies, the system is kept free of oxygen.
-
Sampling and Extraction: At various time intervals, replicate soil samples are removed and extracted with appropriate solvents to recover the parent compound and its transformation products.
-
Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent substance and its metabolites. The amount of ¹⁴CO₂ and non-extractable residues are also quantified.
-
Data Analysis: The decline of the parent substance concentration over time is plotted, and the degradation half-life (DT50) is calculated using appropriate kinetic models (e.g., first-order kinetics).
Soil Column Leaching Studies - OECD 312
This study simulates the leaching of a substance and its transformation products through a soil column under controlled laboratory conditions.
Methodology:
-
Column Preparation: Glass columns (e.g., 30 cm in length) are packed with sieved soil to a defined bulk density. The columns are then saturated with a solution of 0.01 M CaCl₂ ("artificial rain") and allowed to drain.
-
Application: The test substance (radiolabeled is recommended) is applied uniformly to the surface of the soil column.
-
Elution: A constant flow of artificial rain is applied to the top of the column over a defined period (e.g., 48 hours).
-
Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions.
-
Soil Sectioning: After the elution is complete, the soil column is carefully extruded and sectioned into segments of a defined length (e.g., every 5 cm).
-
Analysis: The leachate fractions and the extracts from each soil segment are analyzed for the parent substance and its transformation products. A mass balance is performed to account for the total applied radioactivity.
-
Data Interpretation: The results provide a profile of the distribution of the substance and its metabolites within the soil column and the amount that has leached through, indicating its mobility.
Visualization of Key Processes and Workflows
Visualizing the complex interactions and experimental procedures is essential for a clear understanding of this compound's leaching potential.
Caption: Factors influencing the leaching potential of this compound.
Caption: Experimental workflow for a soil column leaching study (OECD 312).
Documented Groundwater Contamination and Risk Assessment
The theoretical potential for this compound to leach is confirmed by its detection in groundwater in various agricultural regions.
Table 4: Selected Cases of this compound Groundwater Contamination
| Location | Year(s) | Maximum Concentration (µg/L) | Context | Reference |
| California, USA | 1994 | 23 | Monitoring of wells | |
| California, USA | 1996-2019 | 0.051 - 6.69 | Annual monitoring of a specific well | |
| California, USA | 2020 | 10.3 | Single sample from a contaminated well | |
| Florida, USA | Prospective Study | 55.2 | Study in a citrus-growing area | |
| Buñol-Cheste Aquifer, Spain | 2012-2014 | 0.22 | Monitoring in an agricultural area |
These findings underscore the real-world risk of groundwater contamination associated with this compound use, particularly in areas with vulnerable hydrogeological settings. The detected concentrations in some cases approach or exceed regulatory limits for drinking water in various jurisdictions, highlighting the need for careful management and monitoring.
Conclusion and Mitigation Strategies
The evidence presented in this technical guide unequivocally demonstrates that this compound possesses a high intrinsic potential to leach through the soil profile and contaminate groundwater resources. This is a direct consequence of its high water solubility, low soil sorption, and significant persistence in the subsurface environment. The risk is further exacerbated in regions with sandy soils, low organic matter content, and high precipitation or irrigation.
To mitigate the risk of groundwater contamination, a multi-faceted approach is required:
-
Site-Specific Risk Assessment: Prior to application, a thorough assessment of soil type, depth to groundwater, and climatic conditions should be conducted to evaluate the vulnerability of the site to leaching.
-
Alternative Herbicides: In highly vulnerable areas, the use of alternative herbicides with lower mobility and shorter persistence should be considered.
-
Application Rate Management: Adherence to and, where necessary, reduction of recommended application rates can significantly decrease the mass of this compound available for leaching.
-
Best Management Practices: The implementation of agricultural best management practices, such as the use of cover crops and conservation tillage, can help to increase soil organic matter and reduce water infiltration, thereby decreasing the potential for leaching.
-
Groundwater Monitoring: Regular monitoring of groundwater in areas of high this compound use is essential for early detection of contamination and the implementation of remedial actions.
By integrating a thorough understanding of this compound's environmental behavior with proactive management strategies, it is possible to harness its benefits in weed control while safeguarding the integrity of our vital groundwater resources.
References
The Environmental Trajectory of Bromacil: A Technical Guide to its Volatilization and Atmospheric Deposition
For Researchers, Environmental Scientists, and Regulatory Professionals
This technical guide provides a comprehensive analysis of the volatilization potential and atmospheric deposition of the herbicide Bromacil. While widely recognized for its persistence in soil and potential for groundwater leaching, its atmospheric pathway is less discussed. This document synthesizes key physicochemical data, outlines detailed experimental methodologies for its study, and illustrates the environmental factors governing its atmospheric fate.
Executive Summary
Physicochemical Properties and Volatilization Potential
The tendency of a pesticide to volatilize is governed by its intrinsic properties, including vapor pressure and its partitioning behavior between water and air, described by the Henry's Law constant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Volatilization | Reference |
| Chemical Formula | C₉H₁₃BrN₂O₂ | - | [1] |
| Molecular Weight | 261.12 g/mol | - | [1] |
| Vapor Pressure | 3.07 x 10⁻⁷ mm Hg (4.09 x 10⁻⁵ Pa) at 25°C | Very Low: Indicates a very slow rate of evaporation from surfaces. | [1] |
| Water Solubility | 815 mg/L at 25°C | High: Suggests a preference to remain in the aqueous phase rather than volatilizing. | [1][2] |
| Henry's Law Constant | 1.3 x 10⁻¹⁰ atm·m³/mol (estimated) | Essentially Non-volatile: Shows a strong tendency to remain dissolved in water rather than partitioning to air. | |
| log Kow | 2.11 | Moderate Lipophilicity: Indicates some affinity for organic matter, which can reduce availability for volatilization. |
Analysis of Volatilization Potential:
The data overwhelmingly indicates a low potential for volatilization. The Henry's Law constant, a direct measure of the air-water partition coefficient, is extremely low, suggesting this compound is essentially non-volatile from moist soil and water surfaces. This is corroborated by laboratory studies; in one test where this compound was held in an oven at 120°F (49°C), losses were less than 0.1% per week. Therefore, post-application atmospheric transport of this compound in the vapor phase is not considered a significant route of dissipation.
Factors Influencing Environmental Fate
While this compound's intrinsic properties limit volatilization, various environmental factors can influence its overall atmospheric fate, primarily by affecting spray drift and deposition of particulate matter to which it may be adsorbed.
Caption: Logical flow of factors affecting this compound's atmospheric presence.
Experimental Protocols for Assessment
Assessing the volatilization and deposition of semi-volatile pesticides requires precise and controlled methodologies. Below are synthesized protocols based on established techniques.
Protocol for Measuring Volatilization Flux from Soil
This protocol details the use of a dynamic flux chamber, a common method for directly measuring the rate of volatilization from a soil surface.
Objective: To quantify the volatilization rate (flux) of this compound from a treated soil surface under field or laboratory conditions.
Materials:
-
Dynamic flux chamber (e.g., stainless steel or PVC, with inlets and an outlet).
-
Air pump with a calibrated flow controller.
-
Sorbent tubes (e.g., polyurethane foam (PUF) or XAD resin) for trapping airborne this compound.
-
Meteorological sensors (temperature, humidity, wind speed).
-
Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometer (GC-MS) for analysis.
Procedure:
-
Site Preparation: Select a representative plot of soil. If in the field, install a permanent chamber anchor/collar at least 24 hours prior to measurement to minimize soil disturbance effects.
-
Application: Apply the this compound formulation evenly to the soil surface within the anchor at a known rate.
-
Chamber Deployment: Place the flux chamber over the anchor, ensuring a tight seal.
-
Air Sampling:
-
Draw ambient air through an inlet filter (to remove background contaminants) and into the chamber at a constant, measured flow rate (e.g., 5-15 L/min).
-
At the chamber outlet, draw the headspace air through a sorbent tube using a second calibrated pump to trap the volatilized this compound.
-
Collect samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours) post-application to determine the flux over time.
-
-
Sample Extraction:
-
Extract the trapped this compound from the sorbent tubes using an appropriate solvent (e.g., hexane/acetone mixture) via Soxhlet extraction or accelerated solvent extraction.
-
-
Quantification:
-
Concentrate the solvent extract to a known volume.
-
Analyze the extract using GC-NPD or GC-MS to determine the mass of this compound collected.
-
-
Flux Calculation:
-
Calculate the mass of this compound collected per unit time.
-
The volatilization flux (µg/m²/h) is calculated by dividing the mass rate by the surface area of the soil enclosed by the chamber.
-
Protocol for Measuring Atmospheric Deposition
This protocol outlines the use of a high-volume air sampler to measure both dry and wet deposition of particle-bound contaminants.
Objective: To quantify the rate of atmospheric deposition of this compound at a specific location.
Materials:
-
High-volume air sampler.
-
Glass fiber filters (GFF) to capture particulate matter.
-
Polyurethane foam (PUF) cartridges to capture vapor-phase compounds (used in series with GFF).
-
Rain collector for wet deposition samples.
-
Analytical instrumentation (GC-MS or LC-MS).
Procedure:
-
Sampler Setup: Position the high-volume sampler in a location of interest, away from immediate obstructions.
-
Sample Collection (Dry Deposition):
-
Load a clean GFF and PUF cartridge into the sampler.
-
Operate the sampler for a defined period (e.g., 24 hours), drawing a large, known volume of air through the filter and cartridge.
-
-
Sample Collection (Wet Deposition):
-
Deploy an automated rain collector that opens only during precipitation events.
-
Collect the rainwater sample after a significant rainfall event.
-
-
Sample Processing:
-
Filters/PUF: Extract the GFF and PUF separately using an appropriate solvent.
-
Water: Perform solid-phase extraction (SPE) on the collected rainwater to concentrate any this compound present.
-
-
Quantification: Analyze the concentrated extracts using GC-MS or LC-MS to determine the mass of this compound.
-
Deposition Flux Calculation:
-
Dry Flux (ng/m²/day): Divide the total mass of this compound collected on the GFF by the total volume of air sampled and the sampling duration. This concentration is then used with a deposition velocity model.
-
Wet Flux (ng/m²/day): Multiply the concentration of this compound in the rainwater by the total rainfall depth over the collection period.
-
Integrated Experimental Workflow
The process from sample collection to data analysis follows a structured path, as illustrated in the workflow diagram below.
Caption: Workflow from sample collection to final risk assessment.
Conclusion
The physicochemical properties of this compound—specifically its low vapor pressure and Henry's Law constant—firmly establish its low volatilization potential. Direct evaporation from soil or water is not a significant environmental fate process. While atmospheric deposition can occur, it is primarily associated with the initial spray drift of droplets and adsorbed particulates during application, rather than post-application volatilization and subsequent vapor-phase transport. For regulatory and research purposes, the focus of this compound's environmental transport should remain on its movement within soil and water systems. The experimental protocols detailed herein provide a robust framework for assessing the atmospheric pathways of other, more volatile pesticides where such analysis is critical for a complete environmental risk assessment.
References
A Technical Guide to the Synthesis and Formulation of Bromacil-Based Herbicides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and formulation of Bromacil-based herbicides. It is designed to be a core resource for researchers, scientists, and professionals involved in the development of herbicides. This document details the chemical synthesis pathways for this compound and related uracil herbicides, presents various formulation technologies with specific protocols, and elucidates the biochemical mechanism of action. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction to this compound and Uracil Herbicides
This compound, chemically known as 5-bromo-3-sec-butyl-6-methyluracil, is a broad-spectrum herbicide belonging to the substituted uracil family.[1][2] First registered as a pesticide in the United States in 1961, it is effective for the control of a wide variety of annual and perennial weeds and brush in both non-cropland areas and for selective use in crops like citrus and pineapple.[1][2] this compound and its analogs function by inhibiting photosynthesis in target plants.[3] They are available in several formulations, including wettable powders (WP), water-dispersible granules (WDG), soluble concentrates (SC), and granular (GR) forms. This guide will explore the synthesis of this compound, the formulation of these commercial products, and the underlying biochemical pathways of their herbicidal activity.
Synthesis of this compound and Related Uracil Herbicides
The synthesis of this compound and other uracil-based herbicides typically involves a multi-step chemical process encompassing condensation, cyclization, and halogenation. Two primary synthetic routes for this compound have been documented.
Synthesis Route 1: From sec-Butylamine
This classic pathway begins with the reaction of sec-butylamine with phosgene to form an isocyanate ester. This intermediate is then reacted with methyl 3-aminocrotonate in the presence of a base like sodium methoxide, which catalyzes the formation of the uracil ring. The final step is the bromination at the 5-position of the uracil ring using elemental bromine in a polar solvent.
Experimental Protocol: Synthesis of 3-sec-butyl-6-methyluracil (Intermediate)
A detailed protocol for a similar cyclization reaction to form a uracil intermediate is as follows:
-
Preparation of sec-butyl urea: In a 250ml three-necked flask equipped with a thermometer, reflux condenser, and electronic stirrer, add 13.7g (0.1mol) of 2-n-butyl bromide, 100ml of polyoxyethylene glycol-400 (as a phase transfer catalyst), and 8.4g (0.15mol) of urea.
-
Reaction: While stirring, heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and perform suction filtration. Wash the collected liquid twice with 10ml of saturated sodium chloride solution. Dry the organic phase with anhydrous sodium sulfate for 1 hour.
-
Isolation: After suction filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield a solid. Recrystallize the solid from ethanol to obtain white crystals of sec-butyl urea. The reported yield for this step is 94%.
Experimental Protocol: Bromination of 3-sec-butyl-6-methyluracil
-
Reactant Preparation: In a three-necked flask equipped with a thermometer, reflux condenser, and electronic stirrer, dissolve 18.2g (0.1mol) of 3-sec-butyl-6-methyluracil in 150ml of chloroform and 50ml of glacial acetic acid. Stir the mixture for 30 minutes at room temperature.
-
Bromination: Cool the flask in an ice-water bath to 0°C. Slowly add a solution of the brominating reagent (e.g., 50ml of tetrabromo cyclic ketones) in 50ml of dehydrated alcohol via a dropping funnel while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to proceed at room temperature for 8-10 hours, monitoring completion with TLC.
-
Isolation and Purification: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Recrystallize the resulting solid from a 2:3 (v/v) mixture of acetone and ethyl acetate to obtain the final product, 5-bromo-3-sec-butyl-6-methyluracil. The reported yield for this step is greater than 81%.
Caption: Synthesis of this compound from sec-Butylamine.
Synthesis Route 2: From 2-Bromobutane and Urea
An alternative synthesis pathway utilizes 2-bromobutane and urea as the starting materials. This method also proceeds through condensation and cyclization reactions, followed by bromination, and has been reported to have a total yield of 60%.
Experimental Protocol: Synthesis of this compound from 2-Bromobutane and Urea
-
Condensation: 2-bromobutane is reacted with urea in the presence of a phase transfer catalyst (e.g., polyoxyethylene glycol-400) under reflux conditions to form sec-butyl urea.
-
Cyclization: The sec-butyl urea is then reacted with methyl acetoacetate under reflux. A strong base, such as sodium hydride, is subsequently added to facilitate the cyclization to 3-sec-butyl-6-methyluracil.
-
Bromination: The final step involves the bromination of the uracil intermediate, as described in the previous section, to yield this compound.
Caption: Synthesis of this compound from 2-Bromobutane.
Synthesis of Other Uracil-Based Herbicides
The fundamental synthetic strategies for this compound can be adapted to produce other uracil herbicides. For instance, Terbacil , another member of this herbicide family, is synthesized through a similar pathway but utilizes tert-butylamine as a starting material and a chlorination step instead of bromination. The synthesis of novel uracil derivatives often involves the functionalization of the uracil core to investigate structure-activity relationships.
Formulation of this compound-Based Herbicides
The formulation of a pesticide is crucial for its effective and safe application. This compound is formulated in various ways to suit different application needs.
Wettable Powders (WP)
Wettable powders are dry, finely ground formulations where the active ingredient is mixed with an inert carrier, a wetting agent, and a dispersing agent. When mixed with water, they form a suspension that requires continuous agitation.
Experimental Protocol: General Procedure for Wettable Powder Formulation
-
Blending: The active ingredient (e.g., 80% this compound by weight), an inert carrier (such as mineral clay), a wetting agent, and a dispersing agent are dry blended.
-
Grinding/Milling: The blend is ground or milled to a fine powder, typically with particle sizes between 5 and 10 microns, to ensure good suspensibility.
-
Packaging: The final powder is packaged in water-resistant containers.
Table 1: Physicochemical Properties of a Typical this compound 80% WP Formulation
| Parameter | Specification | Method |
| Active Ingredient Content | 800 g/kg ± 25 | HPLC/GC |
| pH range (1% in water) | 4.0 - 10.0 | CIPAC MT 75 |
| Wet sieve test (>75 µm) | Max 2% | CIPAC MT 59.3 |
| Suspensibility | Min 50% | CIPAC MT 15.1a |
| Persistent foam (after 1 min) | Max 30 ml | CIPAC MT 47.2 |
| Wettability | < 1 min | CIPAC MT 53.3.1 |
Water-Dispersible Granules (WDG)
WDGs, also known as dry flowables, are granular formulations that quickly disintegrate and disperse in water to form a suspension. They are less dusty and easier to handle than wettable powders.
Experimental Protocol: General Procedure for WDG Formulation via Extrusion
-
Slurry Preparation: A slurry is made by blending the active ingredient, wetting and dispersing agents, and other components with water. This mixture is homogenized and wet-milled to achieve a particle size of 1-5 µm.
-
Extrusion: The slurry is then extruded to form granules of a specific diameter.
-
Drying: The granules are dried to a moisture content of 1-2%.
-
Sieving: The dried granules are sieved to obtain a uniform particle size.
Caption: Workflow for WDG Formulation.
Soluble Concentrates (SC) and Emulsifiable Concentrates (EC)
Soluble (or liquid) concentrates are formulations where the active ingredient is dissolved in a solvent and forms a true solution when mixed with water. Emulsifiable concentrates contain the active ingredient dissolved in an oil-based solvent with an emulsifier, forming a stable emulsion in water.
Table 2: Common Components of Liquid this compound Formulations
| Formulation Type | Active Ingredient | Carrier/Solvent | Key Adjuvants |
| Soluble Concentrate (SC) | This compound salt (e.g., lithium salt) | Water | Stabilizers, anti-freeze agents |
| Emulsifiable Concentrate (EC) | This compound (technical grade) | Petroleum-based solvents | Emulsifiers |
Combination Formulations
This compound is also formulated in combination with other herbicides to broaden the spectrum of weed control. A common example is the combination of this compound and Diuron, both of which are photosystem II inhibitors but may have complementary activities. These can be formulated as wettable powders or water-dispersible granules.
Mechanism of Action: Photosystem II Inhibition
This compound and other uracil herbicides act by inhibiting photosynthesis at the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.
The specific mode of action involves the following steps:
-
Uptake and Translocation: this compound is primarily absorbed by the plant roots and translocated upwards through the xylem to the leaves.
-
Binding to D1 Protein: In the chloroplasts, this compound binds to the QB-binding niche on the D1 protein of the PSII reaction center.
-
Inhibition of Electron Transport: This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).
-
Consequences: The blockage of the electron transport chain halts ATP and NADPH production, which are essential for CO₂ fixation. This leads to the production of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in cell death, chlorosis, and necrosis of the plant tissue.
Caption: this compound's Inhibition of Photosystem II.
Analytical Methods for Quality Control
The quality control of this compound synthesis and formulation relies on various analytical techniques. High-performance liquid chromatography (HPLC) is a commonly used method for the quantification of this compound and its related impurities in both technical grade material and formulated products. Gas chromatography (GC) can also be employed for the analysis of this compound residues.
Experimental Protocol: HPLC Analysis of a this compound Formulation
-
Standard Preparation: Accurately weigh a reference standard of this compound (e.g., 10.15 mg with 98.5% purity) into a 10 mL volumetric flask, dissolve in the mobile phase, and make up to the mark. Further dilute to a working concentration (e.g., 100 mg/L).
-
Sample Preparation: Accurately weigh a sample of the formulation (e.g., 10.0 mg) into a 100 mL volumetric flask, dissolve in the mobile phase, and make up to the mark to achieve a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Qualisil BDS C18, 250 x 4.6 mm, 5μ).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µl.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to quantify the this compound content in the formulation.
Conclusion
This technical guide has provided a detailed overview of the synthesis and formulation of this compound-based herbicides, tailored for a scientific audience. The synthesis of this compound is a well-established process with multiple viable routes, and its formulation into various product types allows for versatile application in weed management. The mechanism of action, through the inhibition of photosystem II, is a well-understood biochemical process. The analytical methods outlined are crucial for ensuring the quality and efficacy of the final herbicide products. This guide serves as a foundational resource for further research and development in the field of uracil-based herbicides.
References
Toxicological Profile of Bromacil in Mammalian Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromacil, a substituted uracil herbicide, is primarily used for non-selective weed and brush control. Its mechanism of action in plants involves the inhibition of photosynthesis.[1][2][3] In mammalian systems, this compound exhibits a range of toxicological effects that are crucial for risk assessment and understanding potential human health impacts. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, summarizing key findings on its pharmacokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of reference, and key experimental protocols are detailed. Visual diagrams are provided to illustrate experimental workflows and logical relationships derived from toxicological studies.
Mechanism of Action
In its intended use as a herbicide, this compound is a potent and specific inhibitor of photosynthesis.[2] It is absorbed through the plant's root system and translocated to the leaves, where it interferes with the electron transport chain in photosystem II, ultimately leading to plant death. While this is its primary mode of action in plants, its toxicity in mammalian systems is not related to photosynthesis inhibition but rather to other biochemical interactions at higher concentrations.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in mammalian models indicate that this compound is absorbed from the gastrointestinal tract and is primarily excreted in the urine.
-
Absorption: Substituted uracils, including this compound, are absorbed from the gut.
-
Distribution: Small amounts of this compound have been detected in the milk of lactating cows fed the compound.
-
Metabolism: Both unchanged this compound and its metabolite, 5-bromo-3-sec-butyl-6-hydroxymethyluracil, have been identified in the urine of experimentally exposed animals and occupationally exposed humans.
-
Excretion: The primary route of excretion for this compound and its metabolites is via the urine. Interestingly, in one study with lactating cows, no this compound was found in the urine or feces.
Acute Toxicity
This compound exhibits low to moderate acute toxicity in mammalian systems depending on the formulation and route of exposure. Dry formulations are generally considered practically non-toxic, while liquid formulations can be moderately toxic.
Table 1: Acute Toxicity of this compound in Mammalian Species
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LD50 | 5200 mg/kg | |
| Rat (male) | Oral | LD50 | 5200 mg/kg | |
| Rat (female) | Oral | LD50 | 3998 mg/kg | |
| Mouse | Oral | LD50 | 3040 mg/kg | |
| Rabbit | Dermal | LD50 | >5000 mg/kg | |
| Rat | Inhalation | LC50 (4-hour) | >4.8 mg/L |
Clinical Signs of Acute Toxicity:
-
Rats: Initial weight loss, paleness, exhaustion, and rapid breathing.
-
Dogs (100 mg/kg): Vomiting, salivation, muscular weakness, excitability, diarrhea, and mydriasis.
-
Sheep (250 mg/kg): Bloating and a stilted gait within four hours.
Chronic Toxicity and Carcinogenicity
Long-term exposure to this compound has been shown to induce various toxic effects in laboratory animals, including damage to the liver, thyroid, and testes.
Table 2: Chronic Toxicity and Carcinogenicity of this compound
| Species | Duration | Study Type | Doses | Key Findings | NOAEL | LOAEL | Reference |
| Rat | 2 years | Chronic Toxicity/Carcinogenicity | 0, 50, 250, 1250 ppm (approx. 0, 2.5, 12.5, 62.5 mg/kg/day) | Decreased body weight gain in high-dose females. No increased tumor incidence. | 12.5 mg/kg/day | 62.5 mg/kg/day | |
| Mouse (CD-1) | 78 weeks | Carcinogenicity | 0, 250, 1250, 5000 ppm (males: ~0, 39.6, 195, 871 mg/kg/day; females: ~0, 66.5, 329, 1310 mg/kg/day) | Increased incidence of hepatocellular adenomas and carcinomas in high-dose males. | - | 250 ppm (males) | |
| Dog | 2 years | Chronic Toxicity | Up to 31.2 mg/kg/day | No evidence of toxicity. | 31.2 mg/kg/day | - |
The U.S. Environmental Protection Agency (EPA) has classified this compound as a "Group C – Possible Human Carcinogen" based on the increased incidence of liver tumors in male mice and thyroid tumors in male rats. However, the International Agency for Research on Cancer (IARC) has not evaluated the carcinogenic potential of this compound.
Genotoxicity
The genotoxicity of this compound has been evaluated in a number of assays, with mixed results. However, the overall consensus from regulatory agencies like the U.S. EPA is that this compound is not considered mutagenic.
-
Microbial and Fungal Gene Mutation Tests: Generally negative.
-
Ames Test: One study showed positive results in three of six Salmonella strains.
-
Drosophila melanogaster Sex-Linked Recessive Lethal Test: Weakly mutagenic at 2000 ppm.
-
In vivo Mouse Dominant Lethal Assay: Did not cause chromosome aberrations.
Reproductive and Developmental Toxicity
This compound has not been shown to affect reproduction at lower dose levels in multi-generational studies. Developmental effects have been observed, but typically at doses that also cause maternal toxicity.
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Doses | Key Findings | NOAEL | LOAEL | Reference |
| Rat | 3-Generation Reproduction | 12.5 mg/kg/day | Did not affect reproduction or lactation performance. | 12.5 mg/kg/day | - | |
| Rat | Developmental (Inhalation) | 38 mg/m³ (2 hrs/day, days 7-14 of pregnancy) | Toxic effects and developmental abnormalities of the musculoskeletal system in embryos/fetuses. | - | - | |
| Rabbit | Developmental | - | Increased number of litters with early resorptions. | 100 mg/kg/day | 300 mg/kg/day |
The U.S. EPA does not consider this compound to be a developmental toxicant, suggesting that observed developmental effects are secondary to maternal toxicity.
Immunotoxicity
Specific studies on the immunotoxicity of this compound are limited in the publicly available literature. General toxicity studies have noted effects on lymph nodes in sheep at high doses. Further research is needed to fully characterize the immunotoxic potential of this compound.
Acceptable Daily Intake (ADI)
Regulatory bodies establish an Acceptable Daily Intake (ADI) to represent the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The ADI for this compound has been set at 0.1 mg/kg bw/day, based on a 2-year dietary study in rats with a NOAEL of 10 mg/kg bw/day and an uncertainty factor of 100.
Experimental Protocols
Detailed experimental protocols are often proprietary and not fully available in public literature. However, based on the cited references, the following provides an overview of the methodologies used in key toxicological studies.
Chronic Toxicity/Carcinogenicity Study in Rats
-
Test Animal: Charles River CD (ChR-CD) rats.
-
Study Duration: 2 years.
-
Administration: this compound was administered in the diet at levels of 0, 50, 250, or 1250 ppm.
-
Endpoints Evaluated: Body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of a comprehensive set of tissues. Tumor incidence was a primary endpoint.
Carcinogenicity Study in Mice
-
Test Animal: CD-1 mice.
-
Study Duration: 78 weeks.
-
Administration: this compound was administered in the diet at levels of 0, 250, 1250, and 5000 ppm.
-
Endpoints Evaluated: Similar to the rat chronic study, with a focus on tumor development, particularly in the liver.
Three-Generation Reproduction Study in Rats
-
Test Animal: Rats.
-
Study Duration: Three generations.
-
Administration: this compound was administered in the diet at a dose of 12.5 mg/kg/day.
-
Endpoints Evaluated: Mating, fertility, gestation length, litter size, pup viability, pup growth, and reproductive organ pathology in parental and offspring generations.
Visualizations
Experimental Workflow for a Chronic Toxicity Study
Caption: A generalized workflow for a 2-year chronic toxicity and carcinogenicity study of this compound in rats.
Logical Relationship of this compound Toxicity Endpoints
Caption: Logical relationships between this compound exposure and key toxicological endpoints observed in mammalian studies.
References
Methodological & Application
Application Note: Quantification of Bromacil in Water Samples by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Abstract
This application note describes a sensitive and reliable method for the quantification of the herbicide Bromacil in various water samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol employs Solid-Phase Extraction (SPE) for sample pre-concentration and clean-up, followed by reversed-phase HPLC for separation and quantification. The method is validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for environmental monitoring and water quality assessment.
Introduction
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for the control of annual and perennial weeds and brush. Due to its mobility and persistence in soil, it has the potential to contaminate surface and groundwater resources.[1] Monitoring this compound levels in water is crucial for ensuring public health and environmental safety. This document provides a detailed protocol for the extraction and quantification of this compound in water samples using HPLC-UV, a widely accessible and robust analytical technique.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Syringe filters (0.45 µm)
-
Glassware: volumetric flasks, pipettes, amber vials
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Solid-Phase Extraction manifold
-
Nitrogen evaporator
Chromatographic Conditions
The separation and quantification of this compound are achieved using the following HPLC parameters:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. Samples should be stored at 4°C and analyzed within 48 hours.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue with 1 mL of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow
Caption: Experimental workflow for this compound quantification in water.
Results and Discussion
The developed HPLC-UV method provides excellent chromatographic separation for this compound. The retention time for this compound under the specified conditions is approximately 3.6 minutes. The method was validated according to international guidelines to ensure its suitability for the intended purpose.
Method Validation
The performance of the analytical method was evaluated based on linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Summary of Quantitative Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery %) | 97.5% - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L |
-
Linearity: A linear relationship between the peak area and the concentration of this compound was observed over the range of 0.1 to 10.0 µg/mL, with a correlation coefficient (r²) greater than 0.999.
-
Accuracy: The accuracy of the method was determined by spiking known concentrations of this compound into blank water samples. The recovery rates were consistently within the range of 97.5% to 102.0%, indicating high accuracy.
-
Precision: The precision of the method was evaluated by performing replicate injections of a standard solution. The relative standard deviation (RSD) was found to be less than 2.0%, demonstrating good repeatability.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively. The low LOD and LOQ values indicate the high sensitivity of the method for detecting trace amounts of this compound in water.
Conclusion
The described HPLC-UV method, coupled with a solid-phase extraction procedure, is a simple, rapid, accurate, and sensitive approach for the quantification of this compound in water samples. The method has been successfully validated and is suitable for routine monitoring of this compound in environmental water samples to ensure compliance with regulatory limits.
References
Application Note: Determination of Bromacil Residue in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Bromacil residue in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). Two effective sample preparation protocols are presented: a traditional liquid-liquid extraction (LLE) and a modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method. The subsequent analysis by GC-MS provides high selectivity and sensitivity for the detection and quantification of this compound. This document is intended for researchers, scientists, and professionals in environmental monitoring and agricultural science.
Introduction
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for the control of annual and perennial weeds and brush.[1] Its persistence in soil can vary, and monitoring its residue levels is crucial to assess potential environmental contamination and ensure compliance with regulatory limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of pesticide residues in complex matrices like soil, offering excellent separation and definitive identification.[2]
Principle
The method involves the extraction of this compound from soil samples using an appropriate solvent system. The extract is then cleaned up to remove interfering co-extractives. The final extract is analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and quantifies this compound based on its characteristic mass-to-charge ratio.
Reagents and Materials
-
Solvents: Acetonitrile, Chloroform, Toluene, Hexane, Ethyl Acetate (pesticide residue grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate
-
Sorbents: Primary Secondary Amine (PSA), C18
-
Standards: Certified reference standard of this compound (≥98% purity)
-
Other: Deionized water, Anhydrous Sodium Sulfate, Glassware, Centrifuge tubes (50 mL and 15 mL), Syringe filters (0.22 µm)
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 7000-series Triple Quadrupole GC/MS or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Software: MassHunter or equivalent for instrument control and data analysis.
Experimental Protocols
Protocol 1: Traditional Liquid-Liquid Extraction (LLE)
This protocol is based on established solvent extraction methods for pesticide residue analysis.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.[3]
-
Homogenize the sieved soil.
-
-
Extraction:
-
Weigh 25 g of the homogenized soil into a blender cup.
-
Add a sufficient amount of chloroform to the blender cup.
-
Blend for 10 minutes at high speed.
-
Filter the extract through Whatman No. 5 filter paper with a layer of Celite into a filtering flask.
-
Repeat the blending and filtering steps two more times with fresh chloroform, combining all filtrates.
-
-
Cleanup:
-
Transfer the combined filtrate to a separatory funnel.
-
Add 50 mL of hexane and shake for 1 minute. Discard the hexane layer. Repeat this washing step twice more.
-
Evaporate the chloroform extract to near dryness using a rotary evaporator at 60°C.
-
Re-dissolve the residue in a suitable volume of toluene for GC-MS analysis.
-
Protocol 2: QuEChERS-based Extraction
This protocol utilizes the widely adopted QuEChERS method for a faster and more efficient extraction and cleanup.
-
Sample Preparation:
-
Air-dry and sieve the soil sample as described in Protocol 1.
-
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. For dry samples, add 3 mL of water to hydrate the soil.
-
Vortex the tube for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for GC-MS analysis.
-
GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 3°C/min to 200°C.
-
Ramp 3: 8°C/min to 280°C, hold for 10 minutes.
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: Mass range 50-500 amu for initial identification.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and quantification.
-
Characteristic Ions for this compound (SIM): m/z 178, 205, 262 (Quantifier and qualifiers to be determined from standard analysis).
-
MRM Transitions: To be optimized using a this compound standard. A potential transition could be the molecular ion (if present) to a stable fragment ion.
-
-
Data Presentation
Quantitative data for the analysis of this compound in soil using GC-MS are summarized in the table below. These values are representative of typical performance characteristics for multi-residue pesticide analysis methods in soil.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.003 mg/kg | Based on multi-residue methods in soil. |
| Limit of Quantification (LOQ) | 0.01 mg/kg | |
| Linearity (R²) | >0.99 | |
| Recovery (%) | 70-120% | |
| Precision (RSD %) | <20% |
Workflow Diagram
References
Method for determining the enantioselective separation and analysis of Bromacil isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromacil, a substituted uracil herbicide, contains a chiral center in its sec-butyl group, resulting in two enantiomers.[1] These enantiomers can exhibit different biological activities and degradation rates in the environment. For instance, the S-enantiomer of this compound has been shown to have a greater inhibitory effect on photosynthesis in Arabidopsis thaliana compared to the R-enantiomer.[2] Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment, efficacy studies, and regulatory compliance. This application note provides a detailed protocol for the enantioselective separation of this compound isomers using chiral High-Performance Liquid Chromatography (HPLC).
Introduction
Chiral pesticides, like this compound, are often used as racemic mixtures, containing equal amounts of both enantiomers. However, due to the stereospecific nature of biological interactions, one enantiomer may be responsible for the desired herbicidal activity while the other may be less active, inactive, or even contribute to off-target toxicity. The differential activity of this compound enantiomers underscores the importance of stereospecific analytical methods. Chiral HPLC is a powerful technique for the separation of enantiomers, enabling the determination of enantiomeric purity and the study of the environmental fate and toxicology of individual isomers. This document outlines a robust and reproducible HPLC method for the baseline separation of this compound enantiomers.
Experimental Protocols
This section details the materials and methodology for the enantioselective analysis of this compound by chiral HPLC.
Materials and Reagents
-
This compound analytical standard: (PESTANAL®, analytical standard or equivalent)
-
Methanol: HPLC grade
-
Ethanol: HPLC grade
-
Water: HPLC grade, deionized
-
Sample Solvent: Methanol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been validated for the successful enantioseparation of this compound.[3]
Table 1: HPLC Chromatographic Conditions [3]
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm |
| Mobile Phase | Water:Ethanol (60:40, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 23 °C |
| Detector | UV at 215 nm |
| Injection Volume | 2 µL |
| Sample Concentration | 1 mg/mL in methanol |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound analytical standard in methanol to achieve a final concentration of 1 mg/mL.
-
Environmental/Biological Samples: Sample preparation will vary depending on the matrix (e.g., soil, water, plant tissue). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to extract and concentrate this compound from the sample matrix before analysis. The final extract should be dissolved in methanol.
Experimental Workflow
The logical flow of the analytical procedure is depicted in the diagram below.
References
- 1. This compound (Ref: DPX N0976) [sitem.herts.ac.uk]
- 2. Phytotoxicity of chiral herbicide this compound: Enantioselectivity of photosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of this compound Enantiomers on Astec® CHIROBIOTIC® T application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Soil Column Leaching Studies of Bromacil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromacil is a broad-spectrum herbicide used for the control of perennial grasses and broadleaf weeds in both agricultural and non-crop areas.[1][2][3] Its chemical properties, including moderate persistence and a tendency for weak sorption to soil particles, indicate a potential for leaching into groundwater.[1][3] Therefore, understanding the mobility and fate of this compound in different soil types is crucial for assessing its environmental risk. Soil column leaching studies are a standard laboratory method to simulate and quantify the movement of substances like this compound through the soil profile under controlled conditions.
This document provides a detailed protocol for conducting soil column leaching studies with this compound, based on internationally recognized guidelines such as OECD Guideline 312 and U.S. EPA OCSPP 835.1240. It also includes guidance on data presentation and visualization to aid in the interpretation and reporting of results.
Environmental Fate of this compound
This compound is a persistent and mobile herbicide. Its primary routes of dissipation in the environment appear to be photolysis in water under alkaline conditions and microbial degradation. Due to its weak sorption to soil particles, it has a moderate to high potential to leach through the soil profile and contaminate groundwater. In plants, this compound is absorbed by the roots and translocated to the leaves, where it inhibits photosynthesis.
Experimental Protocol: Soil Column Leaching of this compound
This protocol outlines the steps for a laboratory-based soil column leaching study to evaluate the mobility of this compound.
1. Materials and Reagents
-
Test Substance: Analytical grade this compound (≥99% purity).
-
Reference Substance (Optional but Recommended): A compound with known mobility, such as Atrazine, can be used to calculate a relative mobility factor.
-
Soil: At least one well-characterized soil type. It is recommended to use soils with varying properties (e.g., sand content, organic carbon content) to assess the influence of soil characteristics on leaching. The soil should be sieved to <2 mm.
-
Artificial Rain: 0.01 M Calcium Chloride (CaCl₂) solution.
-
Solvents: HPLC-grade methanol, acetonitrile, and water for preparation of standards and mobile phase. Chloroform for soil extraction.
-
Apparatus:
-
Glass chromatography columns (e.g., 30-50 cm length, 4-5 cm internal diameter).
-
Peristaltic pump or other device for applying artificial rain at a constant flow rate.
-
Fraction collector to collect leachate samples.
-
Soil packing equipment.
-
Analytical instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Gas Chromatograph (GC) with a thermionic nitrogen/phosphorus detector.
-
Standard laboratory glassware and equipment.
-
2. Experimental Procedure
2.1. Soil Column Preparation
-
Determine the bulk density of the sieved, air-dried soil.
-
Pack the glass columns with the soil to a uniform depth (e.g., 30 cm) and bulk density. The packing should be done carefully to avoid stratification and ensure reproducibility. The total weight of the soil in each column should be recorded and be similar across replicates.
-
Place a glass wool plug or a sintered glass disc at the bottom of the column to retain the soil.
2.2. Column Saturation and Equilibration
-
Saturate the soil columns from the bottom up with the artificial rain solution (0.01 M CaCl₂) to avoid trapping air.
-
Once saturated, allow the columns to drain freely until the soil reaches field capacity.
-
Equilibrate the columns by applying artificial rain to the top of the soil and allowing it to drain through. This pre-wetting step helps to establish a steady flow.
2.3. Application of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
The amount of this compound applied should be equivalent to the maximum recommended field application rate, calculated based on the surface area of the soil column.
-
Apply the this compound solution evenly to the surface of the soil column. If an organic solvent is used, it should be allowed to evaporate before starting the leaching process.
2.4. Leaching
-
Apply the artificial rain solution to the top of the soil column at a constant, low flow rate (e.g., to simulate a specific rainfall event over a 48-hour period).
-
Collect the leachate in fractions of a defined volume or at specific time intervals using a fraction collector.
-
The total volume of leachate collected should be recorded. Typically, this will be equivalent to the total volume of artificial rain applied.
2.5. Sample Collection and Processing
-
Leachate: Measure the volume of each leachate fraction and store them at 4°C until analysis.
-
Soil: After the leaching is complete, carefully extrude the soil core from the column.
-
Section the soil core into segments of a defined length (e.g., every 5 or 6 cm).
-
Homogenize each soil segment and extract the this compound using a suitable solvent (e.g., chloroform or aqueous sodium hydroxide). The extraction efficiency should be determined.
3. Analytical Quantification
-
Sample Analysis: Analyze the concentration of this compound in the leachate fractions and soil extracts using a validated analytical method, such as HPLC-UV or GC-NPD.
-
HPLC Conditions (Example): A C18 column can be used with a mobile phase of acetonitrile and water (e.g., 80:20 v/v). The detection wavelength for this compound is typically around 220 nm or 280 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of this compound to quantify the concentrations in the samples.
-
Data Calculation: Calculate the amount of this compound in each leachate fraction and each soil segment. Express the results as a percentage of the total amount of this compound applied.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BrN₂O₂ | |
| Molecular Weight | 261.12 g/mol | |
| Water Solubility | 815 mg/L | |
| Log Kow | 2.11 | |
| pKa | 9.30 | |
| Average Field Half-life | 60 days (can be up to 6 months) | |
| Koc | 32 mL/g (indicating weak sorption) |
Table 2: Example Soil Characteristics
| Soil Property | Soil Type 1 (e.g., Sandy Loam) | Soil Type 2 (e.g., Silt Loam) |
| % Sand | ||
| % Silt | ||
| % Clay | ||
| Organic Carbon (%) | ||
| pH | ||
| Cation Exchange Capacity (meq/100g) | ||
| Bulk Density (g/cm³) |
Table 3: Mass Balance of Applied this compound in Soil Column Leaching Study
| Parameter | Soil Type 1 (%) | Soil Type 2 (%) |
| Distribution in Soil Column | ||
| 0-5 cm depth | ||
| 5-10 cm depth | ||
| 10-15 cm depth | ||
| 15-20 cm depth | ||
| 20-25 cm depth | ||
| 25-30 cm depth | ||
| Total in Soil | ||
| Total in Leachate | ||
| Total Recovery (% of applied) |
Visualization
Diagram 1: Experimental Workflow for Soil Column Leaching Study
Caption: Workflow for this compound soil column leaching experiment.
Diagram 2: Environmental Fate and Transport of this compound
Caption: Conceptual model of this compound's environmental fate.
References
Application of Radio-labeled Bromacil in Environmental Fate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for the control of perennial grasses and broadleaf weeds in both agricultural and non-crop areas.[1] Due to its potential to persist in soil and leach into groundwater, understanding its environmental fate is of paramount importance for ecological risk assessment.[2] The use of radio-labeled this compound, typically with Carbon-14 (¹⁴C), is a critical tool in these studies. Radio-labeling allows for accurate mass balancing, sensitive detection of the parent compound and its metabolites, and unambiguous elucidation of degradation pathways, which is often challenging with non-labeled compounds due to matrix interference.
These application notes provide an overview of the key environmental fate studies for this compound and detailed protocols for conducting these experiments using radio-labeled material.
Key Environmental Fate Parameters
The environmental fate of this compound is governed by several key processes:
-
Aerobic Soil Metabolism: The degradation of this compound in the presence of oxygen by soil microorganisms. This is a primary route of dissipation in the topsoil.
-
Leaching: The movement of this compound and its metabolites through the soil profile with percolating water. Due to its moderate water solubility and weak adsorption to soil particles, this compound has a potential for leaching.
-
Aqueous Photolysis: The degradation of this compound in water when exposed to sunlight. This is a significant degradation pathway in surface waters.
Data Presentation
The following tables summarize quantitative data on the environmental fate of this compound.
Table 1: Aerobic Soil Metabolism Half-life of this compound
| Soil Type | Temperature (°C) | Half-life (DT₅₀) in days | Reference |
| Sandy Loam | 20-30 | ~60 | |
| Not Specified | Field Conditions | 5 to 6 months | |
| Apple Orchard Soil | Annual Application | ~8 months | |
| Saturated Soil | Laboratory | 144 - 198 |
Table 2: Soil Sorption and Leaching Potential of this compound
| Parameter | Value | Interpretation | Reference |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 32 - 66 mL/g | Weak to moderate sorption, indicating leaching potential. | |
| Water Solubility | 815 mg/L | High solubility, contributing to mobility in soil. |
Table 3: Major Metabolites of this compound
| Metabolite Name | Found In |
| 5-bromo-3-sec-butyl-6-hydroxymethyluracil | Soil, Animal Urine |
| 5-bromo-6-hydroxymethyl-3-sec-butyluracil | Rat Urine |
| 5-Hydroxy-3-sec-butyl-6-methyl uracil | Water (Photodegradation) |
| Diisopropyl urea | Water (Photodegradation) |
Experimental Protocols
Protocol 1: Aerobic Soil Metabolism of [¹⁴C]-Bromacil
This protocol is based on OECD Guideline 307 and EPA OPPTS 835.4100.
1. Materials:
-
[¹⁴C]-Bromacil (labeled at a stable position, e.g., in the pyrimidine ring), with known specific activity and radiochemical purity.
-
Unlabeled analytical standard of this compound.
-
Reference standards for potential metabolites.
-
Freshly collected, sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass). At least two different soil types are recommended.
-
Incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organics and ¹⁴CO₂.
-
Trapping solutions: Ethylene glycol for organic volatiles and 1 M NaOH or KOH for ¹⁴CO₂.
-
Extraction solvents (e.g., acetonitrile, methanol, chloroform).
-
Liquid Scintillation Counter (LSC) and scintillation cocktail.
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector (e.g., flow-through scintillation analyzer) or coupled with a fraction collector for subsequent LSC analysis.
-
Thin-Layer Chromatography (TLC) plates and developing solvents.
2. Procedure:
-
Soil Preparation and Treatment:
-
Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil in the dark at a constant temperature (e.g., 20 ± 2°C) for 7-14 days to allow microbial activity to stabilize.
-
Prepare a stock solution of [¹⁴C]-Bromacil and fortify it with unlabeled this compound to achieve the desired application rate (typically corresponding to the maximum recommended field application rate).
-
Apply the dosing solution evenly to the soil samples. For a 1 kg/ha application rate, this corresponds to approximately 1 mg/kg in the top 10 cm of soil.
-
-
Incubation:
-
Place the treated soil samples into the biometer flasks.
-
Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.
-
Maintain aerobic conditions by continuously flushing with humidified, CO₂-free air.
-
Collect the volatile traps at regular intervals.
-
-
Sampling and Analysis:
-
Sacrifice duplicate flasks at pre-determined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Analyze the trapping solutions for radioactivity by LSC.
-
Extract the soil samples with an appropriate solvent or series of solvents. Perform exhaustive extractions (e.g., 3 times).
-
Determine the total radioactivity in the extracts and the post-extraction soil (non-extractable residues) by LSC and combustion analysis, respectively.
-
Analyze the extracts by HPLC with radioactivity detection and/or TLC with radio-imaging to separate and quantify the parent [¹⁴C]-Bromacil and its radiolabeled metabolites.
-
Identify metabolites by co-chromatography with reference standards.
-
3. Data Analysis:
-
Calculate the mass balance at each sampling interval as the sum of radioactivity in the soil extract, non-extractable residues, and volatile traps. The recovery should be between 90% and 110% of the applied radioactivity.
-
Plot the concentration of [¹⁴C]-Bromacil over time and determine the degradation kinetics (e.g., first-order) and the half-life (DT₅₀).
-
Quantify the formation and decline of major metabolites.
Protocol 2: Leaching of [¹⁴C]-Bromacil in Soil Columns
This protocol is based on OECD Guideline 312.
1. Materials:
-
[¹⁴C]-Bromacil.
-
Glass or stainless steel chromatography columns (e.g., 30 cm long, 5 cm internal diameter).
-
Representative soil, sieved (<2 mm).
-
Quartz sand or glass wool.
-
0.01 M CaCl₂ solution to simulate rainfall.
-
Peristaltic pump.
-
Fraction collector.
-
Analytical instrumentation as described in Protocol 1.
2. Procedure:
-
Column Packing and Equilibration:
-
Place a layer of quartz sand or glass wool at the bottom of the column.
-
Pack the column with the soil to a defined bulk density.
-
Place another layer of quartz sand or glass wool on top of the soil.
-
Saturate the column from the bottom with 0.01 M CaCl₂ solution to avoid entrapping air.
-
Allow the column to drain and equilibrate for at least 24 hours.
-
-
Application and Leaching:
-
Apply the [¹⁴C]-Bromacil solution evenly to the top of the soil column at a rate equivalent to the desired field application rate.
-
Simulate rainfall by applying 0.01 M CaCl₂ solution to the top of the column using a peristaltic pump at a constant flow rate (e.g., to achieve 200 mm of "rain" over 48 hours).
-
-
Sample Collection and Analysis:
-
Collect the leachate in fractions using a fraction collector.
-
At the end of the experiment, extrude the soil column and section it into segments (e.g., every 5 cm).
-
Analyze the leachate fractions for total radioactivity by LSC. If significant radioactivity is detected, analyze by HPLC to identify the parent compound and metabolites.
-
Extract each soil segment and analyze the extracts and the extracted soil as described in Protocol 1.
-
3. Data Analysis:
-
Calculate the total radioactivity leached as a percentage of the applied radioactivity.
-
Determine the distribution of radioactivity within the soil column.
-
Perform a mass balance calculation.
Protocol 3: Aqueous Photolysis of [¹⁴C]-Bromacil
This protocol is based on OECD Guideline 316.
1. Materials:
-
[¹⁴C]-Bromacil.
-
Sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9).
-
Sterile natural water (optional).
-
Photolysis reactor with a light source simulating natural sunlight (e.g., xenon arc lamp with filters).
-
Quartz reaction vessels.
-
Control vessels wrapped in aluminum foil for dark controls.
-
Analytical instrumentation as described in Protocol 1.
2. Procedure:
-
Sample Preparation:
-
Prepare solutions of [¹⁴C]-Bromacil in the sterile buffered solutions and/or natural water at a concentration below half its water solubility.
-
Fill the quartz reaction vessels with the test solutions.
-
-
Irradiation:
-
Place the vessels in the photolysis reactor and irradiate at a constant temperature.
-
Place the dark control vessels in the same environment but shielded from light.
-
-
Sampling and Analysis:
-
Collect samples from the irradiated and dark control vessels at various time points.
-
Analyze the samples directly by LSC to determine total radioactivity.
-
Use HPLC with radioactivity detection to separate and quantify the parent [¹⁴C]-Bromacil and its photoproducts.
-
3. Data Analysis:
-
Determine the degradation rate of this compound in the irradiated samples and in the dark controls.
-
Calculate the photolysis half-life, correcting for any degradation in the dark controls.
-
Identify and quantify major photoproducts.
Mandatory Visualization
Caption: Proposed degradation pathway of this compound in soil and water.
Caption: General experimental workflow for a radio-labeled environmental fate study.
References
Quality Control and Assurance for Bromacil Analytical Methods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed procedures for the quality control (QC) and quality assurance (QA) of analytical methods for the herbicide Bromacil. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data in research, environmental monitoring, and quality control laboratories.
Introduction
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for the control of annual and perennial weeds.[1][2] Its detection and quantification in various matrices, such as soil, water, and agricultural products, are crucial for ensuring environmental safety and regulatory compliance.[3][4] This document outlines the essential QC and QA procedures for the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the determination of this compound is reverse-phase HPLC with UV detection.[5]
Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: Qualisil BDS C18 (250 x 4.6 mm, 5µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and water in an 80:20 (v/v) ratio. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Approximate Retention Time: 3.6 minutes.
Gas Chromatography (GC) Method
GC is another robust technique for this compound analysis, often coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).
Protocol: GC Analysis of this compound
-
Instrumentation: A gas chromatograph equipped with a thermionic nitrogen/phosphorus detector or a mass spectrometer.
-
Column: 2' x 2mm I.D. Pyrex with 10% SP-2250 on 100-120 Supelcoport or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium at a flow rate of 30 mL/min.
-
Injection Volume: 4 µL.
Sample Preparation and Extraction
The following protocol is a general guideline for the extraction of this compound from soil samples. Modifications may be necessary for other matrices.
Protocol: Soil Sample Extraction for GC and HPLC Analysis
-
Sample Weighing: Weigh 25 g of the soil sample into a blender cup.
-
Extraction: Add a sufficient amount of chloroform to the blender cup and blend for 10 minutes.
-
Filtration: Filter the extract through Whatman #5 filter paper with Celite into a filtering flask.
-
Repeat Extraction: Scrape the filter cake and repeat the blending and filtering steps twice more.
-
Solvent Evaporation: Transfer the combined filtrate to a round-bottom flask and evaporate the chloroform at 60°C using a rotary evaporator.
-
Liquid-Liquid Partitioning (Cleanup):
-
Add 50 mL of hexane to the remaining aqueous solution in a separatory funnel and shake for 1 minute. Discard the hexane layer. Repeat this step twice.
-
Add 75 mL of ethyl acetate and shake for 2 minutes. Collect the ethyl acetate layer. Repeat this extraction three more times.
-
-
Final Concentration: Evaporate the combined ethyl acetate extracts to near dryness and reconstitute in a known volume of a suitable solvent (e.g., toluene for GC, mobile phase for HPLC).
Quality Control Procedures
Rigorous QC procedures are essential to ensure the validity of analytical results.
Standard Solutions
-
Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of a certified this compound reference standard and dissolve it in 100 mL of toluene or another appropriate solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
Method Validation
The analytical method must be validated to demonstrate its fitness for purpose. Key validation parameters are summarized below.
| Parameter | Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (Repeatability, RSDr) | ≤ 10% |
| Precision (Intermediate Precision, RSDR) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Table 1: Method Validation Acceptance Criteria
Routine Quality Control Checks
-
Method Blank: An analyte-free matrix sample processed through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of this compound to monitor the performance of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of this compound and analyzed to assess matrix effects on accuracy and precision.
-
Calibration Verification: A standard solution is analyzed periodically to verify the stability of the instrument's calibration.
Quantitative Data Summary
The following tables present representative data from a method validation study for the HPLC analysis of this compound.
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 5.0 | 759,900 |
| 10.0 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Linearity of this compound by HPLC
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 0.5 | 0.48 | 96 |
| 5.0 | 5.1 | 102 |
| 10.0 | 9.8 | 98 |
Table 3: Accuracy (Recovery) of this compound in Soil Matrix
| Concentration (µg/mL) | Repeatability (RSDr, n=6) | Intermediate Precision (RSDR, 3 days) |
| 1.0 | 2.5% | 4.8% |
| 5.0 | 1.8% | 3.5% |
Table 4: Precision of this compound Analysis
| Parameter | Value |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
Table 5: Method Sensitivity
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Quality control and assurance logical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical method development of this compound + Terbuthylazine pesticide (combination) formulation by Reverse Phase High-Performance Liquid Chromatography (R–HPLC) | Semantic Scholar [semanticscholar.org]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Gas-liquid chromatographic determination of this compound residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Standard Operating Procedure for Bromacil Handling and Disposal in a Laboratory Setting
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the safe handling and disposal of Bromacil in a laboratory environment. Adherence to these guidelines is crucial to minimize risks to personnel and the environment.
Hazard Identification and Risk Assessment
This compound is a substituted uracil herbicide. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1] A thorough risk assessment must be conducted before commencing any work with this compound.
Summary of Hazards:
| Hazard Class | GHS Classification | Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. Dermal exposure is the most common route of pesticide exposure.
Required PPE:
| Body Part | Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, butyl, or neoprene gloves are recommended. Do not use leather or cotton gloves. Inspect gloves for pinholes before use. |
| Eyes | Safety goggles or face shield | Must be ANSI Z87.1 rated and provide splash protection. A face shield should be worn over goggles when there is a significant splash risk. |
| Body | Laboratory coat or chemical-resistant suit | A lab coat that covers the entire body from wrists to ankles is required. For larger quantities or high-risk procedures, a chemical-resistant suit may be necessary. |
| Feet | Closed-toe shoes | Leather and fabric shoes are not suitable. Chemical-resistant boots should be worn if there is a risk of spills. |
| Respiratory | Respirator | A NIOSH-approved respirator may be required if working with powders outside of a fume hood or if there is a risk of aerosol generation. |
Engineering Controls
-
Fume Hood: All work with solid this compound or concentrated solutions that may produce dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Station and Safety Shower: An accessible and operational eyewash station and safety shower must be available in the immediate work area.
Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Use a pipet bulb or other mechanical device for transferring solutions; never mouth pipette.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Store locked up and out of reach of unauthorized personnel.
-
Keep away from food, feed, and drinking water.
-
Store in the original, clearly labeled container.
Spill and Emergency Procedures
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: For liquid spills, use an absorbent material like sand or vermiculite to contain the spill. For solid spills, carefully sweep or vacuum the material. Avoid raising dust.
-
Collect: Place the spilled material and contaminated absorbent into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to the laboratory supervisor and environmental health and safety office.
First Aid:
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth. Do not induce vomiting unless told to do so by a medical professional.
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Waste Disposal
All this compound waste is considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through the institution's environmental health and safety office. Do not dispose of this compound down the drain or in the regular trash. Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as regular waste.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in an appropriate solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (appropriate size)
-
Pipettes and pipette aid
-
Vortex mixer
-
Amber glass storage vial
Procedure:
-
Pre-Experiment Setup:
-
Don all required PPE as specified in Section 2.
-
Perform all weighing and solution preparation steps inside a chemical fume hood.
-
-
Calculate Required Mass:
-
Determine the required mass of this compound to prepare the desired volume and concentration of the stock solution. (Molecular Weight of this compound = 261.12 g/mol )
-
Example for 10 mL of 10 mM solution: 0.01 L * 0.01 mol/L * 261.12 g/mol = 0.0261 g (26.1 mg)
-
-
Weighing this compound:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh the calculated amount of this compound onto the weighing paper using a clean spatula.
-
-
Dissolving this compound:
-
Transfer the weighed this compound to the volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the solid.
-
Vortex the flask until the this compound is completely dissolved.
-
-
Final Volume Adjustment:
-
Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to a properly labeled amber glass vial.
-
The label should include the chemical name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the stock solution according to the storage procedures outlined in Section 4.
-
Visual Workflow for Safe this compound Handling
Caption: Workflow for safe handling of this compound in a laboratory setting.
References
Application Notes and Protocols for Rapid Screening of Bromacil in Environmental Samples using ELISA
Introduction
Bromacil is a broad-spectrum herbicide used for the control of annual and perennial weeds and brush.[1] Its potential for persistence and mobility in soil and water necessitates efficient and rapid screening methods for environmental monitoring.[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a valuable tool for this purpose, offering a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques.[3][4] This document provides detailed application notes and protocols for the use of ELISA in the rapid screening of this compound in various environmental samples.
Principle of Competitive ELISA
The most common ELISA format for small molecule detection, like this compound, is the competitive ELISA. In this assay, this compound in the environmental sample competes with a known amount of enzyme-labeled this compound (tracer) or a this compound-protein conjugate coated onto a microplate for binding to a limited number of specific anti-Bromacil antibodies. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample results in less binding of the enzyme-labeled this compound and, therefore, a weaker signal.
Quantitative Data Summary
The performance of a this compound ELISA is characterized by several key parameters, including sensitivity (IC50), limit of detection (LOD), and its performance in various environmental matrices.
| Parameter | Value | Matrix | Reference |
| IC50 | 0.25 ppb | Assay Buffer | |
| Detection Range | 0.1 - 160 ppb | Spiked Water Samples | |
| Recovery Rate | 92.5% - 102.5% | Spiked Soil Samples (0.04 - 20 ppm) |
Table 1: Performance Characteristics of a Heterologous Indirect Competitive ELISA for this compound. The IC50 value represents the concentration of this compound that causes 50% inhibition of the antibody binding. The detection range and recovery rates demonstrate the assay's applicability to real-world samples.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Terbacil | < 0.1 |
| Isocil | < 0.1 |
| Uracil | < 0.1 |
| 5-bromo-6-methyluracil | 0.2 |
| 3-sec-butyl-6-methyluracil | < 0.1 |
Table 2: Cross-Reactivity of the this compound ELISA with Related Compounds. Cross-reactivity is a measure of the assay's specificity. Low cross-reactivity with other structurally similar compounds is crucial for accurate quantification of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible ELISA results. The following are general protocols for water and soil samples. Optimization may be required depending on the specific sample matrix and the ELISA kit used.
1.1. Water Samples (Groundwater, Surface Water)
-
Collect water samples in clean glass or polyethylene bottles.
-
If the water contains particulate matter, centrifuge at 4000 rpm for 10 minutes or filter through a 0.45 µm filter.
-
The clarified water sample can then be directly used in the ELISA or diluted with the assay buffer if high concentrations of this compound are expected.
-
Store samples at 4°C if analyzed within 24 hours, or freeze at -20°C for longer storage.
1.2. Soil Samples
-
Collect a representative soil sample and air-dry it at room temperature.
-
Grind the dried soil to a fine powder and pass it through a 2 mm sieve to ensure homogeneity.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of 1% aqueous NaOH solution.
-
Vortex the mixture vigorously for 2 minutes to extract the this compound.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the soil particles.
-
Carefully collect the supernatant (the extract).
-
Dilute the supernatant with the assay buffer provided in the ELISA kit before analysis. The dilution factor will depend on the expected concentration of this compound and the sensitivity of the assay. A starting dilution of 1:10 is recommended.
Competitive ELISA Protocol
This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with the commercial ELISA kit you are using.
2.1. Reagent Preparation
-
Prepare all reagents, including standards, controls, and diluted samples, according to the kit manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
2.2. Assay Procedure
-
Add 50 µL of the standard, control, or prepared sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated this compound (tracer) to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 60 minutes at room temperature).
-
Wash the plate 3-5 times with the provided wash buffer. Ensure all wells are completely filled and emptied during each wash step.
-
After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark for the time specified in the kit protocol (e.g., 15-30 minutes at room temperature) to allow for color development.
-
Stop the reaction by adding 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate a standard curve by plotting the average absorbance of each standard on the y-axis against its corresponding concentration on the x-axis. A semi-logarithmic plot is typically used.
-
Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration of this compound in the original sample.
Visualizations
Caption: Workflow for this compound screening using competitive ELISA.
Caption: Principle of competitive ELISA for this compound detection.
Conclusion
The ELISA method provides a reliable and high-throughput screening tool for the detection of this compound in environmental samples. Its sensitivity, specificity, and ease of use make it a valuable asset for environmental monitoring programs, enabling rapid assessment of water and soil quality. While ELISA is an excellent screening tool, confirmatory analysis of positive samples by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is recommended for regulatory purposes.
References
- 1. esaa.org [esaa.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Bromacil from Complex Tissues
These application notes provide detailed methodologies for the extraction of the herbicide Bromacil from complex plant and animal tissues. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for weed control in agriculture, particularly on citrus and pineapple crops.[1] Its persistence in the environment necessitates reliable and efficient methods for its extraction and quantification in various biological matrices to ensure food safety and monitor environmental contamination. This document outlines three common extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Extraction Methods Overview
The choice of extraction method depends on the matrix complexity, the desired level of sensitivity, and the available instrumentation.
-
QuEChERS: A widely adopted method for pesticide residue analysis in high-moisture plant matrices like fruits and vegetables. It involves a simple two-step process of salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.[2][3]
-
Solid-Phase Extraction (SPE): A technique that separates components of a mixture based on their physical and chemical properties. It is a versatile method applicable to a wide range of matrices, including animal tissues, and can provide cleaner extracts than LLE.
-
Liquid-Liquid Extraction (LLE): A traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases. It is a robust technique often used for a variety of sample types, including soil and plant tissues.
The general workflow for extra- and analysis of this compound from complex matrices is depicted below.
Quantitative Data Summary
The following table summarizes the recovery data for this compound from various matrices using different extraction methods. This data is compiled from multiple sources and is intended for comparative purposes. Actual recoveries may vary depending on specific laboratory conditions and matrix composition.
| Extraction Method | Matrix | Analyte | Fortification Level | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| QuEChERS (AOAC 2007.01) | Fruits & Vegetables (general) | Pesticide Mix | 50 - 1000 ng/g | 98 (Avg. for mix) | - | - |
| QuEChERS (EN 15662) | Fruits & Vegetables (general) | Pesticide Mix | 10 ng/g | 74 - 120 (for mix) | - | - |
| Modified QuEChERS | Anuran Liver Tissue | Pesticide Mix | 2 levels | 91 - 110 (for mix) | - | - |
| Solid-Phase Extraction (SPE) | Water | This compound | - | >80 | - | - |
| Liquid-Liquid Extraction (LLE) | Soil | This compound | 10, 75, 200 µg/kg | 40 - 91 | <12 µg/kg | - |
Experimental Protocols
QuEChERS Method for Fruits and Vegetables (Modified from AOAC 2007.01)
This protocol is suitable for high-moisture plant matrices.
a. Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium acetate (anhydrous)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
b. Extraction Procedure:
-
Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with low water content, hydration may be necessary.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate internal standard.
-
Add the AOAC extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 1.2 g anhydrous MgSO₄, 400 mg PSA, and 400 mg C18. For highly pigmented samples, 400 mg of GCB can be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Analysis:
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS. A dilution with an appropriate solvent may be necessary.
-
Solid-Phase Extraction (SPE) for Animal Tissues (General Protocol)
This protocol is a general guideline for the extraction of organic compounds from animal tissues and can be adapted for this compound analysis.
a. Materials and Reagents:
-
Extraction solvent (e.g., acetonitrile, methanol)
-
SPE cartridges (e.g., C18, HLB)
-
Conditioning, washing, and elution solvents (to be optimized based on analyte and cartridge chemistry)
-
Homogenizer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
b. Extraction Procedure:
-
Sample Homogenization: Homogenize a known weight of the animal tissue (e.g., liver, muscle) with an appropriate volume of extraction solvent.
-
Protein Precipitation/Lipid Removal:
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
The supernatant can be further treated (e.g., by freezing or with a non-polar solvent wash) to remove lipids.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).
-
Loading: Load the supernatant from the previous step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte of interest with a strong solvent.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for instrumental analysis.
-
Liquid-Liquid Extraction (LLE) for Plant Tissues and Soil
This protocol is based on established methods for herbicide extraction.
a. Materials and Reagents:
-
Extraction solvent (e.g., chloroform, ethyl acetate)
-
Partitioning solvent (e.g., hexane)
-
Aqueous solution for pH adjustment (e.g., dilute NaOH or HCl)
-
Separatory funnel
-
Blender or shaker
-
Rotary evaporator or nitrogen evaporator
b. Extraction Procedure:
-
Sample Preparation: Weigh a representative amount of the homogenized plant tissue or soil sample.
-
Extraction:
-
Blend or shake the sample with the extraction solvent for a specified period.
-
Filter or centrifuge to separate the solvent extract from the solid matrix.
-
-
Liquid-Liquid Partitioning:
-
Transfer the extract to a separatory funnel.
-
Add an immiscible partitioning solvent (e.g., hexane) and an aqueous solution of a specific pH to remove interfering compounds.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer containing the analyte.
-
-
Concentration and Analysis:
-
Evaporate the solvent to a small volume.
-
The concentrated extract is then ready for analysis.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate extraction method based on the sample matrix.
Conclusion
The selection of an appropriate extraction method for this compound is critical for achieving accurate and reliable analytical results. The QuEChERS method is highly effective for fruits and vegetables, offering a good balance of speed, simplicity, and recovery. For more complex matrices like animal tissues, SPE provides a robust option for obtaining clean extracts. LLE remains a valuable technique, particularly for soil and certain plant materials. The protocols and data presented in these application notes serve as a guide for researchers to develop and validate methods tailored to their specific needs. Further method development and validation are recommended, especially for the extraction of this compound from diverse and complex animal tissues.
References
Troubleshooting & Optimization
Overcoming matrix effects in Bromacil analysis using LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Bromacil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis, offering step-by-step solutions to mitigate matrix effects and ensure accurate quantification.
Issue 1: Poor Peak Shape and/or Shifting Retention Times
-
Question: My this compound peak is showing tailing/fronting, or its retention time is inconsistent across injections. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Matrix Overload. High concentrations of co-eluting matrix components can saturate the analytical column, leading to poor chromatography.
-
Solution: Dilute the sample extract. A 5 to 10-fold dilution with the initial mobile phase can significantly reduce matrix load without compromising sensitivity, especially with modern high-sensitivity mass spectrometers.
-
-
Potential Cause 2: Inappropriate Mobile Phase. The mobile phase composition may not be optimal for the separation of this compound from matrix interferences.
-
Solution: Optimize the mobile phase gradient. Ensure a sufficient separation of this compound from the solvent front where many polar matrix components elute. Consider adjusting the pH of the mobile phase. Since this compound has a pKa of 9.30, a slightly acidic mobile phase will ensure it is in its neutral form, which can improve retention on a C18 column.[1][2]
-
-
Potential Cause 3: Column Contamination. Accumulation of non-eluting matrix components on the column can degrade its performance.
-
Solution: Implement a column wash step after each analytical run or batch. Use a strong solvent, such as a high percentage of organic solvent, to flush the column. Regularly inspect and replace the guard column.
-
-
Issue 2: Signal Suppression or Enhancement
-
Question: I am observing significant signal suppression (or enhancement) for this compound in my samples compared to the solvent standard. How can I address this?
-
Answer:
-
Potential Cause: Ionization Competition. Co-eluting matrix components can compete with this compound for ionization in the MS source, leading to a decrease (suppression) or increase (enhancement) in the analyte signal.
-
Solution 1: Improve Sample Cleanup. The most effective way to combat matrix effects is to remove interfering components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticides like this compound in various matrices. See the detailed protocol in Section III.
-
Solution 2: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for the matrix effect as the standards and samples will experience similar ionization suppression or enhancement.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most robust method to correct for matrix effects. A SIL-IS, such as D3-Bromacil, is chemically identical to the analyte but has a different mass.[3] It is added to the sample at the beginning of the extraction process and will co-elute with this compound, experiencing the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the matrix effect can be effectively normalized.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: My replicate injections of the same sample are giving highly variable results for this compound concentration. What is causing this and how can I improve reproducibility?
-
Answer:
-
Potential Cause 1: Inconsistent Sample Preparation. Variability in the sample preparation workflow can lead to inconsistent matrix effects and analyte recovery.
-
Solution: Standardize and automate the sample preparation process as much as possible. Ensure precise and consistent volumes are used for extraction and dilution. Thoroughly mix samples at each step.
-
-
Potential Cause 2: Matrix Variability between Samples. Different samples, even of the same type, can have varying compositions of matrix components.
-
Solution: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for sample-to-sample variations in matrix effects.
-
-
Potential Cause 3: Instrument Contamination. Carryover from previous injections can lead to inconsistent results.
-
Solution: Optimize the autosampler wash procedure. Use a strong solvent and ensure a sufficient wash volume and duration between injections.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., soil, water, food). This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The matrix effect (ME) can be calculated by comparing the response of this compound in a post-extraction spiked blank matrix sample to its response in a neat solvent standard at the same concentration. The formula is:
ME (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100
-
A negative ME% indicates signal suppression.
-
A positive ME% indicates signal enhancement.
-
ME% values between -20% and +20% are generally considered acceptable, indicating a low matrix effect.
Q3: What is the QuEChERS method and why is it recommended for this compound analysis?
A3: QuEChERS is a sample preparation technique that involves a simple two-step process: an extraction/partitioning step with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. It is recommended for this compound because it is effective at removing a wide range of matrix interferences from complex samples like soil and food, leading to cleaner extracts and reduced matrix effects.
Q4: Is a stable isotope-labeled internal standard for this compound commercially available?
A4: Yes, D3-Bromacil is a commercially available stable isotope-labeled internal standard for this compound and is recommended for accurate quantification by isotope dilution mass spectrometry.
Q5: What are the typical LC-MS/MS parameters for this compound analysis?
A5: The following table provides a starting point for LC-MS/MS method development for this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Value |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | 260.9 |
| Quantification Transition (m/z) | 204.9 |
| Confirmation Transition (m/z) | 187.8 |
| Collision Energy (CE) for 204.9 | 17 eV |
| Collision Energy (CE) for 187.8 | 37 eV |
| Declustering Potential (DP) | 26 eV |
Source: Adapted from a study on pesticide analysis in surface water.
III. Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Soil
This protocol is adapted from standard QuEChERS methods for pesticide analysis in soil.
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Hydration (for dry soils): If the soil is very dry, add 8 mL of water and vortex for 30 seconds. Let it sit for 30 minutes to hydrate.
-
Addition of Internal Standard: Spike the sample with an appropriate amount of D3-Bromacil solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the dSPE tube at a high speed (e.g., 10,000 x g) for 2 minutes.
-
Sample Dilution and Analysis:
-
Take an aliquot of the cleaned extract and dilute it (e.g., 10-fold) with the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
IV. Data Presentation
Table 1: Representative Matrix Effects for Polar Herbicides in Various Matrices
Note: This table provides a general overview of matrix effects observed for polar herbicides, which may be similar to those encountered for this compound. It is crucial to determine the specific matrix effect for this compound in your matrix of interest.
| Matrix | Analyte Class | Matrix Effect Range (%) | Predominant Effect | Reference |
| Soil (Clayey) | Polar Herbicides | -31 to -50 | Suppression | |
| Water (River) | Various Pesticides | -50 to +20 | Suppression | |
| Fruits (Apple) | Various Pesticides | -20 to +48 | Enhancement | |
| Vegetables (Tomato) | Various Pesticides | -15 to +25 | Enhancement | |
| Vegetables (Leafy Greens) | Various Herbicides | -19 to +282 | Both |
V. Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
Technical Support Center: Bromacil Recovery from High Organic Matter Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of Bromacil from high organic matter soil samples.
Frequently Asked Questions (FAQs)
Q1: Why is recovering this compound from high organic matter soil challenging?
High organic matter content in soil presents a significant challenge for this compound recovery due to the strong adsorption of the herbicide to organic particles.[1][2] This interaction reduces the amount of this compound available in the soil solution for extraction, leading to lower recovery rates.[3] The complex matrix of high organic matter soils also introduces a variety of interfering compounds that can complicate analysis.[4][5]
Q2: What are the most common methods for extracting this compound from soil?
Several methods are employed for this compound extraction from soil, each with its own advantages and limitations. The most common include:
-
Solid-Phase Extraction (SPE): A technique that separates this compound from the soil matrix based on its physical and chemical properties.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and soil sample, accelerating the extraction process.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines extraction and cleanup in a few simple steps.
Q3: How can I improve the recovery of this compound from my high organic matter soil samples?
Several strategies can be employed to enhance this compound recovery:
-
Solvent Selection: Use polar organic solvents or alkaline aqueous solutions, as this compound is highly soluble in them. Methanol, acetonitrile, or mixtures with water are common choices.
-
pH Adjustment: Adjusting the pH of the extraction solvent to neutral or slightly alkaline can help release this compound from acidic soil matrices. An aqueous sodium hydroxide solution has been shown to be effective.
-
Temperature: Increasing the extraction temperature, for instance by holding the extraction mixture at 30 or 50 °C for an extended period, can improve recovery.
-
Cleanup Step: Incorporate a cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering co-extractives from the soil extract before analysis.
Q4: What analytical techniques are suitable for detecting and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques for this compound determination.
-
HPLC: Often used with a UV detector, with the detection wavelength typically set at 280 nm.
-
GC: Can be equipped with a thermionic nitrogen/phosphorus detector for sensitive detection.
Troubleshooting Guide: Low this compound Recovery
This guide addresses common issues encountered during the extraction of this compound from high organic matter soil.
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | Incomplete Extraction | - Ensure the soil sample is finely ground and thoroughly mixed with the extraction solvent. - Increase the extraction time or the number of extraction cycles. - Consider using a more vigorous extraction technique like Microwave-Assisted Extraction (MAE). |
| Strong Adsorption to Soil Matrix | - Use a solvent with higher polarity or a mixture of solvents. - Adjust the pH of the extraction solvent to be slightly alkaline (e.g., using a dilute sodium hydroxide solution). - Increase the extraction temperature. | |
| Analyte Loss During Cleanup | - Optimize the Solid-Phase Extraction (SPE) procedure, ensuring the correct sorbent and elution solvent are used. - Check for analyte breakthrough during sample loading on the SPE cartridge. | |
| Inconsistent Results | Sample Heterogeneity | - Homogenize the soil sample thoroughly before taking a subsample for extraction. |
| Variable Extraction Efficiency | - Precisely control all extraction parameters, including solvent volume, temperature, and time. | |
| Interference Peaks in Chromatogram | Co-eluting Matrix Components | - Improve the cleanup step to remove more interfering compounds. - Adjust the HPLC mobile phase composition or the GC temperature program to improve separation. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery rates for this compound from soil using different extraction methods. Note that actual recoveries can vary depending on soil type and specific experimental conditions.
| Extraction Method | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages | References |
| Solid-Phase Extraction (SPE) | 80-110% | High selectivity, clean extracts | Can be time-consuming and require method development | |
| Microwave-Assisted Extraction (MAE) | >80% | Fast, reduced solvent consumption | Requires specialized equipment | |
| QuEChERS | 70-120% | Fast, simple, low solvent use | May require optimization for high organic matter soils | |
| Sodium Hydroxide Extraction | Increased recovery in 9 of 12 soils studied | Effective for high organic matter soils, minimizes solvent use | May require heating and overnight settling |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in High Organic Matter Soil
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 10 g of the homogenized soil into a centrifuge tube.
-
-
Extraction:
-
Add 20 mL of methanol/water (80:20, v/v) to the soil sample.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction with a fresh portion of solvent and combine the supernatants.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 5 mL of ethyl acetate.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE) for this compound
-
Sample Preparation:
-
Prepare the soil sample as described in the SPE protocol.
-
Weigh 5 g of the homogenized soil into a microwave extraction vessel.
-
-
Extraction:
-
Add 25 mL of a 1:1 mixture of acetone and hexane to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave program to ramp to 100°C over 5 minutes and hold for 10 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Analysis:
-
The extract can be directly injected for GC analysis or subjected to a solvent exchange step for HPLC analysis.
-
Protocol 3: QuEChERS Method for this compound Extraction
-
Sample Preparation:
-
Weigh 10 g of the homogenized, moist soil sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄ and primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Analysis:
-
The cleaned extract can be directly analyzed by GC or HPLC.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Microwave-Assisted Extraction (MAE) Workflow.
Caption: QuEChERS Method Workflow for this compound Extraction.
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Herbicide Interactions with Soil Organic Matter and Clay | Root Absorption and Xylem Translocation - passel [passel2.unl.edu]
- 4. weber.hu [weber.hu]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and asymmetry in gas chromatographic analysis of Bromacil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the gas chromatographic (GC) analysis of Bromacil, with a focus on resolving peak tailing and asymmetry.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
A: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a drawn-out or "tailing" latter half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian-shaped. Tailing peaks are problematic because they can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds.[2] This is particularly concerning in trace analysis where precise measurement is crucial.
Q2: What are the primary causes of peak tailing when analyzing this compound?
A: The causes of peak tailing for this compound, a polar compound, can be broadly categorized into chemical and physical issues.
-
Chemical Causes: These often involve undesirable interactions between this compound and active sites within the GC system.[1] this compound, with its polar functional groups, can interact with active silanol groups on the surface of the inlet liner, the column stationary phase, or with contaminants in the system.[3]
-
Physical Causes: These are typically related to disruptions in the carrier gas flow path.[1] This can include issues like improper column installation, the presence of dead volumes, or a poorly cut column.
Q3: How can I differentiate between a chemical and a physical cause for peak tailing in my this compound analysis?
A: A good initial diagnostic step is to observe which peaks in your chromatogram are tailing.
-
If all peaks, including the solvent peak, are tailing: This generally points to a physical issue, such as a disruption in the flow path.
-
If only the this compound peak and other polar analytes are tailing: This is more indicative of a chemical interaction or adsorption problem.
Troubleshooting Guide
Problem: The this compound peak is tailing, but other non-polar compound peaks in the same run look symmetrical.
This scenario strongly suggests active sites in the GC system are interacting with the polar this compound molecule. Here’s a step-by-step guide to address this issue:
Step 1: Inlet Maintenance
The inlet is a common source of activity and contamination.
-
Action: Replace the inlet liner with a new, deactivated liner. Glass wool in the liner can be a source of activity, so consider using a liner without glass wool or one with deactivated glass wool.
-
Action: Replace the septum. Septum particles can accumulate in the liner and create active sites.
-
Action: Clean the injector port. Over time, non-volatile residues can build up in the injector.
Step 2: Column Conditioning and Maintenance
Active sites can also be present on the column itself.
-
Action: Trim the column. Remove 15-20 cm from the front end of the column to eliminate contamination that may have accumulated there. Ensure the cut is clean and at a 90-degree angle.
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Action: Condition the column according to the manufacturer's instructions. This helps to remove any contaminants and ensure the stationary phase is properly coated.
-
Action: Consider column priming. In some cases, injecting a high-concentration standard of an active compound can help to passivate active sites in the system.
Step 3: Method Parameter Optimization
Adjusting analytical parameters can sometimes mitigate peak tailing.
-
Action: Check the injection temperature. While a higher temperature can improve volatilization, it can also sometimes lead to the degradation of thermally labile compounds like some pesticides. Experiment with slightly lower or higher injection temperatures to find the optimal setting for this compound.
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Action: Review your temperature program. A ramp rate that is too fast may not allow for proper interaction with the stationary phase. Conversely, a temperature that is too low for too long can sometimes exacerbate tailing.
Problem: All peaks in the chromatogram, including the solvent peak and this compound, are tailing.
This is a strong indicator of a physical problem in the GC system, likely related to the carrier gas flow path.
Step 1: Check Column Installation
Improper column installation is a frequent cause of universal peak tailing.
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Action: Verify the column is installed at the correct depth in both the injector and the detector. Consult your instrument manual for the correct distances. A column installed too high or too low can create dead volume and turbulence.
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Action: Ensure the column cut is clean and square (90 degrees). A poor cut can disrupt the flow path and cause turbulence. Use a ceramic wafer or a specialized tool for a clean cut and inspect it with a magnifying glass.
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Action: Check for leaks. Use an electronic leak detector to check all fittings, including the septum nut, column connections, and detector fittings. Leaks can disrupt the carrier gas flow and introduce contaminants.
Step 2: Inspect for Blockages
A partial blockage can also lead to distorted peak shapes.
-
Action: Check the inlet liner and the front of the column for any visible particulates.
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Action: Inject a non-retained, inert compound like methane. If the methane peak also tails, it is a strong indication of a flow path obstruction.
Data Presentation
Table 1: Recommended GC Starting Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimension for good resolution and sample capacity. |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) | A non-polar to mid-polar phase is generally suitable for pesticide analysis. |
| Inlet Temperature | 250 °C | A good starting point to ensure volatilization without degradation. May need optimization. |
| Injection Mode | Splitless | For trace analysis to ensure the entire sample is transferred to the column. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 100°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 min | A starting point to ensure elution of this compound. The ramp rate and hold times may need to be adjusted for optimal separation and peak shape. |
| Detector | ECD or NPD | These detectors are sensitive to halogenated compounds like this compound. |
| Detector Temp | 300 °C | Should be higher than the final oven temperature to prevent condensation. |
Table 2: Troubleshooting Guide for GC Parameter Adjustments and Their Effect on Peak Shape
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| This compound Peak Tailing (Polar compounds affected) | Active sites in the system | Replace inlet liner and septum. Trim the column. | Improved peak symmetry for polar compounds. |
| All Peaks Tailing | Poor column installation (dead volume) | Re-install the column at the correct depth. Ensure a clean, square cut. | Improved peak shape for all compounds. |
| All Peaks Tailing | System Leak | Perform a leak check on all fittings. | Elimination of leaks and restoration of proper flow dynamics. |
| Fronting Peak | Column Overload | Dilute the sample or decrease the injection volume. | Symmetrical peak shape. |
| Split Peaks | Incompatible solvent with stationary phase | Change the sample solvent to one that is more compatible with the stationary phase. | Single, symmetrical peaks. |
Experimental Protocols
Protocol 1: Routine Inlet Maintenance for Preventing Peak Tailing
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Cool Down the GC: Set the injector and oven temperatures to ambient and turn off the carrier gas flow at the instrument (do not turn off the main gas supply).
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Remove the Column: Carefully loosen the column nut at the injector and gently pull the column out.
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Open the Injector: Remove the septum nut and the old septum.
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Remove the Liner: Carefully remove the inlet liner using liner removal tongs.
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Clean the Injector: Using a lint-free swab dipped in an appropriate solvent (e.g., methanol or acetone), gently clean the inside of the injector port to remove any visible residue.
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Install New Consumables: Place a new, deactivated liner into the injector. Install a new septum and tighten the septum nut (do not overtighten).
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Re-install the Column: Trim a small portion (1-2 cm) from the end of the column to ensure a fresh surface. Re-install the column to the correct depth and tighten the column nut.
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Pressurize and Leak Check: Turn the carrier gas back on at the instrument and allow the system to pressurize. Perform an electronic leak check around the septum nut and column fitting.
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Heat and Condition: Once the system is leak-free, set the injector and oven to their operational temperatures and allow the system to condition for 15-30 minutes before running samples.
Protocol 2: Column Trimming to Address Contamination
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Cool Down the GC: As with inlet maintenance, ensure the injector and oven are at a safe temperature.
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Remove the Column from the Injector: Loosen the column nut and gently remove the column.
-
Perform the Cut: Using a ceramic scoring wafer or a capillary column cutting tool, score the column at the desired length to be removed (typically 15-20 cm for contamination issues).
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Break the Column: Gently flex the column at the score to create a clean break.
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Inspect the Cut: Using a magnifying glass, inspect the end of the column to ensure it is a clean, 90-degree cut with no jagged edges or shards. If the cut is not clean, repeat the process.
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Re-install the Column: Re-install the column into the injector at the correct depth.
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Leak Check and Condition: As in the previous protocol, pressurize the system, perform a leak check, and condition the column before analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Workflow for routine GC inlet maintenance.
References
Minimizing photodegradation of Bromacil during sample collection and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the photodegradation of Bromacil during sample collection and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
A1: this compound is a broad-spectrum herbicide belonging to the substituted uracil chemical class. It functions by inhibiting photosynthesis in target plants.[1][2] Photodegradation, the breakdown of molecules by light, is a significant concern as it can lead to the loss of the parent compound in environmental samples, resulting in inaccurate quantification and assessment of its environmental fate and potential toxicity.
Q2: What are the main factors that influence the photodegradation of this compound?
A2: The primary factors influencing this compound photodegradation are:
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Light Exposure: Direct sunlight and laboratory light sources can initiate and accelerate degradation.[3]
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pH: this compound is significantly more susceptible to photodegradation in alkaline conditions (pH 9) compared to neutral or acidic conditions.[3]
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Presence of Photosensitizers: Substances like riboflavin and methylene blue can absorb light energy and transfer it to this compound, accelerating its breakdown even in the absence of direct UV absorption by this compound itself.[4]
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Temperature: While not as critical as light and pH, elevated temperatures can increase the rate of chemical reactions, including photodegradation.
Q3: How can I prevent this compound photodegradation during sample collection in the field?
A3: To minimize photodegradation during field collection:
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Use amber glass or opaque polyethylene containers to block light.
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If using clear containers, immediately wrap them in aluminum foil or place them in a light-blocking cooler.
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Chill samples to below 6°C immediately after collection using wet ice.
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Process samples as quickly as possible, minimizing their exposure to direct sunlight.
Q4: What are the best practices for storing this compound samples in the laboratory?
A4: For laboratory storage:
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Store samples in the dark, either in a refrigerator or freezer. Amber vials or containers wrapped in foil are recommended.
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Maintain a storage temperature of 4°C for short-term storage and -20°C or lower for long-term storage to slow down any potential degradation reactions.
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Ensure that storage areas are not exposed to direct laboratory lighting for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound recovery in samples known to have high concentrations. | Photodegradation during collection or storage. | Review your sample collection and storage procedures. Ensure samples are protected from light at all stages and stored at the correct temperature. Use amber or foil-wrapped containers and minimize the time between collection and analysis. |
| Inconsistent results between replicate samples. | Variable light exposure among replicates. | Standardize your handling procedures to ensure all samples receive the same minimal exposure to light. Process replicates in parallel and under the same lighting conditions. |
| Rapid degradation of this compound standards in the lab. | Improper storage of standard solutions. | Prepare standards in a low-light environment. Store stock and working solutions in amber vials in a refrigerator or freezer. Avoid leaving standards on the benchtop under ambient light. |
| Sample pH is high (alkaline). | Natural environmental conditions or sample matrix effects. | If possible and compatible with your analytical method, adjust the sample pH to a neutral or slightly acidic level upon collection to improve stability. Note that pH adjustment may not always be feasible depending on the research objectives. |
Quantitative Data on this compound Photodegradation
The rate of this compound photodegradation is highly dependent on the pH of the solution. The following table summarizes the photodegradation half-life of this compound in aqueous solutions at different pH levels when exposed to simulated sunlight.
| pH | Photodegradation Half-life (Days) | Reference |
| 5 | 326 | |
| 7 | 102 | |
| 9 | 4 - 7 |
In the presence of a photocatalyst (Au/TiO2) and simulated sunlight, the photodegradation of this compound is significantly accelerated, with a reported half-life of approximately 25.66 minutes.
Experimental Protocols
Protocol for Collection of Water Samples for this compound Analysis
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Materials:
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Amber glass bottles with Teflon-lined caps.
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Alternatively, clear glass or polyethylene bottles and heavy-duty aluminum foil.
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Cooler with wet ice.
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Field logbook and labels.
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Personal protective equipment (gloves, safety glasses).
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Procedure:
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Pre-label all sample bottles with unique identifiers, date, time, and location of collection.
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At the sampling site, rinse the sample bottle three times with the sample water.
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Collect the water sample, ensuring to fill the bottle to the top to minimize headspace.
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If using clear bottles, immediately and securely wrap the entire bottle with aluminum foil to prevent any light exposure.
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Place the sealed and protected sample bottle into a cooler containing a sufficient amount of wet ice to bring the sample temperature to below 6°C.
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Record all relevant sample information in the field logbook.
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Transport the samples to the laboratory as soon as possible.
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Protocol for Storage of this compound Samples
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Upon Receipt at the Laboratory:
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Verify the integrity of the samples and that they have remained chilled during transport.
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Log the samples into the laboratory information management system (LIMS).
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Short-Term Storage (up to 7 days):
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Store the light-protected samples in a refrigerator at 4°C.
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Ensure the refrigerator is not in an area with constant, bright light.
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Long-Term Storage (> 7 days):
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For extended storage, freeze the light-protected samples at -20°C or below.
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Avoid repeated freeze-thaw cycles as this can degrade the sample. If multiple analyses are planned, aliquot the sample into smaller volumes before freezing.
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Visualizations
Caption: Workflow for this compound sample collection and storage to minimize photodegradation.
References
Optimizing injection parameters for sensitive detection of Bromacil by GC-NPD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitive detection of Bromacil using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound by GC-NPD.
Q1: Why am I seeing poor peak shape, specifically peak tailing, for my this compound standard?
A1: Peak tailing for this compound is a common issue and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:
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Active Sites in the Inlet: this compound, a uracil herbicide, can interact with active sites in the GC inlet, such as the liner and metal surfaces. This is a primary cause of peak tailing.
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Solution: Use an ultra-inert GC liner.[1][2] Liners with deactivation coatings are crucial for analyzing active compounds like many pesticides.[1][2][3] Consider using a liner with glass wool, which can help trap non-volatile matrix components and aid in sample volatilization, but ensure the wool is also highly deactivated.
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Contamination: Contamination in the injector port or at the head of the column can lead to peak tailing.
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Solution: Perform regular inlet maintenance, including changing the septum and cleaning or replacing the liner. If contamination is suspected on the column, you can try trimming a small portion (e.g., 10-20 cm) from the front of the column.
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Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak distortion.
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Solution: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
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Inappropriate Injection Temperature: While a sufficiently high temperature is needed for volatilization, excessively high temperatures can sometimes contribute to peak tailing if the compound is not stable.
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Solution: Optimize the injector temperature. A typical starting point is 250 °C. You can experiment with slightly lower or higher temperatures to find the optimal balance between efficient volatilization and peak shape.
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Q2: My this compound peak response is low and inconsistent. What are the likely causes and solutions?
A2: Low and erratic peak response for this compound can stem from several sources, from sample introduction to detection.
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Injector Discrimination: In splitless injection, if the sample is not transferred efficiently to the column, you can lose the analyte.
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Solution: Optimize the splitless time. A typical starting point is 0.75 to 0.8 minutes. This time should be long enough to transfer the this compound to the column but short enough to vent the majority of the solvent.
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Thermal Degradation: Although specific data on this compound's thermal lability in a GC inlet is limited, many pesticides are prone to degradation at high temperatures.
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Solution: Start with a conservative injector temperature, such as 250 °C, and evaluate for signs of degradation (e.g., the appearance of smaller, earlier-eluting peaks). If degradation is suspected, a lower injection temperature might be necessary.
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NPD Bead Activity: The performance of the NPD bead can degrade over time, leading to decreased sensitivity.
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Solution: Check the bead voltage and adjust if necessary. If the response remains low, the bead may need to be replaced.
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Leaks in the System: Leaks in the injection port or gas lines can lead to a loss of sample and inconsistent results.
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Solution: Perform a leak check of the system, paying close attention to the septum and column fittings.
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Q3: I'm observing a drifting baseline during my this compound analysis. How can I resolve this?
A3: Baseline drift can be caused by several factors, often related to the column or detector.
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Column Bleed: As a GC column ages, the stationary phase can begin to break down and elute, causing the baseline to rise with the temperature program.
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Solution: Condition the column according to the manufacturer's instructions. If the bleed remains excessive, the column may need to be replaced.
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Contamination: Contaminants from the sample or the system can slowly elute, causing a wandering or drifting baseline.
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Solution: Ensure proper sample cleanup to remove matrix interferences. Bake out the column at a high temperature (within its specified limits) to remove contaminants.
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Detector Instability: An unstable NPD can cause baseline drift.
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Solution: Ensure the detector gases (hydrogen, air, and makeup gas) are of high purity and their flow rates are stable. Check that the NPD bead is properly seated and the electrical connections are secure.
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Optimized Injection Parameters for this compound Analysis
The following table summarizes typical injection parameters for the analysis of this compound by GC-NPD, compiled from various methods. These should be used as a starting point for method development and optimization.
| Parameter | Splitless Injection | Large Volume Splitless Injection |
| Injector Temperature | 250 - 270 °C | 250 °C |
| Injection Volume | 1 - 4 µL | 12.5 - 30 µL |
| Splitless Time | 0.75 - 0.8 min | 0.8 min (purge valve time of 35 sec has also been used) |
| Liner Type | Deactivated single taper with wool | Deactivated single gooseneck with wool |
| Initial Oven Temperature | 80 °C (hold for 4 min) | Below the boiling point of the solvent |
| Carrier Gas Flow Rate | 1.5 mL/min | ~1.5 mL/min (optimized for the column) |
Note: The optimal parameters may vary depending on the specific instrument, column dimensions, and sample matrix.
Experimental Protocol: this compound in Soil by GC-NPD
This protocol is a generalized procedure based on established methods for the extraction and analysis of this compound in soil samples.
1. Sample Preparation and Extraction
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Weigh 25 g of the soil sample into a blender.
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Add a sufficient amount of chloroform to the blender to allow for proper blending.
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Blend the sample for 10 minutes.
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Filter the extract through Whatman #5 filter paper with Celite into a filtering flask.
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Transfer the filter cake back to the blender and repeat the extraction and filtration steps two more times.
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Combine all the chloroform extracts.
2. Extract Cleanup
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Transfer the combined extract to a round-bottomed flask and add 10 mL of water.
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Evaporate the chloroform on a rotary evaporator at 60 °C.
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Transfer the remaining aqueous solution to a separatory funnel.
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Add 50 mL of hexane and shake for 1 minute. Discard the hexane layer. Repeat this hexane wash two more times.
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Transfer the aqueous layer to a clean round-bottomed flask.
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Evaporate the solution to approximately 5 mL on a rotary evaporator at 60 °C.
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Transfer the concentrated extract to a graduated centrifuge tube.
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Evaporate the extract to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of toluene for GC-NPD analysis.
3. GC-NPD Analysis
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Injection: Inject a 4 µL aliquot of the final extract onto the GC-NPD system.
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Standard Curve: Prepare a standard curve by injecting known concentrations of a this compound standard in toluene.
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Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Troubleshooting Workflow for this compound Analysis by GC-NPD
Caption: Troubleshooting workflow for common issues in this compound analysis by GC-NPD.
References
Addressing co-eluting interferences in the analysis of Bromacil in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Bromacil, with a focus on co-eluting interferences in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in analyzing this compound in complex matrices like soil, water, and food?
A1: The primary challenges in analyzing this compound in complex matrices include:
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Co-eluting Interferences: Matrix components or other structurally similar compounds can elute at the same retention time as this compound, leading to inaccurate quantification and false positives.
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Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, affecting signal intensity and reproducibility.[1][2]
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Low Recovery: The efficiency of extracting this compound from the matrix can be variable, leading to underestimation of its concentration.
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Method Sensitivity and Selectivity: Achieving the required limits of detection (LOD) and quantification (LOQ) while maintaining high selectivity in a complex sample can be difficult.
Q2: What are the recommended analytical techniques for this compound analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of this compound due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound in LC-MS/MS analysis (positive ion mode)?
A3: For the protonated molecule of this compound ([M+H]⁺) with a mass-to-charge ratio (m/z) of 261.1, the following MRM transitions are commonly used:
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Quantifier: 261.1 -> 205.0
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Qualifier: 261.1 -> 188.0
Q4: I am observing a peak that is shouldering or split at the retention time of this compound. What could be the cause?
A4: Peak shouldering or splitting is a strong indication of a co-eluting interference. This means another compound is eluting very close to or at the same time as this compound. It could be a metabolite of this compound, another pesticide, or an endogenous matrix component.
Q5: How can I confirm if a peak distortion is due to co-elution?
A5: To confirm co-elution, you can:
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Examine the Mass Spectra: In LC-MS/MS, check if the ratio of the quantifier to qualifier ion transitions is consistent across the peak. A changing ratio suggests the presence of an interference.
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Use High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between this compound and co-eluting compounds with the same nominal mass but different elemental compositions.
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Modify Chromatographic Conditions: A change in the elution profile of the distorted peak upon altering the mobile phase composition or gradient indicates the presence of multiple components.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for this compound
Poor peak shape can be caused by a variety of factors, not just co-elution. This guide will help you systematically troubleshoot the issue.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor this compound peak shape.
Detailed Steps:
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Assess System Suitability: First, inject a standard solution of this compound in a pure solvent. If the peak shape is good, the problem is likely related to the sample matrix. If the peak shape is poor even with the standard, there is an issue with the chromatographic system.
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Address Instrument/Column Problems: If the standard shows poor peak shape, inspect the HPLC/UPLC system for leaks, blocked tubing, or worn parts. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
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Mitigate Matrix Effects: If the standard peak is sharp but the sample peak is distorted, matrix components are likely the cause.
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Improve Sample Cleanup: Utilize a dispersive solid-phase extraction (dSPE) cleanup step after QuEChERS extraction. For matrices with high pigment content like spinach, a combination of PSA and graphitized carbon black (GCB) can be effective. For high-fat matrices, C18 sorbent can be used.
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Dilute the Sample: Diluting the final extract with the initial mobile phase can significantly reduce matrix effects. A 5 to 10-fold dilution is often a good starting point.
-
-
Optimize Chromatography:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound.
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Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and may resolve the interference from the this compound peak.
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Gradient Optimization: A shallower gradient around the elution time of this compound can improve separation from closely eluting compounds.
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Issue 2: Inconsistent this compound Recoveries
Low or inconsistent recovery of this compound can lead to inaccurate quantification. This is often related to the sample preparation process.
Troubleshooting Workflow for Inconsistent Recoveries
Caption: Troubleshooting workflow for inconsistent this compound recoveries.
Detailed Steps:
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Sample Homogenization: Ensure the initial sample is thoroughly homogenized to obtain a representative subsample for extraction.
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Extraction Efficiency:
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QuEChERS: Ensure vigorous shaking during the extraction and partitioning steps to maximize the transfer of this compound into the acetonitrile layer.
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SPE: Check that the SPE cartridge has been properly conditioned and that the sample is loaded at an appropriate flow rate. Ensure the elution solvent is appropriate and the volume is sufficient to fully elute this compound.
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Cleanup Sorbent Selection: The choice of dSPE sorbent is critical. While PSA is effective for removing organic acids, GCB can retain planar pesticides. If this compound recovery is low with GCB, consider using a smaller amount or an alternative sorbent.
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Analyte Stability: this compound is generally stable, but degradation can occur under harsh pH conditions. Ensure that buffered QuEChERS salts are used to maintain a stable pH during extraction.
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Standard Accuracy: Verify the concentration and stability of your stock and working standard solutions.
Experimental Protocols
Protocol 1: Analysis of this compound in Soil by LC-MS/MS
This protocol is adapted from a validated method for the analysis of multiple pesticide residues in soil.[3]
1. Sample Preparation (QuEChERS)
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 1 minute.
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Add 10 mL of acetonitrile and shake vigorously for 1 minute.
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Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
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Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
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Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
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Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. LC-MS/MS Analysis
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LC System: UPLC or HPLC system
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
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Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
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Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then return to initial conditions for equilibration.
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Flow Rate: 0.3 - 0.5 mL/min
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Injection Volume: 2 - 10 µL
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
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Precursor Ion: 261.1 m/z
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Quantifier Product Ion: 205.0 m/z
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Qualifier Product Ion: 188.0 m/z
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Protocol 2: Analysis of this compound in Citrus Fruits by GC-MS
This protocol provides a general guideline for the analysis of this compound in a high-acid fruit matrix.
1. Sample Preparation (Modified QuEChERS)
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Weigh 15 g of homogenized citrus fruit into a 50 mL centrifuge tube.
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Add 15 mL of acetonitrile with 1% acetic acid.
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Add the contents of a QuEChERS salt packet (e.g., 6 g MgSO₄, 1.5 g sodium acetate) and shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
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Take an aliquot of the supernatant for dSPE cleanup using a sorbent suitable for citrus matrices (e.g., a combination of PSA and C18).
2. GC-MS Analysis
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GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
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Injector Temperature: 250 °C
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Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), ramp to a higher temperature (e.g., 300 °C) to ensure elution of all components.
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Carrier Gas: Helium at a constant flow rate.
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MS System: Quadrupole mass spectrometer.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic this compound ions.
Data Presentation
The following tables summarize typical performance data for multi-residue methods that include this compound.
Table 1: Example Recovery and Precision Data for this compound in Different Matrices
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 10 | 95 | 8 |
| Soil | 50 | 98 | 6 |
| Lemon | 20 | 88 | 12 |
| Lemon | 100 | 92 | 9 |
| Orange | 10 | 91 | 11 |
| Orange | 50 | 94 | 8 |
Data is illustrative and based on typical performance of QuEChERS-LC-MS/MS methods.
Table 2: Comparison of Sample Preparation Techniques for Pesticide Analysis
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) |
| Principle | Liquid-liquid partitioning followed by dSPE cleanup | Analyte retention on a solid sorbent and selective elution |
| Speed | Fast | Slower, can be automated |
| Solvent Usage | Low | Moderate |
| Selectivity | Generally lower, relies on dSPE for cleanup | Can be highly selective depending on sorbent choice |
| Cost | Low | Higher |
| Common Use | Multi-residue screening in food and agricultural samples | Targeted analysis, cleaner extracts |
Visualizations
This compound ESI+ Fragmentation Pathway
Caption: Proposed ESI+ fragmentation of this compound.
Explanation of Fragmentation:
In positive electrospray ionization, this compound is protonated to form the precursor ion [M+H]⁺ at m/z 261.1. The primary fragmentation pathway involves the neutral loss of butene (C₄H₈) from the sec-butyl group, resulting in the product ion at m/z 205.0. A subsequent fragmentation can occur with the loss of a ketene group (C₂H₂O) to produce the ion at m/z 188.0.
General Workflow for Addressing Co-eluting Interferences
References
Stability of Bromacil in different solvent systems for stock solution preparation
This technical support center provides guidance and answers frequently asked questions regarding the stability of Bromacil in various solvent systems for the preparation of stock solutions. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
This compound, a substituted uracil herbicide, is highly soluble in several organic solvents.[1] The choice of solvent will depend on the specific requirements of your experiment, including the desired concentration and compatibility with your assay system. Commonly used solvents for preparing stock solutions of pesticides include dimethyl sulfoxide (DMSO), acetone, ethanol, methanol, and acetonitrile.[2][3]
Q2: How should I prepare a this compound stock solution?
To ensure accuracy and consistency, follow these general steps for preparing a this compound stock solution:
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Weighing: Use a calibrated analytical balance to accurately weigh the required amount of high-purity this compound standard. It is recommended to weigh out no less than 10 mg to minimize weighing errors.[4]
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Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the compound completely. Sonication may be used to aid dissolution.
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Dilution: Once fully dissolved, bring the solution to the final volume with the solvent.
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Labeling and Documentation: Clearly label the flask with the compound name, concentration, solvent, preparation date, and the name of the person who prepared it.[5] Maintain a logbook of all prepared stock solutions.
Q3: What are the optimal storage conditions for this compound stock solutions?
To maintain the integrity of your this compound stock solution, proper storage is crucial. General guidelines for pesticide stock solutions recommend the following:
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Temperature: Store stock solutions at or below -20°C for long-term stability. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.
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Light: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil. Light can cause photodegradation of some compounds.
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Container: Use high-quality, inert glass containers with airtight seals, such as screw caps with PTFE liners, to prevent solvent evaporation and contamination.
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Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q4: How long can I expect my this compound stock solution to be stable?
However, the stability of any compound in solution is dependent on the specific compound, the purity of the solvent, and the storage conditions. Therefore, it is highly recommended to periodically verify the concentration of your stock solution, especially if it has been stored for an extended period.
Data Presentation
The following table summarizes the solubility of this compound in various solvents and provides general stability information for pesticide stock solutions based on available literature.
| Solvent | This compound Solubility ( g/100 mL at 25°C) | General Stability of Pesticide Stock Solutions | Recommended Storage Temperature |
| Acetone | 16.7 | Stable for 2-8 years | ≤ -20°C |
| Ethanol | 13.4 | Generally stable, but solvent choice is compound-dependent | ≤ -20°C |
| Acetonitrile | 7.1 | Stable for extended periods | ≤ -20°C |
| Dimethyl Sulfoxide (DMSO) | High (Qualitative) | Stable for at least 3 months; compound-dependent | ≤ -20°C or -80°C |
| Methanol | Data not available | Stability is compound-dependent; some compounds may degrade | ≤ -20°C |
Note: The stability data presented is for general pesticides and may not be directly applicable to this compound. It is crucial to perform in-house stability verification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Supersaturated solution- Change in temperature- Solvent evaporation | - Gently warm the solution and sonicate to redissolve.- Ensure the storage container is tightly sealed.- If precipitation persists, prepare a new, less concentrated stock solution. |
| Cloudiness or precipitation when diluting stock into aqueous media | - Low aqueous solubility of this compound- High final concentration of this compound- "Salting out" effect | - Increase the percentage of organic co-solvent in the final solution (ensure it is compatible with your assay).- Reduce the final concentration of this compound.- Prepare the working solution by adding the aqueous buffer to the stock solution slowly while vortexing. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution- Inaccurate concentration due to solvent evaporation | - Prepare a fresh stock solution.- Verify the concentration of the existing stock solution using an analytical method like HPLC (see Experimental Protocols).- Ensure proper storage in tightly sealed vials. |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in a stock solution. This method should be validated in your laboratory to ensure its suitability.
1. Objective: To quantify the concentration of this compound in a stock solution over time and to detect the presence of any degradation products.
2. Materials:
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This compound reference standard
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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HPLC-grade formic acid or other appropriate mobile phase modifier
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Volumetric flasks and pipettes
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HPLC system with a UV or Diode Array Detector (DAD)
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C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
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Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and retention time.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 278 nm (or a wavelength determined by UV scan of this compound)
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Injection Volume: 10 µL
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Run Time: Sufficiently long to elute this compound and any potential degradation products (e.g., 15 minutes).
4. Procedure:
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Preparation of Calibration Standards: Prepare a series of calibration standards from a freshly prepared, accurately weighed this compound stock solution in the mobile phase. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.
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Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
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Sample Analysis:
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At each time point for the stability study (e.g., T=0, 1 month, 3 months, 6 months), retrieve the stored this compound stock solution.
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Allow the solution to come to room temperature.
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Prepare a dilution of the stock solution in the mobile phase to a concentration that falls within the range of the calibration curve.
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Inject the diluted sample into the HPLC system.
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Data Analysis:
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Quantify the concentration of this compound in the sample using the calibration curve.
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Calculate the percentage of this compound remaining compared to the initial concentration (T=0). A common threshold for stability is the retention of at least 90% of the initial concentration.
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Examine the chromatogram for the appearance of new peaks, which may indicate degradation products. If using a DAD, the UV spectra of these new peaks can be compared to that of this compound to assess for structural similarities.
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Visualizations
References
Optimization of mobile phase composition for enhanced separation of Bromacil and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of the herbicide Bromacil and its metabolites. Our focus is on optimizing the mobile phase composition to achieve enhanced separation in reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its metabolites. A systematic approach to troubleshooting is recommended.
Problem: Poor Resolution Between this compound and its Metabolites
The primary challenge in separating this compound and its metabolites, such as 5-bromo-3-sec-butyl-6-hydroxymethyluracil, is the difference in their polarity. The addition of a hydroxyl group makes the metabolite significantly more polar than the parent compound. This can lead to co-elution or poor separation.
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | Adjust the organic modifier-to-aqueous ratio. For co-eluting peaks where the metabolite elutes too early, decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or use a lower percentage in an isocratic method. This will increase the retention of the more polar metabolite. |
| Incorrect Mobile Phase pH | The pKa of this compound is approximately 9.1-9.3.[1][2] At a pH near its pKa, small changes can significantly impact its retention time. To ensure consistent retention and good peak shape, maintain the mobile phase pH at least 2 units below the pKa (i.e., pH < 7). An acidic mobile phase (e.g., pH 3-5) using a formic acid or ammonium formate buffer is recommended to ensure this compound is in its non-ionized, more retained form. |
| Inadequate Buffer Concentration | A low buffer concentration may not effectively control the mobile phase pH, leading to peak tailing and shifting retention times. A buffer concentration of 10-25 mM is generally sufficient for most applications. |
| Suboptimal Organic Modifier | Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. If you are experiencing co-elution with one solvent, switching to the other or using a combination of both may improve separation. |
| Inappropriate Gradient Slope | A steep gradient may not provide adequate time for the separation of closely eluting compounds. Try a shallower gradient, especially during the elution window of this compound and its metabolites. |
Problem: Peak Tailing, Broadening, or Splitting
These issues can compromise resolution and the accuracy of quantification.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Peak tailing for basic compounds like this compound can occur due to interactions with residual silanol groups on the silica-based stationary phase. Using a high-purity silica column and maintaining an acidic mobile phase pH can minimize these interactions. The addition of a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can also be effective, although often unnecessary with modern columns. |
| Column Overload | Injecting too much sample can lead to peak distortion. Dilute your sample and reinject. |
| Column Contamination or Damage | If the problem persists with a known good standard, the column may be contaminated or have a void at the inlet. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this does not resolve the issue, replacing the guard column or the analytical column may be necessary. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition for separating this compound and its metabolites?
A1: A good starting point for a reversed-phase C18 column is a gradient elution with:
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Mobile Phase A: Water with 0.1% formic acid (pH ~2.7) or 10 mM ammonium formate (pH adjusted to 3-4).
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Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase it. The more polar metabolites will elute earlier than the parent this compound.
Q2: How does pH affect the retention of this compound and its metabolites?
A2: this compound is a weakly basic compound.[1] In reversed-phase HPLC, the retention of ionizable compounds is highly dependent on the mobile phase pH.[3] At a pH below its pKa, this compound will be in its neutral form, which is more hydrophobic and will be more strongly retained on a C18 column. As the pH approaches the pKa, the compound will become partially ionized, making it more polar and reducing its retention time. The hydroxylated metabolites of this compound are expected to be more polar and will have shorter retention times than the parent compound. Controlling the pH is crucial for achieving reproducible separation.
Q3: I am observing a "ghost peak" in my chromatogram. What could be the cause?
A3: Ghost peaks are unexpected peaks that can appear in your chromatograms, including blank runs. They can be caused by:
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Contaminated mobile phase: Ensure you are using high-purity solvents and freshly prepared mobile phases.
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Sample carryover: A highly concentrated sample from a previous injection may not have been completely flushed from the injector. Implement a needle wash step with a strong solvent in your method.
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System contamination: Impurities can build up in the HPLC system over time. Systematically flush the injector, tubing, and detector to remove contaminants.
Q4: My retention times are drifting from one injection to the next. What should I check?
A4: Retention time drift can be caused by several factors:
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Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
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Changes in mobile phase composition: This can be due to improper mixing or evaporation of one of the solvents. Prepare fresh mobile phase and ensure the solvent lines are properly primed.
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Fluctuations in column temperature: Use a column oven to maintain a constant temperature.
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Pump issues: Inconsistent flow from the pump can lead to retention time variability. Check for leaks and ensure the pump is functioning correctly.
Experimental Protocols
Below is a detailed methodology for a typical HPLC experiment for the analysis of this compound. This can be adapted for the separation of its metabolites.
Sample Preparation:
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Accurately weigh 10 mg of the sample into a 100 mL volumetric flask.
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Dissolve the sample in the mobile phase.
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Bring the flask to volume with the mobile phase to achieve a concentration of 100 mg/L.
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Filter the solution through a 0.45 µm syringe filter before injection.
Standard Solution Preparation:
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Prepare a stock solution of this compound standard (e.g., 1000 mg/L) in mobile phase.
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Perform serial dilutions from the stock solution to prepare a series of working standards at different concentrations.
HPLC Conditions (Example):
This table presents a typical set of HPLC conditions for the analysis of this compound.[4] Optimization will be required for the baseline separation of its metabolites.
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Note: For separating the more polar metabolites, a lower initial percentage of acetonitrile and a gradient elution would likely be necessary.
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: this compound and its more polar primary metabolite.
References
Troubleshooting inconsistent results in Bromacil phytotoxicity bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Bromacil phytotoxicity bioassays.
Troubleshooting Guide
Inconsistent Phytotoxicity Symptoms
Question: Why am I observing variable or inconsistent phytotoxicity symptoms (e.g., chlorosis, necrosis) across my replicate treatments?
Answer: Inconsistent symptoms can arise from several factors affecting the uniformity of your experiment. Consider the following potential causes and solutions:
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Uneven Application: Ensure a homogenous application of this compound to your test system. For soil-based assays, thoroughly mix the this compound into the soil matrix. For aquatic assays, ensure complete dissolution and even distribution in the growth medium.
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Genetic Variability in Test Organisms: If using seeds from a non-homozygous line, genetic differences can lead to varied responses. Use a certified, pure line of test species whenever possible.
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Micro-environmental Variations: Small differences in light intensity, temperature, or humidity across your growth chamber or greenhouse can impact plant stress levels and their response to this compound. Rotate your experimental units periodically to minimize these effects.
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Inconsistent Plant Health: Start your bioassay with healthy, uniform plants. Stressed or unhealthy plants may exhibit a more pronounced or, conversely, a masked response to the herbicide.
Higher/Lower Than Expected Phytotoxicity
Question: My bioassay shows significantly higher or lower phytotoxicity than expected based on the literature. What could be the cause?
Answer: Deviations from expected phytotoxicity levels often point to issues with environmental conditions or the preparation of your test solutions.
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Environmental Stressors: High light intensity, temperature extremes, or drought stress can synergistically increase the phytotoxic effects of this compound. Conversely, low light or temperature can slow down photosynthesis and reduce the apparent toxicity.[1] Monitor and control environmental conditions meticulously.
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Soil Composition: For soil-based bioassays, the organic matter and clay content of your soil can significantly impact this compound's bioavailability. Soils with high organic matter or clay content can adsorb this compound, reducing its availability to the plant roots and thus lowering its phytotoxicity.
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pH of the Medium/Soil: The pH can influence the uptake and stability of this compound. Ensure the pH of your growth medium or soil is within the recommended range for your test species and is consistent across all experimental units.
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Accuracy of this compound Concentration: Double-check your calculations and the preparation of your stock and working solutions. Serial dilution errors are a common source of inaccurate concentrations.
High Variability in Control Group
Question: I'm observing significant variability in the growth and health of my control group plants. What should I do?
Answer: A variable control group undermines the validity of your entire experiment. Address the following potential issues:
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Contamination: Ensure your soil, water, and containers are free from any residual herbicides or other toxic substances.
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Nutrient Imbalance: Use a standardized and well-characterized growth medium or soil to ensure all plants receive the same nutrients.
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Inconsistent Watering: Both over-watering and under-watering can stress plants and lead to variable growth. Maintain a consistent watering schedule based on the needs of your plant species.
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Pest or Disease Outbreak: Inspect your plants regularly for any signs of pests or diseases, which can cause significant growth variability.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of this compound phytotoxicity?
A1: this compound is a photosynthesis inhibitor.[2] The primary symptoms of phytotoxicity include chlorosis (yellowing of the leaves), particularly around the veins, which can progress to necrosis (tissue death). Stunted growth and reduced biomass are also common indicators.[3]
Q2: How does this compound work to cause phytotoxicity?
A2: this compound inhibits photosynthesis by blocking the electron transport chain in Photosystem II (PSII).[2] This disruption leads to the production of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause oxidative stress, lipid peroxidation of cell membranes, and ultimately, cell death.[4]
Q3: What are the most suitable plant species for this compound bioassays?
A3: Highly sensitive species are ideal for detecting low concentrations of this compound. Common choices for aquatic bioassays include duckweed species like Lemna minor. For terrestrial bioassays, Arabidopsis thaliana is a well-characterized model organism. The choice of species may also depend on the specific research question and regulatory requirements.
Q4: How long does it take for phytotoxicity symptoms to appear?
A4: The onset of visible symptoms can vary depending on the this compound concentration, the plant species, and environmental conditions. Generally, symptoms can begin to appear within a few days to a week of exposure.
Q5: Can I reuse pots or containers for subsequent bioassays?
A5: It is not recommended to reuse containers without thorough cleaning and sterilization, as this compound can adsorb to surfaces and cause cross-contamination in future experiments.
Data Presentation
Table 1: EC50 Values of this compound for Various Aquatic Organisms
| Organism | Species | Endpoint | EC50 (µg/L) | Reference |
| Green Algae | Selenastrum capricornutum | Growth Inhibition | 30 | |
| Diatom | Navicula pelliculosa | Growth Inhibition | 50 | |
| Blue-green Algae | Anacystis nidulans | Growth Inhibition | 40 | |
| Duckweed | Lemna gibba | Growth Inhibition | 130 |
Table 2: Acute Toxicity of this compound to Different Organisms
| Organism | Species | Exposure Duration | LC50/LD50 | Reference |
| Rainbow Trout | Oncorhynchus mykiss | 96 hours | 75,000 µg/L | |
| Bluegill Sunfish | Lepomis macrochirus | 96 hours | 71,000 µg/L | |
| Fathead Minnow | Pimephales promelas | 96 hours | 182,000 µg/L | |
| Rat (oral) | Rattus norvegicus | - | 5200 mg/kg | |
| Mallard Duck (dietary) | Anas platyrhynchos | 8 days | >10,000 ppm |
Experimental Protocols
Protocol 1: this compound Phytotoxicity Bioassay Using Lemna minor
This protocol is adapted from the OECD 221 guideline for Lemna sp. Growth Inhibition Test.
1. Preparation of Test Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a high concentration.
- Perform serial dilutions of the stock solution with a sterile nutrient medium (e.g., Steinberg medium) to achieve the desired final concentrations. The solvent concentration should be the same in all treatments and should not exceed 0.1% (v/v).
- Include a solvent control (medium with the same concentration of solvent as the treatments) and a negative control (medium only).
2. Test Organism Preparation:
- Use axenically cultured Lemna minor in the exponential growth phase.
- Select healthy colonies with 2-4 fronds.
3. Test Procedure:
- Distribute 100 mL of each test solution into replicate glass culture vessels (e.g., 250 mL flasks). Use at least three replicates per treatment.
- Inoculate each vessel with three colonies of Lemna minor.
- Incubate the vessels for 7 days under continuous illumination (60-120 µE/m²/s) at a constant temperature of 24 ± 2°C.
- To prevent clumping of fronds, gently agitate the vessels daily.
4. Data Collection and Analysis:
- Count the number of fronds at the beginning of the experiment and every 24-48 hours until the end of the 7-day period.
- At the end of the test, determine the dry weight of the fronds by drying them at 60°C until a constant weight is achieved.
- Calculate the average growth rate for each treatment.
- Determine the EC50 (the concentration that causes a 50% inhibition of growth) using a suitable statistical model.
Protocol 2: this compound Phytotoxicity Bioassay Using Arabidopsis thaliana
1. Plant Growth and Treatment:
- Sow Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) on a sterile solid growth medium (e.g., Murashige and Skoog medium) in petri dishes.
- Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.
- Grow the seedlings vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
- After 5-7 days, transfer seedlings of uniform size to a new solid medium containing different concentrations of this compound. Include a control plate with no this compound.
2. Data Collection and Analysis:
- Observe the seedlings daily for the appearance of phytotoxicity symptoms such as chlorosis and growth inhibition.
- After 7-10 days of treatment, measure the primary root length and fresh weight of the seedlings.
- Quantify the chlorophyll content of the aerial parts of the seedlings.
- Analyze the data to determine the dose-response relationship and calculate the concentration of this compound that causes a 50% reduction in root growth or biomass (IC50).
Mandatory Visualization
Caption: Signaling pathway of this compound-induced phytotoxicity.
Caption: Troubleshooting workflow for inconsistent bioassay results.
References
Calibration strategies to correct for matrix-induced signal suppression of Bromacil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for matrix-induced signal suppression of Bromacil during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is matrix-induced signal suppression and why is it a concern for this compound analysis?
A1: Matrix-induced signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where components of the sample matrix (e.g., soil, water, or biological fluids) co-elute with the analyte of interest, in this case, this compound. These co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to a decreased analyte signal. This suppression can result in inaccurate and unreliable quantification, underestimation of the this compound concentration, and reduced method sensitivity.[1][2][3]
Q2: What are the common matrices in which this compound is analyzed and which are most prone to signal suppression?
A2: this compound is a broad-spectrum herbicide and is therefore commonly analyzed in a variety of environmental and agricultural matrices. These include:
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Soil: Soil matrices are complex and contain a high diversity of organic and inorganic compounds, making them highly prone to causing significant matrix effects.[4]
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Water: The complexity of water samples can vary. While clean groundwater may have minimal matrix effects, surface water and wastewater can contain dissolved organic matter and other contaminants that lead to signal suppression.[5]
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Crops and Food Products: Matrices such as fruits, vegetables, and grains are also complex and can cause matrix-induced signal suppression.
Q3: What are the primary calibration strategies to correct for this compound signal suppression?
A3: The three primary calibration strategies to compensate for matrix effects in this compound analysis are:
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Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of this compound but has a similar composition to the samples being analyzed. This approach helps to mimic the matrix effects experienced by the analyte in the actual samples.
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Standard Addition: In this method, known amounts of a this compound standard are added to the sample extracts. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined by extrapolation. This method is particularly useful when a blank matrix is unavailable.
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Isotopically Labeled Internal Standard (IL-IS): This is often considered the most effective approach. A stable isotope-labeled version of this compound (e.g., D3-Bromacil) is added to the samples before extraction. Since the IL-IS has nearly identical chemical and physical properties to this compound, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the IL-IS signal, the matrix effects can be effectively compensated for.
Q4: Can sample preparation help in reducing matrix effects for this compound analysis?
A4: Yes, a thorough sample preparation is a critical first step in mitigating matrix effects. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are commonly used to clean up the sample and remove interfering matrix components before LC-MS/MS analysis. The choice of extraction solvent and clean-up sorbents should be optimized for the specific matrix and analyte. For example, a common QuEChERS protocol involves extraction with acetonitrile followed by a dispersive SPE clean-up step.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low this compound recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and method. For soil samples, ensure thorough homogenization. Consider a stronger extraction solvent or increasing the extraction time/temperature. The EPA method for this compound in soil suggests an initial extraction with chloroform. |
| Analyte loss during sample clean-up. | Evaluate the SPE sorbent and elution solvent. Ensure the chosen sorbent does not retain this compound. Test different elution solvents and volumes to ensure complete elution. | |
| Degradation of this compound. | This compound is a relatively stable uracil herbicide, but degradation can occur under harsh pH conditions or prolonged exposure to light. Ensure samples and standards are stored properly, typically at low temperatures and protected from light. | |
| Poor peak shape (fronting, tailing, or splitting) | Inappropriate mobile phase composition or pH. | For uracil herbicides like this compound, the mobile phase pH can significantly impact peak shape. Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. A typical mobile phase for this compound analysis might consist of acetonitrile and water with a formic acid modifier. |
| Column overload or contamination. | Dilute the sample extract to reduce the concentration of both this compound and matrix components. Implement a robust column washing step between injections to prevent the accumulation of contaminants. | |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion. | |
| High signal suppression | Insufficient sample clean-up. | Optimize the QuEChERS or SPE method. For highly complex matrices, a multi-step clean-up approach may be necessary. |
| Co-elution of matrix components with this compound. | Adjust the chromatographic gradient to improve the separation of this compound from interfering matrix components. A shallower gradient or a different stationary phase could provide better resolution. | |
| Inconsistent results between samples | Variability in the matrix composition. | If matrix-matched calibration is used, ensure the blank matrix is representative of the samples. For highly variable matrices, the standard addition method or the use of an isotopically labeled internal standard is recommended. |
| Carryover from previous injections. | Implement a thorough needle and injection port wash routine between samples. Injecting a blank solvent after a high-concentration sample can help assess and mitigate carryover. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effectiveness of different calibration strategies in correcting for signal suppression of this compound in a soil matrix.
Table 1: Comparison of this compound Recovery with Different Calibration Strategies
| Calibration Strategy | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| External Calibration (in solvent) | 45 | 25 |
| Matrix-Matched Calibration | 92 | 12 |
| Standard Addition | 98 | 8 |
| Isotopically Labeled Internal Standard | 101 | 5 |
Table 2: Signal Suppression of this compound in Different Matrices
| Matrix | Signal Suppression (%) |
| Sandy Loam Soil | 55 |
| Clay Soil | 70 |
| Surface Water | 30 |
| Wastewater Effluent | 65 |
Experimental Protocols
Sample Preparation: QuEChERS Method for Soil Samples
This protocol is a general guideline and should be optimized for specific soil types.
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Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
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Extraction:
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Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of water (for dry soil) and vortex for 1 minute.
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Add 10 mL of acetonitrile.
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If using an internal standard, add the isotopically labeled this compound standard at this stage.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Immediately cap and shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
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Dispersive SPE (dSPE) Clean-up:
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Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
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Vortex for 30 seconds.
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Final Centrifugation and Filtration:
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Centrifuge the dSPE tube at 10000 rpm for 2 minutes.
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Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
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Calibration Strategy Protocols
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Prepare a blank matrix extract by following the complete sample preparation protocol using a soil sample known to be free of this compound.
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
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Create a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the this compound stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).
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Inject the matrix-matched standards into the LC-MS/MS system to generate a calibration curve.
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Prepare the sample extract as described in the sample preparation protocol.
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Divide the sample extract into at least four equal aliquots.
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Leave one aliquot unspiked.
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Spike the remaining aliquots with increasing known amounts of a this compound standard solution. The added concentrations should bracket the expected concentration of this compound in the sample.
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Analyze all aliquots by LC-MS/MS.
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Plot the measured peak area against the added concentration. The absolute value of the x-intercept of the linear regression line represents the concentration of this compound in the original sample extract.
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Obtain a certified standard of an isotopically labeled this compound, such as D3-Bromacil.
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Prepare a working solution of the IL-IS in a suitable solvent.
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Add a fixed amount of the IL-IS working solution to all samples, calibration standards (prepared in solvent or matrix-matched), and quality control samples at the beginning of the sample preparation process.
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During data analysis, calculate the ratio of the peak area of this compound to the peak area of the IL-IS.
-
Construct the calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
Visualizations
Caption: Experimental workflow for this compound analysis with different calibration strategies.
Caption: Troubleshooting flowchart for inaccurate this compound quantification.
References
Identifying and mitigating sources of contamination in trace-level Bromacil analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of contamination during trace-level Bromacil analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in trace-level this compound analysis can originate from various sources throughout the analytical workflow. These include environmental factors in the laboratory, contaminated reagents and solvents, improper sample handling and preparation, and issues with analytical instrumentation.[1][2][3][4] It is crucial to maintain a clean laboratory environment and adhere to strict protocols to minimize the risk of introducing foreign substances that can interfere with the analysis.[2]
Q2: How can I prevent contamination from the laboratory environment?
A2: To prevent environmental contamination, it is essential to work in a clean and controlled setting. This includes regularly cleaning work surfaces and using dedicated equipment for trace analysis. Implementing high-quality HVAC systems with appropriate air filtration can help minimize airborne contaminants. For highly sensitive analyses, working within a laminar flow hood or a cleanroom is recommended to prevent airborne particles from settling into samples.
Q3: What precautions should I take with reagents and solvents?
A3: Always use high-purity, analytical grade solvents and reagents to avoid introducing contaminants. It is good practice to test new batches of solvents for purity before use in sample analysis. Store all chemicals in appropriate, clean containers and seal them properly to prevent contamination from the laboratory air. When preparing standards, ensure the purity of the "pure" standard is known and account for it in your calculations.
Q4: Can my sample collection and preparation procedures introduce contamination?
A4: Yes, sample handling is a critical point for potential contamination. Use clean, properly sterilized sample containers, and avoid contact with any surfaces that could introduce interfering substances. During sample preparation steps like extraction and filtration, ensure all glassware and equipment are scrupulously clean. For solid-phase extraction (SPE), using high-quality cartridges and following the manufacturer's instructions is vital to prevent contamination from the extraction media itself.
Q5: How can I minimize contamination from the analytical instrument itself?
A5: Regular maintenance and cleaning of your analytical instrument, such as a Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC), are crucial. Common sources of instrument-based contamination include column bleed, dirty injection ports, and contaminated syringes. Regularly bake out your GC column and clean the injection port liner. For HPLC, flushing the system with appropriate solvents can help remove contaminants.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptom: You observe extra, unidentified peaks in your chromatogram for both samples and blanks.
Possible Causes & Solutions:
| Potential Source of Contamination | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Analyze a solvent blank (the pure solvent used for sample dissolution) to see if the peak is present. 2. If the blank is contaminated, use a fresh, unopened bottle of high-purity solvent. 3. Prepare fresh reagents and standard solutions. |
| Contaminated Glassware or Sample Vials | 1. Thoroughly clean all glassware with a suitable cleaning agent, followed by rinsing with high-purity water and the analysis solvent. 2. Use new, certified clean sample vials and caps. |
| Carryover from Previous Injections | 1. Inject a series of solvent blanks to see if the peak intensity decreases with each injection. 2. If carryover is suspected, clean the injection port, syringe, and column according to the manufacturer's instructions. |
| Septum Bleed (GC) | 1. Check the septum for signs of wear and tear. 2. Replace the septum with a high-quality, low-bleed septum. 3. Condition the new septum according to the manufacturer's instructions. |
| Contaminated Carrier Gas (GC) | 1. Ensure the use of high-purity carrier gas. 2. Check for leaks in the gas lines. 3. Use an in-line gas purifier to remove any potential contaminants. |
Issue 2: High Background Noise
Symptom: The baseline of your chromatogram is noisy, making it difficult to accurately integrate low-level peaks.
Possible Causes & Solutions:
| Potential Source | Troubleshooting Steps |
| Dirty Detector (GC/HPLC) | 1. Follow the manufacturer's protocol for cleaning the detector. |
| Column Bleed (GC) | 1. Condition the column at the recommended temperature. 2. Ensure the analysis temperature does not exceed the column's maximum operating temperature. |
| Contaminated Mobile Phase (HPLC) | 1. Prepare fresh mobile phase using high-purity solvents and additives. 2. Degas the mobile phase thoroughly before use. |
| Air Leaks in the System | 1. For GC, check for leaks at all fittings using an electronic leak detector. 2. For HPLC, check for leaks at all pump and column connections. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction for this compound in Soil (GC Analysis)
This protocol is a generalized procedure based on common extraction techniques.
-
Sample Weighing: Weigh 25 g of the soil sample into a blender cup.
-
Extraction:
-
Add a sufficient volume of chloroform to the blender cup to cover the sample.
-
Blend for 10 minutes.
-
Filter the extract through Whatman #5 filter paper with Celite into a filtering flask.
-
Repeat the blending and filtering steps two more times with fresh chloroform.
-
-
Solvent Evaporation:
-
Transfer the combined chloroform extracts to a round-bottomed flask.
-
Evaporate the chloroform at 60°C using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the residue in acetonitrile.
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Transfer the acetonitrile solution to a separatory funnel.
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Add hexane and shake for 1 minute. Discard the hexane layer. Repeat this wash step twice more.
-
Transfer the acetonitrile layer to a clean round-bottomed flask and evaporate to dryness.
-
-
Final Sample Preparation:
-
Re-dissolve the residue in a known volume of toluene for GC analysis.
-
Protocol 2: HPLC Method for this compound Analysis
This protocol is based on a published HPLC method for this compound.
-
Instrumentation: Shimadzu HPLC (model: LC-2030) or equivalent.
-
Column: Qualisil BDS C18 (250 x 4.6 mm, 5μm).
-
Mobile Phase: Acetonitrile: Water (80:20 v/v).
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 10 µl.
-
Detection: UV at 220 nm.
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Column Temperature: 30°C.
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Approximate Retention Time for this compound: 3.6 minutes.
Quantitative Data Summary
| Parameter | Value | Analytical Method | Matrix | Reference |
| Recovery | >80% | Gas Chromatography | Water | |
| Recovery | >70% | Gas Chromatography | Water | |
| Detection Limit | 0.04 ppm | Gas Chromatography | Citrus, Pineapple, Soil, Water | |
| Detection Limit | 0.1 ppm | Gas Chromatography | Alfalfa Hay | |
| Limit of Quantification (LOQ) | 0.5 - 50.0 ng/g | LC-MS/MS | Soil | |
| Limit of Detection (LOD) | 0.024 - 6.25 ng/g | LC-MS/MS | Soil |
Visualizations
Caption: Experimental workflow for trace-level this compound analysis.
Caption: Troubleshooting logic for identifying contamination sources.
References
Technical Support Center: Optimizing Derivatization Reactions for GC Analysis of Bromacil Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing derivatization reactions for the gas chromatography (GC) analysis of Bromacil and its metabolites. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful and reliable analytical outcomes.
Introduction to Derivatization for this compound Analysis
This compound (5-bromo-3-sec-butyl-6-methyluracil) and its metabolites are often polar, non-volatile compounds, making them unsuitable for direct analysis by gas chromatography (GC).[1][2] Derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility and thermal stability.[3][4] The most common approach for this compound and its hydroxylated metabolites is silylation, which involves replacing active hydrogens in hydroxyl (-OH) and amine (-NH) groups with a trimethylsilyl (TMS) group.[3] This process reduces the polarity of the metabolites, leading to improved peak shape, better resolution, and enhanced sensitivity during GC analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound metabolites?
A1: this compound metabolites, particularly hydroxylated forms like 5-bromo-6-hydroxymethyl-3-sec-butyluracil, are polar and have low volatility. Direct injection onto a GC system would result in poor chromatographic performance, including broad, tailing peaks and potential decomposition in the hot injector. Derivatization, typically through silylation, converts these polar metabolites into more volatile and thermally stable TMS-ethers, which are amenable to GC analysis.
Q2: What are the most common derivatization reagents for this compound metabolites?
A2: Silylating agents are the most common reagents for derivatizing this compound metabolites. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular choice, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the derivatization of sterically hindered hydroxyl groups. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another effective silylating reagent.
Q3: My derivatized sample shows no peaks or very small peaks for the this compound metabolites. What could be the issue?
A3: This could be due to several factors:
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Incomplete derivatization: The reaction conditions (time, temperature, reagent concentration) may not have been optimal.
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Hydrolysis of derivatives: The presence of moisture in the sample or reagents can cause the silylated derivatives to revert to their original form.
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Analyte degradation: High temperatures during derivatization or in the GC inlet can degrade the metabolites or their derivatives.
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Injector issues: A contaminated or non-deactivated injector liner can lead to the adsorption of the analytes.
Q4: I am seeing multiple peaks for a single this compound metabolite. What is the cause?
A4: The presence of multiple peaks for a single analyte can be due to:
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Incomplete derivatization: Both the derivatized and underivatized forms of the metabolite are being detected.
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Formation of by-products: Undesirable side reactions during derivatization can lead to the formation of multiple products.
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Isomerization: The derivatization conditions may be causing the analyte to isomerize.
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Contamination: The extra peaks could be from contaminants in the sample or reagents.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the derivatization and GC analysis of this compound metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Incomplete derivatization.- Active sites in the GC system (liner, column).- Hydrolysis of silylated derivatives due to moisture. | - Optimize derivatization conditions (increase temperature, time, or reagent concentration).- Use a fresh, deactivated inlet liner and ensure the GC column is in good condition.- Ensure all solvents, reagents, and samples are anhydrous. Use a moisture trap on the carrier gas line. |
| Broad Peaks | - Low injector temperature causing slow vaporization.- Sub-optimal oven temperature program.- Column contamination. | - Increase the injector temperature, but not so high as to cause thermal degradation.- Optimize the oven temperature ramp rate.- Perform column maintenance, such as trimming the front end of the column. |
| Ghost Peaks | - Contamination from a previous injection (carryover).- Septum bleed.- Contaminated reagents or solvents. | - Run a solvent blank to check for carryover. Increase the final oven temperature or hold time to elute all compounds.- Use a high-quality, low-bleed septum.- Use high-purity reagents and solvents. |
| Low Analyte Response | - Incomplete derivatization.- Adsorption of the analyte in the injector or column.- Leaks in the GC system.- Incorrect split ratio. | - Re-optimize the derivatization reaction.- Use a deactivated liner and a column suitable for the analysis of polar compounds.- Perform a leak check of the GC system.- Adjust the split ratio to allow more sample onto the column. |
| Irreproducible Results | - Inconsistent derivatization reaction conditions.- Degradation of derivatized samples over time.- Variability in injection volume. | - Ensure precise control over reaction time, temperature, and reagent volumes.- Analyze derivatized samples as soon as possible.- Use an autosampler for consistent injection volumes. |
Experimental Protocols
Protocol 1: Silylation of this compound Metabolites using BSTFA with 1% TMCS
This protocol is adapted from established methods for the derivatization of polar herbicides and their metabolites.
Materials:
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Dried sample extract containing this compound metabolites
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N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Toluene (anhydrous)
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Pyridine (anhydrous) (optional, can be used as a solvent and catalyst)
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Heating block or oven
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GC vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. The presence of water will interfere with the silylation reaction. This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried sample extract in 100 µL of anhydrous toluene.
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Derivatization: Add 150 µL of BSTFA with 1% TMCS to the sample vial.
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Reaction: Cap the vial tightly and mix thoroughly. Allow the reaction to proceed at room temperature (approximately 25°C) overnight (about 15 hours). For more resistant functional groups or to expedite the reaction, heating at 60-70°C for 30-60 minutes can be tested.
-
Evaporation and Reconstitution: Before GC analysis, evaporate the derivatization reagent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of toluene (e.g., 100 µL) for injection.
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GC-MS Analysis: Inject an appropriate volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
Quantitative Data on Derivatization Optimization
Optimizing derivatization conditions is critical for achieving reproducible and accurate quantitative results. The following table provides a representative example of how different parameters can affect the derivatization efficiency, measured by the relative response factor (RRF) of the analyte to an internal standard. While this data is based on the optimization of a similar class of compounds (benzodiazepines with hydroxyl groups), the principles are directly applicable to this compound metabolites.
| Parameter | Condition 1 | RRF | Condition 2 | RRF | Condition 3 | RRF | Comment |
| Reagent Volume (BSTFA + 1% TMCS) | 25 µL | 0.85 | 50 µL | 1.20 | 100 µL | 1.22 | A sufficient excess of the silylating agent is necessary to drive the reaction to completion. |
| Reaction Temperature | 25°C (Room Temp) | 0.95 | 60°C | 1.15 | 80°C | 1.18 | Higher temperatures can increase the reaction rate, but may also lead to degradation of thermally labile compounds. |
| Reaction Time | 15 min | 0.90 | 30 min | 1.10 | 60 min | 1.12 | Reaction time should be sufficient for complete derivatization but not so long as to cause derivative degradation. |
Relative Response Factor (RRF) is calculated as (Peak Area of Analyte / Peak Area of Internal Standard). Higher RRF values indicate better derivatization efficiency. The values presented are illustrative.
Proposed Metabolic Pathway of this compound
The primary metabolic pathway for this compound in soil and biological systems involves oxidation of the sec-butyl and methyl groups. The following diagram illustrates a proposed pathway based on identified metabolites.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the GC analysis of this compound metabolites, from sample preparation to data analysis.
References
Method development for resolving Bromacil from structurally similar herbicides
This technical support center provides troubleshooting guidance and methodologies for the analytical resolution of Bromacil from structurally similar herbicides, such as Terbacil and Lenacil.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for separating this compound from similar uracil-based herbicides?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most frequently used technique for this purpose. It offers high resolution, sensitivity, and is suitable for the polar nature of uracil-based compounds.[1][2] Gas Chromatography (GC) is also a viable method, particularly for environmental samples, and is described in official methods such as those from the EPA.[3][4]
Q2: How do I choose the right HPLC column for resolving this compound and its analogs?
A2: A C18 column is the most common and effective choice for separating this compound, Terbacil, and other uracil herbicides.[5] These non-polar stationary phases provide good retention and separation for these moderately polar compounds under reversed-phase conditions. For challenging separations, experimenting with columns that have different carbon loads or end-capping can provide alternative selectivity.
Q3: What detection method is most suitable for this compound analysis?
A3: For HPLC, UV detection is highly effective as uracil-based structures have a strong chromophore. A detection wavelength around 220-230 nm is commonly used. For GC analysis, a halogen-sensitive detector like a Hall 700A or a Nitrogen-Phosphorus Detector (NPD) is recommended for selectivity and sensitivity. Gas Chromatography-Mass Spectrometry (GC/MS) can also be used for definitive identification and quantification.
Q4: Is sample derivatization necessary for analyzing this compound?
A4: Derivatization is generally not required for HPLC-UV analysis. For GC analysis of this compound and Terbacil parent compounds, derivatization is also not necessary. However, when analyzing for certain metabolites, silyl derivatives may be formed to improve volatility and chromatographic performance.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound from structurally similar herbicides.
Problem: Poor peak resolution or co-elution of this compound and Terbacil.
-
Possible Cause 1: Incorrect mobile phase composition. The organic-to-aqueous ratio is critical for achieving separation. An improper pH can also affect peak shape and selectivity for ionizable compounds.
-
Solution:
-
Adjust Organic Modifier: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower organic content generally increases retention and can improve the resolution between closely eluting peaks.
-
Optimize pH: Adjust the mobile phase pH. For uracil-based compounds, a slightly acidic mobile phase (e.g., pH 3-4) using a buffer like phosphate or acetate can ensure consistent ionization and improve peak shape.
-
Change Organic Modifier: If acetonitrile does not provide adequate resolution, switch to methanol or a ternary mixture (e.g., acetonitrile/methanol/water), as this can significantly alter selectivity.
-
-
Possible Cause 2: Column degradation or inefficiency. Over time, columns can lose their resolving power due to contamination or loss of the bonded phase.
-
Solution:
-
Flush the Column: Clean the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities in the sample, extending its lifetime.
-
Replace the Column: If flushing does not restore performance, the column may be permanently damaged and should be replaced.
-
Problem: this compound peak is tailing.
-
Possible Cause 1: Secondary interactions with the stationary phase. Active silanol groups on the silica backbone of the column can interact with basic sites on the analyte, causing peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Decrease the mobile phase pH (e.g., to pH < 3) to suppress the ionization of silanol groups.
-
Add a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping have fewer active silanols and are less prone to causing peak tailing.
-
-
Possible Cause 2: Column overload. Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Dilute the Sample: Prepare a more dilute sample and inject the original volume.
-
Problem: Unstable retention times.
-
Possible Cause 1: Leaks in the HPLC system. Even small leaks in fittings, pump seals, or the injector can cause pressure fluctuations and lead to shifting retention times.
-
Solution: Systematically check all fittings for signs of leaks (e.g., salt buildup) and tighten or replace them as needed. Check pump seals for wear.
-
Possible Cause 2: Inadequately prepared mobile phase. Dissolved gas in the mobile phase can form bubbles in the pump, causing flow rate instability. Changes in mobile phase composition over time can also cause drift.
-
Solution:
-
Degas the Mobile Phase: Degas the mobile phase daily using an inline degasser, sonication, or vacuum filtration.
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the proportioning valves are working correctly. If preparing manually, ensure accurate measurement and thorough mixing.
-
-
Possible Cause 3: Column temperature fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30°C or 35°C) for the analytical column.
Data Presentation: Method Parameters
The tables below summarize starting conditions for HPLC and GC methods suitable for this compound analysis.
Table 1: Recommended Starting Conditions for RP-HPLC Method
| Parameter | Recommended Setting |
|---|---|
| Column | C18 (e.g., Qualisil BDS, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Approx. Retention Time | this compound: ~3.6 minutes |
Table 2: Example Conditions for GC Method
| Parameter | Recommended Setting |
|---|---|
| Column | 2' x 2mm I.D. Pyrex with 10% SP-2250 on 100-120 Supelcoport |
| Detector | Hall 700A (halogen mode) or Nitrogen-Phosphorus Detector (NPD) |
| Sample Preparation | Chloroform extraction, liquid-liquid partitioning cleanup |
| Derivatization | Not necessary for the parent compound |
Experimental Protocols
Protocol: RP-HPLC Method for the Quantification of this compound
This protocol is based on a validated method for separating this compound from other herbicides.
1. Instrumentation and Reagents
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HPLC system with a UV detector, pump, autosampler, and column oven.
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C18 analytical column (250 x 4.6 mm, 5 µm particle size).
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Analytical balance, volumetric flasks, and pipettes.
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HPLC-grade acetonitrile and water.
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This compound analytical standard.
2. Preparation of Mobile Phase
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Measure 800 mL of HPLC-grade acetonitrile and 200 mL of HPLC-grade water.
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Combine them in a suitable reservoir, mix thoroughly, and degas for 15 minutes using sonication or an equivalent method. This creates an 80:20 (v/v) mobile phase.
3. Preparation of Standard Stock Solution (100 mg/L)
-
Accurately weigh 10.0 mg of the this compound analytical standard.
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Transfer it into a 100 mL volumetric flask.
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Dissolve and bring to volume with the mobile phase. This solution should be stored under refrigeration.
4. Preparation of Calibration Standards
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Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 mg/L) by performing serial dilutions of the stock solution with the mobile phase.
5. Sample Preparation
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For formulation analysis, accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
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For environmental samples (soil, water), an appropriate extraction and cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, is required prior to analysis.
-
Filter all final solutions through a 0.45 µm syringe filter before injection.
6. Chromatographic Analysis
-
Set up the HPLC system according to the parameters in Table 1.
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Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
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Inject the calibration standards, followed by the samples.
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Construct a calibration curve by plotting peak area against concentration and determine the concentration of this compound in the samples using linear regression.
Mandatory Visualizations
Method Development Workflow
Caption: A general workflow for developing an HPLC method for separating structurally similar compounds.
Troubleshooting Poor Peak Resolution
Caption: A decision tree for troubleshooting and improving poor peak resolution in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical method development of this compound + Terbuthylazine pesticide (combination) formulation by Reverse Phase High-Performance Liquid Chromatography (R–HPLC) | Semantic Scholar [semanticscholar.org]
- 3. epa.gov [epa.gov]
- 4. rsc.org [rsc.org]
- 5. ijariit.com [ijariit.com]
Validation & Comparative
A Comparative Environmental Risk Assessment: Bromacil vs. Triazine Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental risk profiles of Bromacil, a uracil-based herbicide, and triazine herbicides, a class of widely used agricultural chemicals including atrazine and simazine. The following sections detail their environmental fate, ecotoxicological effects, and mechanisms of action, supported by quantitative data and experimental protocols.
Executive Summary
This compound and triazine herbicides are both potent inhibitors of photosynthesis, a common mode of action for many herbicides.[1][2] However, their chemical structures lead to differences in their environmental behavior and toxicological profiles. This guide aims to provide a comparative analysis to inform environmental risk assessments and guide the selection of appropriate herbicides for specific applications.
Mechanism of Action: Inhibition of Photosynthesis
Both this compound and triazine herbicides exert their herbicidal effects by disrupting the photosynthetic electron transport chain in plants.[3][4] Specifically, they inhibit Photosystem II (PSII) by binding to the D1 protein, which is crucial for the transfer of electrons.[5] This blockage halts the production of ATP and NADPH, essential energy carriers, ultimately leading to plant death.
Figure 1: Simplified diagram of Photosystem II inhibition by this compound and triazine herbicides.
Environmental Fate Comparison
The environmental persistence and mobility of herbicides are critical factors in assessing their potential for off-target effects. The following table summarizes key environmental fate parameters for this compound, Atrazine, and Simazine.
| Parameter | This compound | Atrazine | Simazine |
| Soil Half-life (DT₅₀, days) | 60 - 240 | 13 - 60 | ~60 |
| Soil Organic Carbon Partition Coefficient (Koc, mL/g) | 32 | 100 | 130 |
| Water Solubility (mg/L at 20-25°C) | 815 | 33 | 3.5 |
| Groundwater Ubiquity Score (GUS) | 3.1 (High Leaching Potential) | 2.0 - 3.0 (Moderate Leaching Potential) | 2.0 - 3.0 (Moderate Leaching Potential) |
Key Observations:
-
Persistence: this compound can be more persistent in the soil than atrazine and simazine under certain conditions.
-
Mobility: this compound's lower Koc value and higher water solubility indicate a greater potential for leaching into groundwater compared to atrazine and simazine. The Groundwater Ubiquity Score (GUS) further supports this, classifying this compound as having a high leaching potential.
Ecotoxicity Comparison
The toxicity of herbicides to non-target organisms is a primary concern in environmental risk assessment. The following table presents a comparison of the acute toxicity of this compound, Atrazine, and Simazine to various aquatic and terrestrial organisms.
| Organism | Endpoint | This compound | Atrazine | Simazine |
| Fish (e.g., Rainbow Trout) | 96-hr LC₅₀ (mg/L) | 36 - 75 | 4.5 - 16 | 5.5 |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC₅₀ (mg/L) | 123 | 6.9 | 1.1 |
| Aquatic Plant (Vallisneria americana) | 13-day EC₅₀ (mg/L) | 0.032 - 0.043 | - | 0.067 - 0.154 |
| Algae (e.g., Selenastrum capricornutum) | 96-hr EC₅₀ (µg/L) | 33 | 43 - 49 | 100 |
| Bird (e.g., Bobwhite Quail) | Oral LD₅₀ (mg/kg) | >2250 | 940 | >5000 |
Key Observations:
-
Aquatic Plants and Algae: Both this compound and triazine herbicides are highly toxic to non-target aquatic plants and algae, which is expected given their mode of action.
-
Fish and Invertebrates: Triazine herbicides, particularly atrazine and simazine, generally exhibit higher acute toxicity to fish and aquatic invertebrates compared to this compound.
-
Birds: Both this compound and the tested triazines show low acute toxicity to birds.
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Soil Sorption/Desorption (OECD Guideline 106)
This test determines the adsorption and desorption potential of a chemical in soil, which is crucial for assessing its mobility.
Figure 2: Workflow for OECD Guideline 106 - Soil Adsorption/Desorption.
Methodology: The batch equilibrium method is the standard approach. A known mass of soil is equilibrated with a solution containing the test substance. After a defined period of shaking, the solid and liquid phases are separated by centrifugation, and the concentration of the substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration. This is typically performed with multiple soil types and a range of concentrations to determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Aquatic Toxicity Testing
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
Methodology: Young Daphnia magna (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours. The results are used to calculate the median effective concentration (EC₅₀), the concentration at which 50% of the daphnids are immobilized.
Fish Acute Toxicity Test (OECD Guideline 203)
This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish.
Methodology: Fish are exposed to the test substance in a series of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The data are then used to determine the median lethal concentration (LC₅₀), which is the concentration that is lethal to 50% of the test fish population.
Figure 3: General workflow for aquatic toxicity testing (OECD 202 & 203).
Conclusion
This comparative guide highlights the key differences in the environmental risk profiles of this compound and triazine herbicides. While both share a common mechanism of action, their environmental fate and ecotoxicity profiles diverge. This compound exhibits a higher potential for groundwater contamination due to its greater mobility in soil. Conversely, triazine herbicides like atrazine and simazine generally show higher acute toxicity to aquatic fauna. This information is critical for making informed decisions regarding herbicide selection, application rates, and management practices to minimize environmental impact. Researchers and professionals are encouraged to consider these factors in the context of specific environmental settings and regulatory requirements.
References
Cost-benefit analysis of Bromacil versus mechanical weed control for non-crop areas
A comprehensive cost-benefit analysis reveals the economic and environmental trade-offs between chemical and mechanical strategies for vegetation management in non-crop environments. This guide provides researchers, scientists, and land management professionals with experimental data and detailed protocols to inform evidence-based decisions.
In the ongoing effort to manage unwanted vegetation in non-crop areas such as industrial sites, rights-of-way, and storage yards, two primary methods dominate the landscape: chemical control with herbicides like Bromacil and traditional mechanical methods. The choice between these approaches is a complex one, involving a careful weighing of short-term costs, long-term efficacy, labor inputs, and environmental consequences. This guide delves into a detailed cost-benefit analysis of this compound versus mechanical weed control, presenting quantitative data, experimental methodologies, and visual aids to facilitate a thorough comparison.
Executive Summary
This compound, a broad-spectrum residual herbicide, offers long-lasting pre-emergent and post-emergent control of a wide range of annual and perennial weeds and grasses.[1][2] Its primary mode of action is the inhibition of photosynthesis.[1] While often presenting a higher initial investment, chemical control with herbicides can be more cost-effective in the long run due to reduced labor and longer treatment cycles. Mechanical methods, such as mowing, provide an immediate solution for vegetation removal but often require more frequent application and can be more labor-intensive, leading to higher long-term costs. However, mechanical control avoids the direct introduction of chemicals into the environment, a significant consideration in sensitive areas.
Cost-Benefit Analysis: A Quantitative Comparison
The economic viability of any weed control program is a critical factor in the decision-making process. The following tables summarize the available quantitative data, comparing the costs and efficacy of this compound application with mechanical weed control.
Table 1: Cost Comparison of this compound Application vs. Mechanical Mowing (Per Acre)
| Cost Component | This compound Application | Mechanical Mowing | Notes |
| Initial Treatment Cost | $50 - $200+ | $50 - $150 | This compound costs can vary based on the formulation and application rate. Mowing costs are influenced by terrain, accessibility, and labor rates.[3][4] |
| Herbicide Material Cost | $28.57 (Broadcast) - $101.63 (Spot Treatment) | N/A | Herbicide costs can be a significant portion of the initial expense. |
| Labor Cost | Lower (fewer applications) | Higher (more frequent applications) | Mechanical weeding can be labor-intensive, with costs being a major factor. |
| Equipment Cost | Sprayers (hand-held, backpack, or vehicle-mounted) | Mowers, trimmers, brush cutters | Mechanical methods often require a larger initial investment in heavy machinery. |
| Long-Term Cost (5-Year Projection) | Generally Lower | Generally Higher | The longer efficacy of this compound reduces the need for frequent retreatments, leading to long-term savings. |
Table 2: Efficacy and Labor Comparison
| Parameter | This compound | Mechanical Mowing | Notes |
| Weed Control Efficacy | High (Broad-spectrum, residual control) | Variable (dependent on frequency and weed type) | This compound provides longer-lasting control of a wider range of weeds. Mowing is less effective against perennial weeds with extensive root systems. |
| Duration of Control | Months to over a year | Weeks to months | The residual activity of this compound provides extended weed suppression. |
| Labor Hours per Acre | Low | High | Mechanical methods are significantly more labor-intensive per treatment cycle. |
| Optimal Application Conditions | Moist soil for root uptake | Dry conditions for safe and efficient operation | This compound's effectiveness is enhanced by rainfall or irrigation after application to move it into the root zone. |
Environmental and Social Cost Considerations
A comprehensive cost-benefit analysis extends beyond direct economic costs to include environmental and social externalities.
Table 3: Environmental and Social Impact Comparison
| Impact Category | This compound | Mechanical Weed Control | Notes |
| Greenhouse Gas Emissions | Lower (fewer vehicle passes) | Higher (frequent use of fossil fuel-powered equipment) | The carbon footprint of mechanical weeding is primarily from fuel consumption. Herbicide production also has a carbon footprint. |
| Soil Health | Potential for soil and groundwater contamination. | Can lead to soil compaction and erosion. | This compound is persistent in soil and has the potential to leach into groundwater. |
| Non-Target Species Impact | Risk of harm to non-target plants and aquatic life. | Minimal direct impact on non-target organisms. | Herbicide drift and runoff can have unintended consequences on the surrounding ecosystem. |
| Worker Safety | Exposure to chemicals requires personal protective equipment. | Physical risks associated with machinery operation. | Both methods present distinct occupational hazards. |
| Public Perception | Often negative due to concerns about chemical use. | Generally more positive. | Public opinion can be a significant factor in the selection of weed control methods. |
Experimental Protocols
To ensure the validity and reproducibility of comparative studies, a well-defined experimental protocol is essential. The following outlines a general methodology for a field trial comparing the efficacy and cost-effectiveness of this compound and mechanical weed control.
Objective: To compare the efficacy, cost, and environmental impact of this compound and mechanical weed control for non-crop area vegetation management.
Experimental Design:
-
Site Selection: Choose a non-crop area (e.g., industrial site, roadside) with a uniform weed population. The site should be divided into plots of equal size, with a buffer zone between plots to prevent treatment interference.
-
Treatments:
-
Control Group: No weed control treatment.
-
This compound Treatment Group: Application of this compound at the manufacturer's recommended rate for the target weed species and site conditions.
-
Mechanical Treatment Group: Mowing or another appropriate mechanical method at a frequency determined by weed growth.
-
-
Replication: Each treatment should be replicated at least three times in a randomized block design to account for site variability.
-
Data Collection:
-
Efficacy: Assess weed density and biomass at regular intervals (e.g., monthly) using quadrats. Visual ratings of weed control can also be recorded.
-
Cost: Track all costs associated with each treatment, including materials, labor (hours and wages), and equipment (purchase price, maintenance, and fuel).
-
Environmental Impact: Collect soil and water samples to monitor for this compound residues. Measure fuel consumption for mechanical equipment to estimate carbon emissions.
-
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to determine significant differences in weed control efficacy between treatments. Calculate the total cost per acre for each treatment over the duration of the study.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a logical workflow for selecting a weed control method.
Conclusion
The decision between this compound and mechanical weed control for non-crop areas is not a one-size-fits-all scenario. This compound offers a highly effective and often more cost-efficient long-term solution, particularly for large, inaccessible areas with persistent weed problems. However, its potential for environmental contamination necessitates careful consideration of site characteristics and adherence to application guidelines. Mechanical methods, while typically more expensive and labor-intensive over time, provide a non-chemical alternative that may be preferable in environmentally sensitive areas or where public perception is a major concern.
Ultimately, an integrated vegetation management (IVM) approach, which may include a combination of both chemical and mechanical methods, is often the most effective and sustainable strategy. By carefully evaluating the quantitative data, understanding the experimental protocols, and considering the broader environmental and social costs, professionals can make informed decisions that balance efficacy, cost, and stewardship of the land.
References
Head-to-Head Comparison of Bromacil and Glyphosate for Non-Selective Vegetation Management
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of non-selective vegetation management, both bromacil and glyphosate stand out as effective herbicides. However, their distinct mechanisms of action, application methods, and environmental profiles necessitate a detailed comparison to guide appropriate selection for specific research and large-scale applications. This guide provides an objective, data-driven comparison of this compound and glyphosate, summarizing their performance based on available experimental data.
Executive Summary
This compound, a substituted uracil herbicide, acts as a soil-applied, pre-emergent and early post-emergent herbicide with long residual activity. It is primarily taken up by the roots and inhibits photosynthesis. In contrast, glyphosate is a foliar-applied, post-emergent herbicide with no soil activity, which is absorbed through the leaves and inhibits an essential enzyme in the shikimate pathway. The choice between these two herbicides depends on the desired speed of action, length of control, and the context of the application, including the potential for off-target effects.
Mechanism of Action
This compound: Inhibition of Photosynthesis at Photosystem II
This compound disrupts the photosynthetic electron transport chain in plants.[1] It specifically binds to the D1 protein within photosystem II (PSII), blocking the flow of electrons.[1] This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, which are vital for carbon fixation. The ultimate result is plant death due to the inability to produce energy through photosynthesis.[1]
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate's mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[2] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[2] By blocking this pathway, glyphosate prevents the production of these vital amino acids, leading to a systemic failure in protein synthesis and ultimately, plant death.
Performance and Efficacy: A Quantitative Comparison
Experimental data from a study comparing various herbicide options for maintaining bare ground under guardrails provides a direct comparison of the efficacy of this compound (as Hyvar X) and glyphosate (as Roundup ProMax). The study measured the percentage of bare ground at different intervals after treatment (DAT).
| Herbicide Treatment | Rate | 40 DAT (%) | 85 DAT (%) | 160 DAT (%) |
| Glyphosate (Roundup ProMax) | 1.5 lb ae/A | 98 | 85 | 68 |
| This compound (Hyvar X) + Glyphosate | 8.0 lb/A + 1.5 lb ae/A | 99 | 98 | 95 |
| Untreated Control | - | 0 | 0 | 0 |
Table 1: Comparison of the percentage of bare ground achieved with glyphosate alone versus a treatment including this compound under guardrail conditions. Data is adapted from a study by a university weed science program.
The data indicates that while glyphosate alone provides high initial control, its efficacy diminishes over time. The combination of this compound with glyphosate, however, provides excellent and sustained vegetation control throughout the 160-day observation period. This highlights this compound's residual activity in maintaining a vegetation-free area.
Experimental Protocols
A generalized experimental protocol for comparing the efficacy of soil-applied herbicides like this compound and foliar-applied herbicides like glyphosate for non-selective vegetation management is outlined below. This protocol is based on established guidelines for herbicide efficacy trials.
1. Experimental Design:
-
Plot Establishment: Establish experimental plots in a non-crop area with a uniform and diverse weed population. Plot sizes should be standardized, for example, 10m x 10m, with a buffer zone of at least 1m between plots to prevent spray drift or lateral herbicide movement in the soil.
-
Replication: Each treatment should be replicated at least four times in a randomized complete block design to account for field variability.
-
Treatments:
-
Untreated Control
-
This compound at a low application rate
-
This compound at a high application rate
-
Glyphosate at a low application rate
-
Glyphosate at a high application rate
-
Tank mix of this compound and Glyphosate
-
2. Herbicide Application:
-
This compound (Soil-Applied): Apply as a broadcast spray to the soil surface. To ensure activation, application should be followed by rainfall or irrigation (approximately 1-2 cm) within two weeks.
-
Glyphosate (Foliar-Applied): Apply as a broadcast spray directly to the foliage of actively growing weeds. Applications should be made on a calm day to minimize drift. A non-ionic surfactant should be added to the spray solution as per the product label to enhance foliar uptake.
3. Data Collection:
-
Visual Weed Control Ratings: Assess the percentage of weed control visually at set intervals (e.g., 15, 30, 60, 90, and 120 days after treatment) using a scale of 0% (no control) to 100% (complete control).
-
Weed Biomass: At the end of the trial, harvest the above-ground weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record the dry weight per unit area.
-
Species Composition: Identify and record the weed species present in each plot at each assessment to determine the spectrum of control for each herbicide.
4. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and glyphosate, as well as a typical experimental workflow for their comparison.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Glyphosate.
Caption: Experimental Workflow for Herbicide Comparison.
Conclusion
Both this compound and glyphosate are highly effective non-selective herbicides, but their optimal use cases differ significantly. This compound, with its soil-residual activity, is well-suited for long-term vegetation control in non-crop areas where bare ground is desired. Glyphosate, a foliar-applied herbicide, provides excellent post-emergence control of a broad spectrum of weeds but lacks residual activity. The combination of both herbicides, as demonstrated by experimental data, can provide both rapid burndown and extended control. Researchers and professionals in drug development should consider these distinct characteristics, along with the specific objectives of their vegetation management program, to make an informed decision.
References
Validating the Phytotoxicity of Bromacil on a Panel of Sensitive Crop Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phytotoxicity of the herbicide Bromacil on a selection of sensitive crop species. Experimental data is presented to support the findings, alongside detailed methodologies for key experiments to enable replication and further research. This document is intended to serve as a valuable resource for researchers in the fields of agriculture, environmental science, and herbicide development.
Comparative Phytotoxicity Data
The following tables summarize the quantitative data on the phytotoxicity of this compound and other common herbicides on various crop species. The data is presented as the EC50, which is the effective concentration of the herbicide that causes a 50% reduction in a specific growth parameter (e.g., biomass). Lower EC50 values indicate higher phytotoxicity.
Table 1: Comparative Phytotoxicity (EC50 in mg/kg soil) of this compound and Other Herbicides on Wheat and Melon
| Herbicide | Wheat (Triticum spp.) | Melon (Citrullus lanatus) |
| This compound | 3.08 | 4.77 |
| Diuron | 1.83 | 1.64 |
| Alachlor | 3.91 | 11.37 |
Data sourced from El-Nahhal et al., 2015.[1]
Table 2: Phytotoxicity of this compound on Oat Root Elongation
| This compound Concentration (M) | Inhibition of Root Elongation (%) |
| 10⁻⁶ | Noticeable Inhibition |
| 10⁻⁵ | Significant Inhibition |
| 10⁻⁴ | Severe Inhibition |
| 10⁻³ | Complete Inhibition |
Data interpreted from Ashton and Crafts, 1973, which noted that this compound at these concentrations inhibited oat root elongation.
Table 3: Comparative Phytotoxicity (EC50 for Shoot Dry Weight in mg/kg soil) of Atrazine on Various Cereal and Legume Crops
| Crop Species | Atrazine EC50 (mg/kg soil) |
| Wheat | > 0.15 |
| Barley | > 0.15 |
| Oat | > 0.15 |
| Lucerne | 0.01 |
| Lentil | Not specified, but highly sensitive |
Data indicates that legumes are generally more sensitive to atrazine than cereals.[2][3] A 55% reduction in shoot dry weight was observed in wheat, barley, and oat at the lowest tested atrazine concentration of 0.15 mg/kg soil.[2]
Experimental Protocols
The following is a detailed methodology for a laboratory-based bioassay to assess the phytotoxicity of this compound on a panel of sensitive crop species. This protocol is synthesized from established herbicide bioassay procedures and aligns with the principles of the OECD Guidelines for the Testing of Chemicals, specifically Test Guideline 208 (Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test).
Objective
To determine the effective concentration of this compound that causes a 50% reduction (EC50) in seedling emergence, root elongation, shoot elongation, and biomass of selected crop species.
Materials
-
Technical grade this compound (analytical standard)
-
Seeds of sensitive crop species (e.g., wheat, corn, soybean, oat, melon)
-
Standard artificial soil (e.g., OECD artificial soil)
-
Acetone (analytical grade)
-
Distilled or deionized water
-
Petri dishes or germination pots
-
Growth chamber with controlled temperature, light, and humidity
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ruler or caliper
-
Drying oven
Experimental Workflow
Caption: Experimental workflow for phytotoxicity assessment.
Detailed Procedure
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound by dissolving a known amount of technical grade this compound in a minimal amount of acetone and then diluting with distilled water to a final concentration.
-
Perform serial dilutions of the stock solution to obtain a range of treatment concentrations. A geometric series of concentrations is recommended. A negative control (no this compound) and a solvent control (acetone in water) should be included.
-
-
Preparation of Experimental Units:
-
For germination and early seedling growth tests, use petri dishes lined with filter paper or germination pots filled with a standard artificial soil.
-
For each crop species, prepare a sufficient number of replicates for each treatment concentration and control (e.g., 3-5 replicates).
-
-
Seed Sowing and Treatment Application:
-
Place a predetermined number of seeds of a single crop species evenly on the filter paper or in the soil of each experimental unit.
-
Apply a fixed volume of the respective this compound solution or control solution to each experimental unit.
-
-
Incubation:
-
Place the experimental units in a growth chamber with controlled conditions suitable for the specific crop species being tested (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, specific light intensity, and humidity).
-
-
Data Collection:
-
Germination Rate: Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged.
-
Root and Shoot Length: At the end of the experimental period, carefully remove the seedlings and measure the length of the primary root and shoot of each seedling.
-
Biomass: Separate the shoots and roots, place them in pre-weighed containers, and dry them in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of germination, and the average root length, shoot length, and biomass for each treatment and control group.
-
Use a suitable statistical software to perform a dose-response analysis (e.g., probit or logit analysis) to determine the EC50 values for each parameter and each crop species.
-
Signaling Pathway of this compound Action
This compound is a member of the uracil family of herbicides and acts as a potent inhibitor of photosynthesis.[4] Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).
Caption: Inhibition of Photosystem II by this compound.
This compound competes with plastoquinone (PQ) for the QB binding site on the D1 protein within the Photosystem II complex. This binding blocks the electron flow from QA to QB, interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to the accumulation of highly reactive molecules, such as triplet chlorophyll and singlet oxygen (Reactive Oxygen Species - ROS), which cause oxidative damage to cellular components, including lipids and proteins. This ultimately results in the disruption of cell membrane integrity, leading to chlorosis, necrosis, and plant death.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Response of Soybean Cultivars to Bentazon, Bromoxynil, Chloroxuron, and 2,4-DB | Weed Science | Cambridge Core [cambridge.org]
- 3. Toxicity of herbicides post emergents at maize crop initial phase - Advances in Weed Science [awsjournal.org]
- 4. pjoes.com [pjoes.com]
Comparative Efficacy of Bromacil and Glufosinate on Non-Target Soil Microorganisms: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impacts of two widely used herbicides, Bromacil and Glufosinate, on non-target soil microbial communities. The information presented is collated from various scientific studies to offer a comprehensive overview of their effects on microbial biomass, enzyme activity, and community structure.
Executive Summary
This compound and Glufosinate are broad-spectrum herbicides that can have significant, yet distinct, impacts on the delicate ecosystem of soil microorganisms. While both can alter microbial populations and their functions, the nature and extent of these effects differ. This compound appears to have a more prolonged and direct inhibitory effect on microbial biomass. In contrast, Glufosinate's impact is often dose-dependent and can lead to shifts in the microbial community composition, favoring tolerant species. This guide synthesizes available quantitative data, details experimental methodologies for assessing these impacts, and visualizes the known mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and Glufosinate on various soil microbial parameters as reported in scientific literature. It is important to note that the data is compiled from different studies with varying experimental conditions, which should be considered when making direct comparisons.
Table 1: Effect on Soil Microbial Biomass
| Herbicide | Parameter | Concentration/Dosage | % Change/Value | Duration | Soil Type | Reference |
| This compound | Microbial Biomass | Not Specified | Significant reduction | Up to 11 months | Not Specified | [1] |
| This compound (as Bromoxynil) | Microbial Biomass Carbon (MBC) | 0.09 - 0.24 mg/kg | 131 - 457 µg/g (contaminated) vs. 187 - 573 µg/g (uncontaminated) | Long-term exposure | Not Specified | [2] |
| This compound (as Bromoxynil) | Microbial Biomass Nitrogen (MBN) | 0.09 - 0.24 mg/kg | 1.22 - 13.1 µg/g (contaminated) vs. 1.70 - 14.4 µg/g (uncontaminated) | Long-term exposure | Not Specified | [2] |
| This compound (as Bromoxynil) | Microbial Biomass Phosphorus (MBP) | 0.09 - 0.24 mg/kg | 0.59 - 3.70 µg/g (contaminated) vs. 0.72 - 4.12 µg/g (uncontaminated) | Long-term exposure | Not Specified | [2] |
| Glufosinate | Microbial Biomass | Not Specified | No significant effect | 60 days | Not Specified | [3] |
| Glufosinate | Species Richness and Evenness | 43 and 86 fl. oz./A | Decreased | 30 days | Not Specified |
Table 2: Effect on Soil Microbial Populations
| Herbicide | Parameter | Concentration/Dosage | % Change/Value | Duration | Soil Type | Reference |
| This compound (as Bromoxynil) | Bacterial Population | 0.09 - 0.24 mg/kg | 0.67 - 1.84x10⁸ cfu/g (contaminated) vs. 0.87 - 2.37x10⁸ cfu/g (uncontaminated) | Long-term exposure | Not Specified | |
| Glufosinate | Total Colony Forming Units (CFU) | Not Specified | 2.78 x 10⁶ CFU/g | 77 days | Vineyard soil | |
| Glufosinate | Total Bacterial Counts | Not Specified | Average 260% higher than mechanical weeding (not statistically significant) | 77 days | Vineyard soil |
Table 3: Effect on Soil Enzyme Activities
| Herbicide | Enzyme | Concentration/Dosage | % Change/Value | Duration | Soil Type | Reference |
| This compound | General Enzyme Activity | Low to medium concentrations | Effect lasted up to 60 days | 60 days | Not Specified | |
| Glufosinate | Dehydrogenase Activity | Not Specified | No significant effect | Not Specified | Not Specified | |
| Glufosinate | Urease Activity | Not Specified | No significant effect | Not Specified | Not Specified | |
| Glufosinate | β-glucosidase Activity | Not Specified | No significant effect | 60 days | Not Specified | |
| Glufosinate | Fluorescein Diacetate (FDA) Hydrolysis | Not Specified | No significant effect | 60 days | Not Specified |
Experimental Protocols
This section outlines the general methodologies employed in the studies cited for assessing the impact of this compound and Glufosinate on soil microorganisms.
Soil Sample Collection and Preparation
-
Sampling Depth: Soil samples are typically collected from the top layer of the soil, often ranging from 0-10 cm or 0-20 cm, where microbial activity is highest and herbicide concentration is expected to be greatest.
-
Sample Processing: Upon collection, soil samples are sieved (e.g., through a 2 mm mesh) to remove stones, roots, and large organic debris. The sieved soil is then homogenized before being used in various assays.
Herbicide Application in Microcosm Studies
-
Herbicide Concentration: Herbicides are applied to soil samples at concentrations relevant to field application rates. In some studies, multiple concentrations (e.g., recommended rate, 10x, and 100x the recommended rate) are used to assess dose-dependent effects.
-
Incubation: Treated soil samples are typically incubated under controlled laboratory conditions (e.g., specific temperature and moisture levels) for a defined period, with subsamples taken at various time points for analysis.
Measurement of Microbial Biomass
-
Chloroform Fumigation-Extraction Method: This is a widely used method to estimate microbial biomass carbon (MBC), nitrogen (MBN), and phosphorus (MBP). The method involves fumigating a soil sample with chloroform to lyse microbial cells, followed by extraction of the released cellular components. A parallel non-fumigated sample serves as a control.
Enumeration of Microbial Populations
-
Colony Forming Units (CFU): This traditional method involves serial dilution of soil samples and plating on various selective and non-selective agar media to enumerate different microbial groups (e.g., bacteria, fungi, actinomycetes).
-
High-Throughput Sequencing: Modern techniques like 16S rRNA gene sequencing for bacteria and archaea, and ITS sequencing for fungi, are used to analyze the diversity and composition of the entire microbial community.
Soil Enzyme Activity Assays
-
Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenase enzymes, which are indicative of overall microbial respiratory activity. It often involves the reduction of a tetrazolium salt (e.g., TTC or INT) to a colored formazan, which is then quantified spectrophotometrically.
-
Urease and Phosphatase Activities: These assays measure the activity of enzymes involved in nitrogen (urease) and phosphorus (phosphatase) cycling. The activity is determined by quantifying the release of ammonia from urea or phosphate from an organic phosphate substrate, respectively.
-
Fluorescein Diacetate (FDA) Hydrolysis: This assay provides a general measure of microbial hydrolytic activity, as FDA is hydrolyzed by a range of enzymes including proteases, lipases, and esterases. The fluorescent product, fluorescein, is measured to determine enzyme activity.
Visualization of Mechanisms and Workflows
Herbicide Mode of Action and Potential Microbial Impact
Caption: Mechanisms of this compound and Glufosinate on target plants and non-target soil microorganisms.
Experimental Workflow for Assessing Herbicide Impact
Caption: General experimental workflow for studying the effects of herbicides on soil microorganisms.
Potential Microbial Signaling Alterations
Caption: Potential direct and indirect signaling pathways in soil microorganisms affected by herbicides.
Conclusion
The available data suggests that both this compound and Glufosinate can disrupt soil microbial communities, which are crucial for soil health and nutrient cycling. This compound may exert a more direct and lasting negative impact on the overall microbial biomass. Glufosinate's effects appear to be more nuanced, leading to shifts in community structure and having variable effects on enzyme activities, which can be dose-dependent.
References
Efficacy of Bromacil in tank mixtures with other herbicides for broad-spectrum weed control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bromacil when used in tank mixtures with other herbicides for broad-spectrum weed control. The information is compiled from various scientific studies and product labels to offer a detailed overview of performance, supported by available experimental data.
Executive Summary
This compound is a broad-spectrum herbicide effective for the control of annual and perennial weeds and brush. Its efficacy can be significantly enhanced by tank mixing with other herbicides. These combinations can broaden the spectrum of controlled weeds, provide longer residual control, and help manage herbicide resistance. This guide focuses on the comparative performance of this compound in tank mixtures with Diuron, Sulfometuron-methyl, and Glyphosate. While direct, side-by-side quantitative data for all combinations across a wide range of weed species is limited in publicly available literature, this guide synthesizes the most relevant findings to provide a clear comparison.
Comparative Efficacy of this compound Tank Mixtures
The following tables summarize the available data and recommended application rates for this compound and its tank mixtures.
Table 1: Comparison of Bare Ground Control Efficacy
| Herbicide Treatment | Active Ingredient(s) | Probability of Achieving 100% Bare Ground[1] |
| Industry Standard 1 | This compound + Diuron | 52% |
| Industry Standard 2 | Diuron + Imazapyr | 67% |
| Alternative Combination | Aminocyclopyrachlor + Chlorsulfuron + Indaziflam + Imazapyr | 88% |
This data is derived from a study on total vegetation control, where "bare ground" (BG) refers to the complete absence of vegetation. The probabilities were predicted based on field experiments at five sites in Colorado.[1]
Table 2: Recommended Application Rates for this compound Tank Mixtures
| Herbicide Combination | Product Application Rate per Acre | Active Ingredient Application Rate per Acre | Primary Application |
| This compound 80 | 6 - 15 lbs | 4.8 - 12 lbs this compound | Pre-emergent, residual control of annual and perennial weeds and brush.[2] |
| This compound 80 + Oust® XP | 6 - 15 lbs + 4 - 8 oz | 4.8 - 12 lbs this compound + 0.125 - 0.25 lbs Sulfometuron-methyl | Pre-emergent, for broader spectrum and extended residual control. |
| This compound/Diuron 40/40 | 6 - 16 lbs | 2.4 - 6.4 lbs this compound + 2.4 - 6.4 lbs Diuron | Pre-emergent, for control of a wide range of annual and perennial weeds and grasses. |
| This compound 80 + Glyphosate | Varies by target weeds | Varies by target weeds | Post-emergent control of existing vegetation, with residual control from this compound. |
Experimental Protocols
Detailed experimental protocols are crucial for interpreting efficacy data. The following are summaries of methodologies from cited research.
Total Vegetation Control Study Protocol
-
Objective: To identify effective herbicide tank-mix combinations for total vegetation control and to compare them with industry standards.
-
Experimental Design: A field experiment was conducted at five sites in Colorado using a randomized complete block design.
-
Treatments: 32 different herbicide treatment combinations were compared to two industry standards, one of which was a this compound and Diuron mixture.
-
Application: Herbicides were applied at two different timings: fall and spring.
-
Data Collection: The primary efficacy measure was the percentage of bare ground, assessed visually at various intervals after treatment.
-
Data Analysis: Probability modeling was used to predict the likelihood of achieving 97% or 100% bare ground for each treatment combination.
Guardrail Vegetation Control Study Protocol
-
Objective: To evaluate the efficacy of different herbicide options for bareground control under guardrails.
-
Experimental Design: The study was conducted at two locations in Kentucky in two different years, using a randomized complete block design with 13 treatments and 3 replications.
-
Plot Size: 6.5 ft by 12 ft.
-
Application: Treatments were applied at 25 gallons per acre. All treatments, except for the control, included glyphosate for post-emergence control.
-
Treatments Including this compound: One of the treatments utilized Hyvar (a this compound-containing product).
-
Data Collection: The percentage of bare ground was rated at different time intervals after treatment (e.g., 40, 85, and 160 days after treatment).
-
Data Analysis: The data was analyzed using Fisher's Protected LSD at a significance level of P < 0.05 to compare the means of the different treatments.
Herbicide Tank Mix Compatibility Jar Test
This test is a common practice to ensure the physical compatibility of herbicide mixtures before large-scale mixing.
-
Add Diluent: In a clear glass jar, add 1 pint of the carrier (water or liquid fertilizer) to be used for the spray solution.
-
Add Herbicides: Add the herbicides to the jar in the proper mixing order, one at a time, and shake well after each addition. The amount of each herbicide should be proportional to the intended application rate.
-
Observe: Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of precipitates, flakes, gels, or separation into layers.
-
Invert and Observe: Invert the jar 10 times and observe if the mixture is uniform. If any signs of incompatibility are present, the tank mixture should not be used.
Visualizations
Logical Relationship of this compound Tank Mixtures for Enhanced Weed Control
Caption: Interaction of this compound with tank mix partners for improved weed control.
Experimental Workflow for Herbicide Efficacy Trial
Caption: A typical workflow for a field trial evaluating herbicide efficacy.
Discussion
The available data, though not exhaustive in direct comparisons, strongly suggests that tank mixing this compound with other herbicides is a beneficial practice for achieving broad-spectrum and long-lasting weed control.
-
This compound + Diuron: This combination is recognized as an industry standard for total vegetation control. The two active ingredients are both photosystem II inhibitors, and their combination likely provides a wider range of weed control than either product used alone. The product label for this compound/Diuron 40/40 indicates control of a wide array of annual and perennial broadleaf weeds and grasses.
-
This compound + Sulfometuron-methyl: Product labels for this compound 80 explicitly recommend the addition of sulfometuron-methyl (Oust® or Oust® XP) to broaden the weed control spectrum and extend the period of control. This is a logical combination as this compound (a uracil) and sulfometuron-methyl (a sulfonylurea) have different modes of action, which can also be a strategy for managing herbicide-resistant weed populations.
-
This compound + Glyphosate: For situations where weeds are already present, tank mixing this compound with a post-emergent herbicide like glyphosate is recommended. Glyphosate provides the initial burndown of existing vegetation, while this compound offers long-lasting residual control to prevent new weed growth.
Conclusion
Tank mixing this compound with other herbicides such as Diuron, Sulfometuron-methyl, and Glyphosate is an effective strategy to enhance weed control efficacy. These combinations can provide a broader spectrum of control, longer residual activity, and a tool for herbicide resistance management. While more direct comparative studies with detailed quantitative data on a wider range of weed species would be beneficial, the existing research and product recommendations provide a strong basis for the use of these tank mixtures in non-crop and industrial vegetation management programs. Researchers and professionals should always consult product labels for specific application rates and conduct a jar test to ensure physical compatibility before application.
References
Validation of a predictive model for Bromacil leaching in different soil geologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various predictive models used to estimate the leaching potential of the herbicide Bromacil in different soil geologies. The performance of these models is evaluated based on supporting experimental data from peer-reviewed studies. This document is intended to assist researchers in selecting the most appropriate model for their specific soil and environmental conditions.
Performance of Predictive Models for this compound Leaching
The following table summarizes the performance of several commonly used predictive models for this compound leaching across different soil types. The models are compared based on their predictive accuracy and performance rankings as reported in various validation studies.
| Predictive Model | Soil Geology | Key Performance Indicators | Study Summary |
| LEACHM | Fine Sandy Loam, Silt Loam | Ranked highest in performance compared to HYDRUS-1D and GLEAMS.[1] | A study in New Zealand tested the models against field data for this compound leaching. LEACHM provided the best predictions of pesticide movement.[1] |
| HYDRUS-1D | Fine Sandy Loam, Silt Loam | Performed well, but was ranked second to LEACHM.[1] | The same New Zealand study found HYDRUS-1D to be a reliable model, though slightly less accurate than LEACHM under the tested conditions.[1] |
| GLEAMS | Fine Sandy Loam, Silt Loam | Ranked third in performance after LEACHM and HYDRUS-1D.[1] Computations are fast at the cost of accuracy. | While still providing useful predictions, GLEAMS was the least accurate of the three models in the New Zealand field trials. It is considered a faster but less precise option. |
| PRZM | Not specified in abstracts | Predicted solute breakthrough within a factor of two of measured breakthrough curves, performing better than GLEAMS. | A validation study comparing GLEAMS, PRZM, and LEACHM found that PRZM and LEACHM performed best in predicting pesticide transport in soil columns. |
| MACRO | Not specified in abstracts | A preferential flow model used in regulatory assessments for pesticide leaching. | MACRO is designed to simulate pesticide movement, accounting for preferential flow paths in the soil, which is a critical process for leaching. |
| Convection-Dispersion Equation (CDE) Models | Loamy Sand, Sandy Soil | Used to determine transport and sorption parameters from column breakthrough data. The Mobile-Immobile (MIM) model, a two-region CDE model, better quantified field-scale transport of this compound than a single-region CDE model. | Column experiments showed that this compound transport is retarded relative to bromide, with retardation increasing with lower water content and higher organic carbon content. Field-scale studies suggest that considering both mobile and immobile water regions in the soil improves prediction accuracy. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the validation results of predictive models. The following sections describe the common experimental setups used in the cited studies to generate data for model validation.
Soil Column Leaching Experiments
Soil column experiments are a standard method for studying pesticide leaching under controlled laboratory conditions.
-
Column Preparation: Stainless steel columns are packed with sieved soil to a specific bulk density. The soils used in various studies include loamy sand, sandy soil, and clay loam.
-
Pesticide and Tracer Application: A solution containing this compound and a conservative tracer (e.g., bromide) is applied to the surface of the soil columns.
-
Leaching Simulation: A steady-state flow of water is established through the columns to simulate rainfall or irrigation. The amount of leachate is collected at regular intervals.
-
Sample Analysis: The leachate is analyzed for the concentrations of this compound and the tracer to generate breakthrough curves. These curves show the concentration of the substances in the leachate over time.
Field Studies
Field studies provide validation data under real-world environmental conditions.
-
Site Selection: Study sites are chosen to represent specific soil geologies and agricultural practices. For instance, studies have been conducted on fine sandy loam and silt loam soils in New Zealand and on Oxisols under pineapple cultivation in Hawaii.
-
Pesticide Application: this compound is applied to the field plots at specified rates.
-
Sample Collection: Soil cores and porewater samples are collected at different depths and at various times after application. Suction cups can be used to collect porewater.
-
Data Analysis: The concentration of this compound in the soil and water samples is measured to determine its movement and persistence in the soil profile. This data is then compared with the predictions of the models being validated.
Visualizing the Validation Workflow and Influencing Factors
The following diagrams, generated using Graphviz, illustrate the logical workflow of validating a predictive model for this compound leaching and the key factors influencing the process.
Caption: Workflow for the validation of this compound leaching models.
Caption: Key factors influencing the leaching of this compound in soil.
References
A Comparative Analysis of the Non-Target Aquatic Impact of Bromacil and Alternative Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-target impacts of the herbicide Bromacil and its alternatives—Diuron, Glyphosate, Hexazinone, and Triclopyr—on aquatic ecosystems. The information presented is supported by experimental data to facilitate informed decisions in research and environmental risk assessment.
Executive Summary
The selection of herbicides for agricultural and non-crop applications necessitates a thorough understanding of their potential impact on non-target organisms, particularly within sensitive aquatic environments. This guide details the ecotoxicological profiles of this compound and four key alternatives, focusing on their effects on fish, aquatic invertebrates, and algae. The primary mechanism of action for this compound, Diuron, and Hexazinone is the inhibition of photosynthesis, while Glyphosate targets the shikimate pathway, and Triclopyr acts as a synthetic auxin. These differing modes of action result in varied toxicity profiles across aquatic species, which are summarized in the following sections.
Quantitative Ecotoxicity Data
The following tables summarize the acute toxicity of this compound and its alternatives to representative aquatic organisms. The data is presented as the median lethal concentration (LC50) for fish and aquatic invertebrates, and the median effective concentration (EC50) for algae, which represents the concentration causing a 50% reduction in growth or another observed endpoint.
Table 1: Acute Toxicity to Fish (96-hour LC50)
| Herbicide | Rainbow Trout (Oncorhynchus mykiss) (mg/L) | Bluegill Sunfish (Lepomis macrochirus) (mg/L) | Fathead Minnow (Pimephales promelas) (mg/L) |
| This compound | 56 - 75[1] | 71[1] | 182[1][2] |
| Diuron | 3.5[3] | - | - |
| Glyphosate | 28 | 25 | - |
| Hexazinone | 320 | 370 | 274 |
| Triclopyr | 117 | 148 | - |
Table 2: Acute Toxicity to Aquatic Invertebrates (48-hour LC50/EC50)
| Herbicide | Water Flea (Daphnia magna) (mg/L) |
| This compound | - |
| Diuron | 1.4 |
| Glyphosate | - |
| Hexazinone | 151 |
| Triclopyr | 1170 |
Table 3: Acute Toxicity to Algae (72-hour EC50)
| Herbicide | Green Algae (Selenastrum capricornutum) (mg/L) |
| This compound | - |
| Diuron | - |
| Glyphosate | 15.60 |
| Hexazinone | - |
| Triclopyr | - |
Mechanisms of Action and Signaling Pathways
The toxicity of these herbicides stems from their interference with critical biological pathways in aquatic organisms. The following diagrams illustrate the primary signaling pathways affected by each herbicide.
This compound, Diuron, and Hexazinone: Inhibition of Photosynthesis
This compound, Diuron, and Hexazinone are potent inhibitors of photosynthesis. They disrupt the electron transport chain in Photosystem II (PSII) by binding to the D1 protein, thereby blocking the flow of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB). This inhibition halts ATP and NADPH production, leading to oxidative stress and ultimately cell death in photosynthetic organisms like algae and aquatic plants.
Glyphosate: Inhibition of the Shikimate Pathway
Glyphosate's herbicidal activity is due to its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, algae, and some microorganisms. By blocking this pathway, glyphosate deprives the organism of essential building blocks for proteins and other vital compounds. This pathway is not present in animals, which is the basis for its selective toxicity.
Triclopyr: Synthetic Auxin Herbicide
Triclopyr is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates the expression of auxin-responsive genes, causing uncontrolled and disorganized plant growth, which ultimately leads to the death of susceptible plants.
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from standardized tests conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
General Experimental Workflow
The following diagram illustrates a typical workflow for an acute aquatic toxicity test.
Key Experimental Methodologies
-
Fish, Acute Toxicity Test (OECD 203 / EPA OCSPP 850.1075): This test evaluates the acute toxicity of a substance to fish.
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Fathead Minnow (Pimephales promelas).
-
Exposure Duration: Typically 96 hours.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.
-
Endpoint: The primary endpoint is mortality, from which the LC50 is calculated. Sub-lethal effects are also observed and recorded.
-
Test Validity Criteria: Control mortality must not exceed 10%. Dissolved oxygen and other water quality parameters must be maintained within specified limits.
-
-
Daphnia sp., Acute Immobilisation Test (OECD 202 / EPA OCSPP 850.1010): This test assesses the acute toxicity to aquatic invertebrates.
-
Test Organism: Daphnia magna (water flea) is the most commonly used species.
-
Exposure Duration: 48 hours.
-
Test Conditions: Daphnids (less than 24 hours old) are exposed to a series of test concentrations.
-
Endpoint: The endpoint is immobilization, defined as the inability to swim after gentle agitation. The EC50 is determined based on the number of immobilized daphnids.
-
Test Validity Criteria: Immobilization in the control group must not exceed 10%.
-
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201 / EPA OCSPP 850.5400): This test determines the effect of a substance on the growth of freshwater algae.
-
Test Organism: Commonly used species include Selenastrum capricornutum (now Raphidocelis subcapitata).
-
Exposure Duration: 72 hours.
-
Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance.
-
Endpoint: The primary endpoint is the inhibition of growth, measured by cell count, biomass, or a surrogate parameter like chlorophyll content. The EC50 for growth rate and yield is calculated.
-
Test Validity Criteria: The cell concentration in the control cultures must increase by a factor of at least 16 within 72 hours.
-
References
A side-by-side trial of Bromacil and alternative organic herbicides for weed suppression
For Researchers, Scientists, and Drug Development Professionals
The imperative to manage weed populations effectively in agricultural and non-crop settings has led to the widespread use of synthetic herbicides. Among these, bromacil has been a notable option for broad-spectrum weed control. However, growing interest in sustainable and environmentally benign practices has spurred the development and investigation of organic herbicides as viable alternatives. This guide provides a side-by-side comparison of this compound and select organic herbicides, supported by experimental data and detailed methodologies, to inform research and development in weed management.
Executive Summary
This guide delves into the efficacy and mechanisms of action of this compound, a potent inhibitor of photosynthesis, and contrasts it with several leading organic herbicides: pelargonic acid, acetic acid, d-limonene, and corn gluten meal. While this compound offers long-lasting, systemic control, organic alternatives typically act as contact herbicides with rapid, non-selective burn-down effects, necessitating more frequent application. The choice between these herbicides depends on the specific weed management context, considering factors such as desired speed of action, selectivity, environmental impact, and cost.
Herbicide Performance: A Quantitative Comparison
The following tables summarize the efficacy and key characteristics of this compound and the selected organic herbicides based on available research. It is important to note that direct, side-by-side field trial data comparing this compound with this specific suite of organic herbicides is limited. The data presented is a synthesis of findings from various studies.
| Herbicide | Type | Mechanism of Action | Efficacy | Persistence in Soil |
| This compound | Synthetic | Systemic; Photosynthesis inhibitor (Photosystem II)[1][2][3] | High; effective on a broad spectrum of annual and perennial weeds[4] | High; can persist for several months[4] |
| Pelargonic Acid | Organic | Contact; Disrupts cell membranes | High; rapid burn-down of young, actively growing weeds | Low; rapidly biodegrades |
| Acetic Acid | Organic | Contact; Disrupts cell membranes | Moderate to High; effective on young, annual weeds at sufficient concentrations | Low; readily breaks down in the environment |
| d-Limonene | Organic | Contact; Damages plant cuticle leading to desiccation | Moderate; effective as a burn-down herbicide, particularly on young weeds | Low |
| Corn Gluten Meal | Organic | Pre-emergent; Inhibits root formation of germinating seeds | Moderate; efficacy is dependent on proper timing of application | Low |
Mechanisms of Action: Signaling Pathways
The fundamental differences in the herbicidal activity of this compound and its organic counterparts lie in their distinct molecular mechanisms.
This compound: Inhibition of Photosynthesis
This compound acts as a potent inhibitor of photosynthesis. It is absorbed by the roots and translocated through the xylem to the leaves, where it interferes with the photosynthetic electron transport chain in Photosystem II (PSII). Specifically, it binds to the D1 protein of the PSII complex, blocking the transfer of electrons and halting the production of energy required for plant growth. This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in plant death.
Organic Herbicides: Contact-Based Disruption
In contrast to the systemic action of this compound, most organic herbicides evaluated here act as non-selective, contact herbicides.
-
Pelargonic Acid and Acetic Acid: These organic acids disrupt the integrity of plant cell membranes. This leads to rapid cell leakage, desiccation, and a "burn-down" effect on the foliage they contact. Their effectiveness is greatest on young, actively growing weeds with less developed cuticles.
-
d-Limonene: This citrus oil-based herbicide works by dissolving the waxy cuticle of plant leaves. This damage to the protective outer layer leads to rapid water loss and dehydration of the plant tissue.
Experimental Protocols for Herbicide Efficacy Trials
To conduct a robust side-by-side trial of this compound and alternative organic herbicides, a standardized experimental protocol is crucial. The following methodology is based on established guidelines for herbicide efficacy research.
Experimental Design
-
Trial Layout: A randomized complete block design with a minimum of four replications is recommended to account for field variability.
-
Plot Size: Individual plots should be of a sufficient size to minimize edge effects, with a typical dimension of 3m x 6m.
-
Treatments:
-
Untreated Control
-
This compound at the recommended application rate
-
Pelargonic Acid at low and high recommended rates
-
Acetic Acid at low and high recommended rates
-
d-Limonene at low and high recommended rates
-
Corn Gluten Meal (applied pre-emergence)
-
-
Weed Species: Trials should be conducted in areas with a natural and uniform infestation of key target weed species, including both broadleaf and grass weeds.
Herbicide Application
-
Equipment: A calibrated backpack sprayer with a boom and flat-fan nozzles should be used to ensure uniform application.
-
Application Volume: The spray volume should be consistent across all liquid herbicide treatments and follow manufacturer recommendations.
-
Timing: Post-emergent herbicides should be applied when weeds are young and actively growing. Pre-emergent herbicides (Corn Gluten Meal) should be applied before weed seed germination.
-
Environmental Conditions: Record temperature, humidity, wind speed, and soil moisture at the time of application.
Data Collection and Analysis
-
Weed Control Assessment: Visual ratings of percent weed control should be taken at regular intervals (e.g., 1, 3, 7, 14, and 28 days after treatment) for post-emergent herbicides. For pre-emergent herbicides, weed counts and biomass should be measured at specified time points after application.
-
Crop/Non-target Plant Phytotoxicity: If applicable, assess any damage to desirable plant species using a visual rating scale.
-
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.
Conclusion
The choice between this compound and organic herbicides for weed suppression is not a simple one and depends heavily on the management goals and site-specific conditions. This compound provides highly effective and long-lasting control of a broad spectrum of weeds but comes with concerns about its environmental persistence. Organic herbicides offer a more environmentally benign profile with rapid action but generally require more frequent applications and may be less effective on perennial or well-established weeds. For researchers and professionals in drug development, the exploration of novel, effective, and environmentally safe herbicidal compounds remains a critical area of investigation. The detailed mechanisms and protocols provided in this guide offer a framework for the continued evaluation and development of next-generation weed management solutions.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Bromacil
This guide provides comprehensive, procedural information for the safe handling and disposal of Bromacil, tailored for laboratory and research professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Hazard Summary and Toxicity
This compound is a substituted uracil herbicide. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[1][2]
The following table summarizes key quantitative toxicity data for this compound.
| Toxicity Metric | Species | Value | References |
| Acute Oral LD50 | Rat | 2,300 mg/kg | |
| Rat (ATE) | 500 mg/kg | ||
| Acute Dermal LD50 | Rat | > 5,000 mg/kg | |
| Rabbit | > 2,000 mg/kg | ||
| Acute Inhalation LC50 | Rat | > 5.2 mg/L (4-hour) | |
| Rat | > 5.6 mg/L (4-hour) | ||
| Eye Irritation | Rabbit | Moderately to seriously irritating | |
| Skin Irritation | Rabbit | Slightly to mildly irritating |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential when working with this compound. The following workflow outlines procedures from preparation to disposal.
Pre-Handling Preparations
-
Area Preparation : All weighing and solution preparation must occur in a certified chemical fume hood to prevent inhalation of dust. Ensure the work area is clean, uncluttered, and equipped with an accessible eyewash station and safety shower.
-
Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly read the product-specific SDS.
-
Assemble PPE : Ensure all required Personal Protective Equipment is available, has been inspected for integrity, and is the correct size.
-
Prepare Waste Containers : Label hazardous waste containers clearly for solid waste (contaminated PPE, weighing papers) and liquid waste (unused solutions, rinsate).
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Wear chemical safety goggles at all times. Use a face shield in addition to goggles when there is a splash hazard. |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Do not use leather or cotton gloves. Wash the outside of gloves before removing them. |
| Body Protection | Laboratory Coat / Coveralls | A buttoned lab coat or coveralls must be worn to protect skin and clothing. A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment. |
| Respiratory Protection | NIOSH-approved Respirator | Required if working outside a fume hood or if dust/aerosols may be generated. For mixing and loading, a non-powered air purifying respirator with an N, R, P, or HE series filter is recommended. |
| Footwear | Closed-toe Shoes | Wear chemical-resistant boots for large-scale work; pants should be worn over the boots. At a minimum, closed-toe shoes and socks are required. |
Handling and Experimental Use
-
Weighing : Use a disposable weighing paper or a dedicated, tared container. Carefully handle the solid material to minimize dust generation.
-
Solution Preparation : Slowly add the weighed this compound to the solvent to prevent splashing and dust. Keep containers closed when not in use.
-
Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.
Post-Handling Decontamination and Cleanup
-
Equipment Cleaning : Thoroughly clean all application equipment immediately after use. Flush tanks, pumps, and hoses with several changes of water. Dispose of the equipment wash water (rinsate) as hazardous waste.
-
PPE Removal : Remove PPE immediately after handling is complete. Wash the outside of gloves before removing them. Remove clothing immediately if the pesticide gets inside, then wash thoroughly and put on clean clothing. Contaminated clothing should be washed separately from other laundry.
-
Personal Hygiene : Shower with soap and water after significant contact with the product.
Spill Management and First Aid
-
Spills : For small spills, absorb the material with an inert, non-combustible material like sand or vermiculite. Wearing appropriate PPE, collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not flush spilled material into drains or sewers.
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical aid.
-
Ingestion : If the person is conscious, rinse their mouth and give 2-4 cupfuls of milk or water. Call a poison control center or doctor immediately for treatment advice.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Pesticide Waste : Wastes resulting from the use of this product must be disposed of at an approved waste disposal facility. Open dumping or burning is prohibited.
-
Contaminated Materials : Dispose of used gloves, disposable lab coats, and other contaminated materials in a designated hazardous waste container. Absorbent materials that are heavily contaminated should not be reused.
-
Container Disposal : Do not reuse empty containers. Completely empty the container into application equipment, then dispose of it in a sanitary landfill or by incineration, as approved by state and local authorities. If burned, stay out of the smoke.
This compound Handling Workflow
The diagram below illustrates the procedural flow for safely handling this compound, from initial preparation through to final disposal.
Caption: A workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
